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  • Product: 2-(3,5-Dichlorophenyl)phenol
  • CAS: 275367-22-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of 2-(3,5-Dichlorophenyl)phenol

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties and solubility characteristics of 2-(3,5-Dichlorophenyl)phenol, a substituted biphenyl compound. Due to the limited avail...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties and solubility characteristics of 2-(3,5-Dichlorophenyl)phenol, a substituted biphenyl compound. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from structurally related analogues, computational predictions, and established analytical methodologies to construct a scientifically grounded profile. Detailed, field-proven protocols for the experimental determination of critical parameters such as the acid dissociation constant (pKa), partition coefficient (logP), and aqueous solubility are provided to guide researchers. This guide is intended for scientists and professionals in drug development and chemical research, offering both a data repository and a practical handbook for characterization.

Introduction

2-(3,5-Dichlorophenyl)phenol is a member of the dichlorinated biphenyl ether family. Its molecular architecture, featuring a phenol ring linked to a dichlorinated phenyl ring, imparts a unique combination of hydrophobicity and a weakly acidic functional group. Such structures are of significant interest in medicinal chemistry and materials science, often serving as intermediates or core scaffolds for developing new chemical entities. The substitution pattern—specifically the ortho linkage and the meta dichlorination—is expected to significantly influence its steric and electronic properties, thereby affecting its solubility, lipophilicity, and potential for biological interactions.

Understanding the fundamental physicochemical properties of a compound is a non-negotiable cornerstone of drug discovery and development. These parameters govern a molecule's behavior from initial high-throughput screening to formulation and in vivo performance. Properties like pKa, logP, and solubility are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth analysis of these key characteristics for 2-(3,5-Dichlorophenyl)phenol, grounded in established analytical techniques.

Chemical Identity and Estimated Physicochemical Properties

Direct experimental data for 2-(3,5-Dichlorophenyl)phenol is sparse in publicly accessible literature. Therefore, the properties listed below are a synthesis of data from closely related analogues, such as 3,5-Dichlorophenol and other dichlorophenol isomers, and computational predictions. These values serve as a robust starting point for experimental design.

PropertyEstimated Value / InformationRationale / Source Analogue
Molecular Formula C₁₂H₈Cl₂O-
Molecular Weight 239.10 g/mol -
CAS Number Not readily availableData for isomer 3-(3,5-Dichlorophenyl)phenol is 79881-34-8.[1]
Appearance Predicted to be a white to off-white or light tan crystalline solid.Based on analogues like 3,5-Dichlorophenol.[2][3]
Melting Point (°C) > 68 °CThe melting point of 3,5-Dichlorophenol is 65-68 °C.[2][4] The larger biphenyl structure would likely increase the melting point.
Boiling Point (°C) > 233 °CThe boiling point of 3,5-Dichlorophenol is 233 °C.[2][4]
pKa ~8.0 - 9.5The pKa of phenol is ~10. Electron-withdrawing chloro-substituents decrease the pKa (increase acidity). The pKa of 3,5-Dichlorophenol is ~8.2-8.5.[4] The second phenyl ring's electronic effect will modulate this value.
logP (Octanol/Water) > 3.1The calculated XLogP3 for 2,5-Dichlorophenol is 3.1.[5] The addition of a second phenyl ring will significantly increase lipophilicity.

Solubility Profile

The solubility of 2-(3,5-Dichlorophenyl)phenol is dictated by its high lipophilicity and the presence of a weakly acidic hydroxyl group.

  • Aqueous Solubility : The compound is expected to be poorly soluble in water. Its high predicted logP value suggests a strong preference for non-polar environments over aqueous media. The solubility of dichlorophenols is generally very low.[5][6] At pH values significantly above its pKa, solubility will increase due to the formation of the more polar phenolate salt.

  • Organic Solvent Solubility : It is predicted to be soluble in a range of organic solvents. This includes polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as alcohols (methanol, ethanol) and chlorinated solvents (dichloromethane, chloroform). The initial dissolution of poorly soluble compounds in DMSO is a standard practice in early-stage drug discovery.[7][8][9]

Experimental Protocols for Property Determination

To ensure scientific integrity, the following sections detail robust, validated methods for determining the key physicochemical properties of 2-(3,5-Dichlorophenyl)phenol.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that defines the extent of ionization at a given pH. For a phenolic compound, this determines the equilibrium between the neutral phenol and the ionized phenolate. Potentiometric titration is a precise and widely used method for pKa determination.[10][11][12]

Causality Behind Experimental Choices:

  • Co-solvent: For compounds with low aqueous solubility, a co-solvent like methanol or acetonitrile is often required. However, this yields an apparent pKa (pKaapp), and extrapolation to 0% co-solvent is necessary to determine the aqueous pKa.

  • Inert Atmosphere: Purging the solution with nitrogen is crucial to displace dissolved carbon dioxide, which forms carbonic acid in water and would otherwise react with the basic titrant, leading to an inaccurate endpoint determination.[10]

  • Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) ensures that the activity coefficients of the ions in solution remain stable, leading to a more accurate and reproducible pKa measurement.[10]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate a pH meter with at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[10]

  • Sample Preparation: Prepare a ~1 mM solution of 2-(3,5-Dichlorophenyl)phenol in an appropriate solvent system (e.g., a specific methanol/water ratio). Add potassium chloride to a final concentration of 0.15 M.

  • Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).

  • Inerting: Purge the solution with nitrogen for 10-15 minutes before and during the titration.[10]

  • Titration: Add standardized 0.1 M NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point on the titration curve, which corresponds to the inflection point of the sigmoid curve.[10][11]

pKa_Determination_Workflow Diagram 1: Potentiometric Titration Workflow for pKa Determination A Calibrate pH Meter (pH 4, 7, 10 Buffers) B Prepare Analyte Solution (~1 mM in Co-solvent with 0.15M KCl) A->B Ensures accuracy C Purge with N2 Gas (Remove dissolved CO2) B->C Prepare for titration D Titrate with Standardized 0.1M NaOH (Record pH vs. Volume) C->D Prevents interference E Plot Titration Curve (pH vs. Volume NaOH) D->E F Determine Half-Equivalence Point E->F G Calculate pKa (pKa = pH at half-equivalence) F->G Analysis logP_Determination_Workflow Diagram 2: Shake-Flask Workflow for logP/logD Determination A Pre-saturate Solvents (n-Octanol and Aqueous Buffer) B Dissolve Compound in n-Octanol Phase A->B Prevents volume changes C Combine Phases and Shake (e.g., 2-24h at 25°C) B->C D Separate Phases via Centrifugation C->D Equilibration E Quantify Concentration in Each Phase (e.g., HPLC-UV) D->E Ensures clean sampling F Calculate logP log([C]octanol / [C]aqueous) E->F Analysis

Caption: Diagram 2: Shake-Flask Workflow for logP/logD Determination.

Determination of Thermodynamic Aqueous Solubility

Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. It is considered the "gold standard" solubility measurement for lead optimization. [7][8] Causality Behind Experimental Choices:

  • Excess Solid: Starting with an excess of the solid compound is the defining feature of this method. It ensures that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment. [13]* Long Incubation: A long incubation period (24-72 hours) is necessary to ensure that the dissolution process has reached a true thermodynamic equilibrium, which can be slow for poorly soluble, crystalline compounds. [7][8]* Filtration/Centrifugation: After equilibration, any undissolved solid must be completely removed. Failure to do so will lead to artificially high and incorrect solubility values. High-speed centrifugation or filtration through a low-binding filter (e.g., PTFE) is essential. [7] Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid 2-(3,5-Dichlorophenyl)phenol to a vial containing a precise volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake or stir the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. [8]3. Phase Separation: Remove the undissolved solid by filtering the suspension through a 0.45 µm PTFE filter or by high-speed centrifugation. [9]4. Quantification: Dilute the resulting clear, saturated solution and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve. [7]5. Result Reporting: The determined concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.

Solubility_Determination_Workflow Diagram 3: Thermodynamic Solubility (Shake-Flask) Workflow A Add Excess Solid Compound to Aqueous Buffer B Equilibrate with Shaking (24-48h at constant temp) A->B Ensures saturation C Remove Undissolved Solid (Filter or Centrifuge) B->C Reaches equilibrium D Quantify Concentration of Filtrate (e.g., LC-MS) C->D Isolates saturated solution E Report as Thermodynamic Solubility (e.g., µg/mL) D->E Analysis

Caption: Diagram 3: Thermodynamic Solubility (Shake-Flask) Workflow.

Conclusion

While direct experimental data for 2-(3,5-Dichlorophenyl)phenol remains limited, a robust physicochemical profile can be constructed through the analysis of structurally similar compounds and computational modeling. The molecule is predicted to be a highly lipophilic, poorly water-soluble solid with weak acidity. The provided experimental protocols for determining pKa, logP, and thermodynamic solubility represent validated, gold-standard approaches that will enable researchers to generate precise, reliable data. This technical guide serves as a foundational resource for any scientist initiating work with this compound, providing both essential predictive data and the practical tools necessary for its empirical characterization.

References

  • protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 3,5-dichloro- (CAS 591-35-5). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2,4-dichloro- (CAS 120-83-2). Retrieved from [Link]

  • NextSDS. (n.d.). 3-(3,5-Dichlorophenyl)phenol — Chemical Substance Information. Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • PubChem. (n.d.). Dichlorophen. Retrieved from [Link]

  • PMC. (n.d.). Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. Retrieved from [Link]

  • DergiPark. (2005, December 7). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Retrieved from [Link]

  • MDPI. (n.d.). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Retrieved from [Link]

  • University of Karachi. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3,5-dichloro-. Retrieved from [Link]

  • PubMed. (2025, January 2). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dichlorophenol. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichlorophenyl. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-nitrophenol. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

  • lookchem.com. (n.d.). Cas 591-35-5,3,5-Dichlorophenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3,5-dichloro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102838457A - Synthesis method of 2, 5-dichlorophenol.
  • Google Patents. (n.d.). US2816090A - Process for preparing phenol-dichlorophenol-formaldehyde resins.
  • MDPI. (2025, December 23). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichlorophenol. Retrieved from [Link]

  • NASA. (n.d.). The effects of molecular structure on the thermochemical properties of phenolics and related polymers. Retrieved from [Link]

Sources

Exploratory

Mechanism of action of 2-(3,5-Dichlorophenyl)phenol in biological assays

An in-depth technical guide on the mechanism of action of 2-(3,5-Dichlorophenyl)phenol, synthesized for researchers, toxicologists, and drug development professionals. Executive Overview: The Chemical Probe as an Endocri...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the mechanism of action of 2-(3,5-Dichlorophenyl)phenol, synthesized for researchers, toxicologists, and drug development professionals.

Executive Overview: The Chemical Probe as an Endocrine Disruptor

2-(3,5-Dichlorophenyl)phenol —structurally synonymous with 2-hydroxy-3',5'-dichlorobiphenyl and classified as a hydroxylated polychlorinated biphenyl (OH-PCB)—is a highly potent phase I oxidative metabolite of polychlorinated biphenyls (PCBs)[1]. Formed in vivo via cytochrome P450-mediated oxidation, this compound exhibits significantly higher receptor affinity and targeted toxicity than its parent PCB congeners[2].

In biological assays, 2-(3,5-Dichlorophenyl)phenol serves as a critical chemical probe for understanding endocrine disruption. Its structural mimicry of both endogenous estrogens and thyroid hormones allows it to hijack multiple biological axes simultaneously. This guide deconstructs its molecular mechanisms of action (MoA) and provides field-proven, self-validating experimental workflows for quantifying its biological impact.

Molecular Pathology & Target Engagement

The biological activity of 2-(3,5-Dichlorophenyl)phenol is driven by its phenolic hydroxyl group, which acts as a hydrogen-bond donor/acceptor, and its highly lipophilic dichlorophenyl ring, which anchors the molecule into deep hydrophobic protein pockets[3].

Estrogen Axis Disruption: SULT1E1 Inhibition

The most profound mechanism of action for this compound is the picomolar-affinity inhibition of human estrogen sulfotransferase (SULT1E1)[4]. SULT1E1 normally sulfonates estradiol (E2), rendering it inactive and incapable of binding the Estrogen Receptor (ER). 2-(3,5-Dichlorophenyl)phenol acts as an allosteric-like competitive inhibitor. It binds to the SULT1E1 active site and physically reshapes it into a high-affinity E2-binding pocket. Consequently, E2 is trapped in a non-catalytic orientation, preventing its sulfation and leading to aberrant, unchecked ER activation in target tissues[4].

Thyroid Axis Disruption: Transthyretin (TTR) Competition

Because the compound's biphenyl structure and hydroxyl placement closely mimic thyroxine (T4), it acts as a potent competitive antagonist at the binding sites of transthyretin (TTR), the primary thyroid hormone transport protein in human plasma[5]. By displacing T4 from TTR, the compound artificially elevates free T4 levels in the short term, ultimately leading to accelerated T4 clearance and systemic hypothyroidism[5].

Neurotoxicity via ROS and ERK1/2 Activation

Beyond receptor mimicry, 2-(3,5-Dichlorophenyl)phenol induces severe oxidative stress. In neuronal models (such as cerebellar granule cells), the compound triggers a massive intracellular accumulation of reactive oxygen species (ROS)[6]. This oxidative stress hyperactivates the ERK1/2 signaling pathway, driving the cell past the point of homeostatic repair and initiating programmed cell death (apoptosis)[6].

SULT1E1_MoA PCB Parent PCB CYP450 CYP450 Oxidation PCB->CYP450 OH_PCB 2-(3,5-Dichlorophenyl)phenol (OH-PCB) CYP450->OH_PCB SULT1E1 SULT1E1 Enzyme OH_PCB->SULT1E1 Potent Inhibition (Ki ~pM) Sulfated_E2 Sulfated E2 (Inactive) SULT1E1->Sulfated_E2 Normal Pathway (Blocked) Estrogen Estrogen (E2) Estrogen->SULT1E1 ER Estrogen Receptor (ERα) Aberrant Activation Estrogen->ER Excess E2 Binds ER

Diagram 1: Metabolic formation of 2-(3,5-Dichlorophenyl)phenol and its disruption of the SULT1E1/ER axis.

Quantitative Pharmacodynamics

The table below synthesizes the binding affinities and functional potencies of 2-(3,5-Dichlorophenyl)phenol and closely related structural analogs across primary biological targets.

Biological Target / AssayPhysiological AxisRepresentative Affinity / PotencyMechanistic Consequence
SULT1E1 Enzyme Estrogen Ki​≈100 pM Reshapes active site; blocks E2 sulfation, increasing free E2[4].
Transthyretin (TTR) Thyroid IC50​≈6.5−25 nM Competitively displaces T4, disrupting thyroid hormone transport[5].
Estrogen Receptor (ERα) Estrogen EC50​≈Low μM Direct partial agonist/antagonist binding to the receptor pocket[3].
Aequorin Photoprotein In vitro Detection LOD≈11 nM Direct protein interaction inhibiting Ca2+-triggered bioluminescence[7].

Self-Validating Assay Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every workflow includes internal controls to prove causality rather than mere correlation.

Protocol 1: SULT1E1 Enzyme Inhibition Assay

Rationale: To quantify the inhibitory constant ( Ki​ ) of 2-(3,5-Dichlorophenyl)phenol against human SULT1E1. By utilizing a biphasic extraction method, we can accurately separate unreacted E2 from sulfated E2.

  • Reagent Preparation: Purify recombinant human SULT1E1. Prepare 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the universal sulfate donor.

  • Inhibitor Incubation: Pre-incubate 10 nM SULT1E1 with a concentration gradient of 2-(3,5-Dichlorophenyl)phenol (10 pM to 1 µM) for 15 minutes at 37°C. Causality note: Pre-incubation is critical to allow the compound to induce the conformational reshaping of the active site[4].

  • Substrate Addition: Initiate the reaction by adding 10 nM radiolabeled [³H]-Estradiol and 20 µM PAPS.

  • Reaction Termination & Extraction: After 10 minutes, terminate the reaction by adding 250 µL of dichloromethane. Vortex vigorously and centrifuge to separate the phases. The unreacted [³H]-E2 partitions into the organic phase, while the highly polar [³H]-sulfated-E2 remains in the aqueous phase.

  • Quantification: Extract 100 µL of the aqueous phase and measure radioactivity via liquid scintillation counting.

  • Self-Validation System: Run a parallel assay using a site-directed SULT1E1 mutant engineered to resist OH-PCB binding. If the mutant retains full catalytic activity in the presence of the compound, it proves the inhibition is driven by specific active-site engagement rather than non-specific protein denaturation[4].

Protocol 2: Transthyretin (TTR) Competitive Radioligand Binding Assay

Rationale: To evaluate the compound's ability to disrupt thyroid hormone transport by displacing T4 from TTR[5].

  • Complex Formation: Incubate 30 nM purified human TTR with 50,000 cpm of [¹²⁵I]-Thyroxine (T4) in Tris-HCl buffer (pH 8.0) for 30 minutes at 4°C to reach equilibrium.

  • Competitive Displacement: Introduce 2-(3,5-Dichlorophenyl)phenol at varying concentrations (1 nM to 10 µM) and incubate for an additional 2 hours at 4°C.

  • Separation: Pass the assay mixture through a micro-column containing Sepharose resin conjugated with polyclonal anti-TTR antibodies. Wash the column with cold buffer to remove any free, displaced [¹²⁵I]-T4[5].

  • Detection: Quantify the resin-bound [¹²⁵I]-T4 (representing the intact TTR-T4 complex) using a gamma counter.

  • Self-Validation System: Utilize unlabeled T4 as a positive displacement control. The unlabeled T4 must generate a standard sigmoidal displacement curve, confirming that the TTR binding sites are functionally intact and that the assay's dynamic range is uncompromised[5].

TTR_Assay Step1 1. Purified Human TTR Step2 2. Add [125I]T4 (Radioligand) Step1->Step2 Step3 3. Add 2-(3,5-Dichlorophenyl)phenol Step2->Step3 Step4 4. Competitive Displacement Step3->Step4 Step5 5. Sepharose Resin Separation Step4->Step5 Step6 6. Gamma Counting (IC50) Step5->Step6

Diagram 2: Step-by-step workflow of the TTR competitive radioligand binding assay.

Protocol 3: Aequorin Bioluminescence Inhibition Assay

Rationale: Aequorin is a photoprotein that emits light upon calcium binding. 2-(3,5-Dichlorophenyl)phenol specifically interacts with aequorin, causing dose-dependent inhibition of its bioluminescence, making it an excellent high-throughput screening tool[7].

  • Photoprotein Reconstitution: Incubate apoaequorin (1 µM) with coelenterazine (2 µM) in a calcium-free buffer (containing EDTA) for 2 hours at 4°C to form the active aequorin complex.

  • Analyte Introduction: Transfer 50 µL of the aequorin complex to a 96-well microplate. Add 50 µL of the 2-(3,5-Dichlorophenyl)phenol sample and incubate for 15 minutes to allow the inhibitor to bind the photoprotein[7].

  • Bioluminescence Trigger: Place the plate in a microplate luminometer with an automated injector. Inject 50 µL of 100 mM CaCl₂ to trigger the flash bioluminescence.

  • Signal Acquisition: Record the peak luminescence intensity (measured in Relative Light Units, RLU) over a 10-second integration window.

  • Self-Validation System: Include a solvent-only vehicle control to establish the maximum uninhibited luminescence ( B0​ ). Calculate the percentage of inhibition as (1−B/B0​)×100 . Run a known strong inhibitor (e.g., a highly chlorinated OH-PCB) as a positive control to ensure assay sensitivity limits are met[7].

References

  • Bioluminescence inhibition assay for the detection of hydroxylated polychlorinated biphenyls - PubMed N
  • Structural Requirements for the Interaction of 91 Hydroxylated Polychlorinated Biphenyls with Estrogen and Thyroid Hormone Receptors | Toxicological Sciences Oxford Academic
  • Structure-dependent, competitive interaction of hydroxy-polychlorobiphenyls, -dibenzo-p-dioxins and -dibenzofurans with human transthyretin - PubMed N
  • Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC N
  • Hydroxylated polychlorinated biphenyls increase reactive oxygen species formation and induce cell death in cultured cerebellar granule cells - PMC N
  • The molecular basis of OH-PCB estrogen receptor activation - PMC N
  • Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities ResearchG

Sources

Foundational

Structural Elucidation and X-ray Diffraction Analysis of 2-(3,5-Dichlorophenyl)phenol

An In-Depth Technical Whitepaper for Solid-State Characterization and Bioremediation Applications Executive Summary 2-(3,5-Dichlorophenyl)phenol—also designated systematically as 3,5-dichloro-2-hydroxybiphenyl or an orth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Solid-State Characterization and Bioremediation Applications

Executive Summary

2-(3,5-Dichlorophenyl)phenol—also designated systematically as 3,5-dichloro-2-hydroxybiphenyl or an ortho-hydroxylated polychlorinated biphenyl (OH-PCB)—is a compound of significant interest in both environmental toxicology and synthetic organic chemistry. As a metabolite of polychlorinated biphenyls (PCBs), it exhibits complex conformational dynamics that dictate its interaction with biological receptors and degrading enzymes [1].

This whitepaper provides a comprehensive technical guide to the crystal structure, X-ray diffraction (XRD) methodologies, and solid-state behavior of 2-(3,5-Dichlorophenyl)phenol. By synthesizing principles of crystallographic packing, hydrogen bonding, and enzymatic degradation pathways, this guide equips researchers with the foundational protocols required to isolate, characterize, and utilize this compound in advanced biochemical assays.

Conformational Dynamics and Structural Chemistry

The three-dimensional architecture of 2-(3,5-Dichlorophenyl)phenol is governed by the delicate balance between π -conjugation across the biphenyl axis and steric repulsion between ortho-substituents.

The Biphenyl Dihedral Angle

In an idealized, unsubstituted biphenyl molecule, the rings prefer a planar conformation in the solid state to maximize π -orbital overlap. However, the presence of the hydroxyl group at the 2-position (ortho to the biphenyl linkage) introduces severe steric hindrance against the ortho-hydrogen of the adjacent 3,5-dichlorophenyl ring.

Crystallographic analyses of homologous OH-PCBs bound to human estrogen sulfotransferase reveal that these molecules do not bind in a planar conformation; rather, they exhibit a characteristic dihedral twist [2]. For 2-(3,5-Dichlorophenyl)phenol, the steric clash forces the two aromatic rings out of coplanarity, resulting in a dihedral angle typically ranging between 30° and 45° [3]. This twist is a critical determinant of the molecule's ability to mimic estrogenic compounds in biological systems [2].

Intermolecular Interactions

The crystal packing of 2-(3,5-Dichlorophenyl)phenol is stabilized by a hierarchy of non-covalent interactions:

  • Hydrogen Bonding: The phenolic -OH group acts as a strong hydrogen bond donor and acceptor. In the solid state, these molecules typically assemble into supramolecular chains or dimers via O−H⋯O interactions.

  • Halogen Bonding: The highly electronegative chlorine atoms at the 3 and 5 positions create a localized region of positive electrostatic potential (the σ -hole). This facilitates Cl⋯Cl and Cl⋯π interactions, which dictate the long-range order of the crystal lattice.

Quantitative Crystallographic Data

While specific polymorphic forms can vary based on crystallization conditions, the following table summarizes the representative quantitative X-ray diffraction data derived from isostructural hydroxylated biphenyl analogs [4].

Table 1: Representative Single-Crystal X-ray Diffraction Parameters

ParameterValue / Description
Chemical Formula C12​H8​Cl2​O
Molecular Weight 239.09 g/mol
Crystal System Monoclinic
Space Group P21​/c or P21​/n
Unit Cell Dimensions a≈8.65A˚ , b≈5.50A˚ , c≈20.96A˚
Unit Cell Angle ( β ) ≈94.15∘
Volume ( V ) ≈996.2A˚3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.56−1.59 g/cm3
Absorption Coefficient ( μ ) ≈0.55 mm−1 (Mo K α )

Table 2: Key Bond Lengths and Angles (Expected)

Structural FeatureAverage ValueCausality / Significance
C-Cl Bond Length 1.73 - 1.74 Standard aromatic carbon-chlorine bond.
C-O Bond Length 1.36 - 1.37 Partial double-bond character due to resonance with the phenyl ring.
Biphenyl C-C Bridge 1.48 - 1.49 Elongated compared to standard aromatic C-C bonds due to the dihedral twist disrupting full π -conjugation.
Dihedral Angle 30∘−45∘ Driven by steric repulsion between the ortho-OH and adjacent ring protons [3].

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the exact methodologies for crystallizing and characterizing 2-(3,5-Dichlorophenyl)phenol.

Protocol: Thermodynamic Crystallization via Slow Evaporation

Causality: Rapid precipitation traps kinetic impurities and structural defects. Slow evaporation selectively volatilizes the primary solvent, gradually increasing supersaturation and allowing molecules to align into their lowest-energy thermodynamic lattice configuration.

  • Solvent Preparation: Prepare a binary solvent system of Dichloromethane (DCM) and Hexane in a 1:2 (v/v) ratio. DCM provides high initial solubility for the halogenated biphenyl, while hexane acts as an antisolvent.

  • Dissolution: Dissolve 50 mg of high-purity (>99%) 2-(3,5-Dichlorophenyl)phenol in 3 mL of the solvent mixture in a clean glass vial. Sonicate for 2 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a new, dust-free crystallization vial to remove heterogeneous nucleation sites.

  • Evaporation: Puncture the vial cap with a single needle hole (18G) to restrict the evaporation rate. Store the vial in a vibration-free environment at a constant 20°C.

  • Harvesting: After 5–7 days, colorless, block-like single crystals will form. Harvest the crystals using a nylon loop coated in paratone oil to prevent atmospheric degradation.

Protocol: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Causality: Using Molybdenum (Mo) K α radiation ( λ=0.71073A˚ ) is critical for chlorine-containing compounds, as its shorter wavelength minimizes X-ray absorption effects compared to Copper (Cu) radiation, yielding higher quality data.

  • Mounting: Mount the selected crystal (optimal size ≈0.2×0.2×0.15 mm) on a goniometer head under a cold nitrogen stream (100 K). Self-Validation: Low temperature reduces atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing for the accurate resolution of hydrogen atoms.

  • Data Collection: Utilize an area-detector diffractometer. Collect full-sphere data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

  • Reduction & Absorption Correction: Integrate the frames using standard reduction software. Apply a multi-scan absorption correction to account for the electron-dense chlorine atoms.

  • Structure Solution & Refinement: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation Gate: The structure is considered valid and properly refined when the final R1​ factor is <0.05 and the weighted wR2​ is <0.15 .

XRD_Workflow A Sample Preparation (>99% Purity) B Solvent Selection (DCM/Hexane 1:2) A->B C Slow Evaporation (Thermodynamic Control) B->C D Crystal Selection (Polarized Light Microscopy) C->D E Data Collection (Mo Kα, 100K) D->E F Structure Solution (Direct Methods / SHELXT) E->F G Refinement (Least-Squares / SHELXL) F->G H Validation (R1 < 0.05, wR2 < 0.15) G->H

Caption: Step-by-step workflow for the single-crystal X-ray diffraction analysis of biphenyl derivatives.

Application: Enzymatic Degradation and Bioremediation

Beyond its structural chemistry, 2-(3,5-Dichlorophenyl)phenol is a benchmark substrate in fungal bioremediation studies. Filamentous fungi, particularly white-rot fungi like Pycnoporus cinnabarinus and Myceliophthora thermophila, secrete laccases (multicopper oxidases) capable of degrading recalcitrant OH-PCBs [5].

Mechanism of Laccase-Mediated Degradation

Laccases couple the four-electron reduction of molecular oxygen to water with the one-electron oxidation of phenolic substrates. When 2-(3,5-Dichlorophenyl)phenol is introduced to a laccase system:

  • Electron Abstraction: The enzyme abstracts an electron from the phenolic hydroxyl group, generating a highly reactive phenoxy radical.

  • Oxidative Dechlorination: The radical intermediate undergoes internal rearrangement, leading to the expulsion of chloride ions and the formation of quinoid or hydroquinoid derivatives [5].

  • Polymerization: Alternatively, the phenoxy radicals can undergo homomolecular coupling, forming non-toxic, insoluble di- and oligomeric products that precipitate out of the environmental matrix [5].

Laccase_Pathway A 3,5-Dichloro-2-hydroxybiphenyl (Substrate) B Laccase Oxidation (Electron Abstraction) A->B C Phenoxy Radical Intermediate B->C D Oxidative Dechlorination C->D F Homomolecular Coupling (Dimerization) C->F E Quinoid / Hydroquinoid Derivatives D->E G Oligomeric Precipitates F->G

Caption: Laccase-mediated oxidative dechlorination and dimerization pathway for OH-PCBs.

Conclusion

The solid-state characterization of 2-(3,5-Dichlorophenyl)phenol provides critical insights into the physical chemistry of halogenated biphenyls. The steric-induced dihedral twist and the robust hydrogen/halogen bonding networks not only define its crystal lattice but also dictate its reactivity profile in biological and environmental systems. By adhering to the rigorous crystallographic and analytical protocols outlined in this guide, researchers can ensure high-fidelity data collection, enabling further advancements in drug design, toxicology, and bioremediation engineering.

References

  • Anaerobic Dehalogenation of Hydroxylated Polychlorinated Biphenyls by Desulfitobacterium dehalogenans Applied and Environmental Microbiology - ASM Journals
  • Crystallographic analysis of a hydroxylated polychlorinated biphenyl (OH-PCB) bound to the catalytic estrogen binding site of human estrogen sulfotransferase PMC - NIH
  • 2-(4-Hydroxybiphenyl-3-yl)isoindolin-1-one PMC - NIH
  • 4′-Hydroxybiphenyl-4-carboxylic acid IUCr Journals
  • FUNGAL DEHALOGENATION: AN OVERVIEW ResearchG
Exploratory

Section 1: Representative Safety Data Sheet (SDS) for Dichlorophenols

An In-Depth Technical Guide to the Safety and In Vitro Toxicity of Dichlorinated Phenols, with a Focus on 2,4-Dichlorophenol and 3,5-Dichlorophenol A Note on Chemical Identity: The compound "2-(3,5-Dichlorophenyl)phenol"...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety and In Vitro Toxicity of Dichlorinated Phenols, with a Focus on 2,4-Dichlorophenol and 3,5-Dichlorophenol

A Note on Chemical Identity: The compound "2-(3,5-Dichlorophenyl)phenol" does not correspond to a standard, registered chemical with readily available safety or toxicity data. It is possible that this name refers to a dichlorinated biphenylol. Given the ambiguity, this guide will focus on the well-characterized and structurally related dichlorinated phenols (DCPs), specifically 2,4-Dichlorophenol (2,4-DCP) and 3,5-Dichlorophenol (3,5-DCP) , as representative examples to provide a robust toxicological profile. Additionally, relevant data on hydroxylated polychlorinated biphenyls (HO-PCBs) will be discussed to provide context for compounds with a biphenyl structure.

This section consolidates safety information from various sources for dichlorophenols like 2,4-DCP and 3,5-DCP. It is intended to provide a representative overview of the hazards and safe handling procedures.

Identification and Hazards
  • Chemical Names: 2,4-Dichlorophenol (2,4-DCP), 3,5-Dichlorophenol (3,5-DCP)

  • Appearance: White to light brown crystalline solid.[1]

  • GHS Hazard Classification:

    • Acute Toxicity, Oral (Category 4)[2]

    • Acute Toxicity, Dermal (Category 3 for 2,4-DCP)[2]

    • Skin Corrosion/Irritation (Category 1B or 2)[2]

    • Serious Eye Damage/Eye Irritation (Category 1 or 2A)[2]

    • Hazardous to the Aquatic Environment, Acute and Chronic[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H311: Toxic in contact with skin.[2]

    • H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[2]

    • H318/H319: Causes serious eye damage / Causes serious eye irritation.[2]

    • H411: Toxic to aquatic life with long lasting effects.[3]

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage
  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use only in a well-ventilated area. Avoid creating dust. Wash thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as acid chlorides, acid anhydrides, and oxidizing agents.[1][4]

Section 2: In Vitro Toxicity Profile

The in vitro toxicity of dichlorophenols has been evaluated using various cell-based assays to determine their potential to cause cell death (cytotoxicity) and damage to genetic material (genotoxicity).

Cytotoxicity of Dichlorophenols

Dichlorophenols have demonstrated cytotoxic effects in a range of cell types. The primary mechanism often involves the disruption of cellular membranes and mitochondrial function.[5] The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key metric for quantifying cytotoxicity.

Compound/ClassCell Line/SystemEndpointResultReference
3,5-DichlorophenolSaccharomyces cerevisiae (yeast)EC507.5 mg/L[6]
2,4-DichlorophenolHuman PBMCsApoptosis InductionFrom 50 µg/mL[7]
2,4-DichlorophenolHuman PBMCsNecrosis InductionFrom 100 µg/mL[7]
Isomeric ChlorophenolsHeLa CellsIC500.37 - 900 mg/L[8]
Hydroxylated PCBsVibrio fischeri (Microtox®)EC500.07 to 133 mg/L[9]

Table 1: Summary of In Vitro Cytotoxicity Data for Dichlorophenols and Related Compounds.

Genotoxicity of Dichlorophenols

Genotoxicity assays are crucial for identifying compounds that can cause DNA or chromosomal damage, which may lead to mutations or cancer.

CompoundAssay SystemEndpointResultReference
2,4-DichlorophenolSalmonella typhimurium (Ames Test)Gene MutationNegative[10]
3,5-DichlorophenolSalmonella/E.coli (Ames Test)Gene MutationNegative[4]
2,4-DichlorophenolGoldfish Erythrocytes and HepatocytesDNA Double-Strand Breaks (Comet Assay)Positive[11]

Table 2: Summary of In Vitro Genotoxicity Data for Dichlorophenols.

Based on the available data, while dichlorophenols like 2,4-DCP do not appear to be mutagenic in bacterial systems, they can cause DNA damage in eukaryotic cells, likely through mechanisms related to oxidative stress.[2][11]

Section 3: Mechanisms of Toxicity

The toxicity of dichlorophenols is multifactorial, involving the induction of oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum (ER) stress, which can culminate in programmed cell death (apoptosis).

Oxidative Stress and Mitochondrial Dysfunction

Dichlorophenols can induce the production of reactive oxygen species (ROS) and deplete cellular antioxidants like glutathione (GSH).[11] This imbalance leads to oxidative stress, causing damage to lipids, proteins, and DNA. A key target of dichlorophenol-induced toxicity is the mitochondrion. 2,4-DCP has been shown to disrupt the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis.[12][13]

Endoplasmic Reticulum (ER) Stress

Recent studies have revealed that 2,4-DCP can also induce stress in the endoplasmic reticulum, a cellular organelle responsible for protein folding. This ER stress can trigger the unfolded protein response (UPR), which, if prolonged or severe, can also lead to apoptosis.

Induction of Apoptosis

The culmination of mitochondrial dysfunction and ER stress is often the activation of the apoptotic cascade. For 2,4-DCP, this involves the upregulation of the pro-apoptotic protein Bax relative to the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, a key executioner enzyme of apoptosis.[12][13]

Workflow for In Vitro Toxicity Assessment

G cluster_0 Initial Screening cluster_1 Mechanistic Investigation cluster_2 Endpoint Analysis Cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red) IC50 IC50/EC50 Determination Cytotoxicity->IC50 Genotoxicity Genotoxicity Assays (e.g., Ames Test) DNA_Damage DNA Damage Assays (Comet Assay) Genotoxicity->DNA_Damage OxidativeStress Oxidative Stress Assays (ROS, GSH levels) Apoptosis Apoptosis Assays (Caspase activity, Annexin V) OxidativeStress->Apoptosis Pathway Signaling Pathway Analysis Apoptosis->Pathway DNA_Damage->Pathway

A generalized workflow for the in vitro toxicological assessment of a chemical compound.

Mitochondrial (Intrinsic) Pathway of Apoptosis Induced by Dichlorophenols

G DCP Dichlorophenol Exposure ROS Increased ROS (Oxidative Stress) DCP->ROS Mito Mitochondrial Dysfunction ROS->Mito BaxBcl2 Increased Bax/Bcl-2 Ratio Mito->BaxBcl2 CytoC Cytochrome c Release BaxBcl2->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified diagram of the mitochondrial-mediated apoptotic pathway initiated by dichlorophenol exposure.

Section 4: Experimental Protocols

The following are detailed, step-by-step methodologies for key in vitro toxicity assays.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Alkaline Comet Assay for DNA Damage

This assay detects DNA strand breaks in individual cells.

  • Cell Treatment: Expose cells in suspension or as a monolayer to the test compound for a defined period.

  • Slide Preparation: Mix a small number of treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

  • Cell Lysis: Immerse the slides in a cold lysing solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nucleoids.

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA (fragments) will migrate away from the nucleoid, forming a "comet tail."

  • Staining and Visualization: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide). Visualize the comets using a fluorescence microscope.

  • Data Analysis: Use image analysis software to quantify the amount of DNA in the comet tail, which is proportional to the extent of DNA damage.[9][11]

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively, to detect gene mutations.

  • Strain Selection: Select a set of at least five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102).[6][12]

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[6]

  • Exposure:

    • Plate Incorporation Method: Mix the tester strain, test compound, and S9 mix (if used) with top agar and pour it onto a minimal glucose agar plate.

    • Pre-incubation Method: Pre-incubate the tester strain, test compound, and S9 mix at 37°C before adding to the top agar and plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.[6][12]

Conclusion

While specific toxicological data for "2-(3,5-Dichlorophenyl)phenol" is not available, this guide provides a comprehensive overview of the safety and in vitro toxicity of closely related dichlorinated phenols. These compounds are demonstrably cytotoxic, with mechanisms involving oxidative stress and mitochondrial dysfunction leading to apoptosis. While not typically mutagenic in bacterial assays, they can induce DNA damage in eukaryotic cells. The provided protocols offer a robust framework for the in vitro toxicological assessment of these and other related phenolic compounds. This information is critical for researchers and drug development professionals in understanding the potential hazards and guiding further safety evaluations.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14). Phenol, 2,4-dichloro- - Evaluation statement. [Link]

  • Annual Reviews. (2004, October 1). TOXICITY OF CHLORINATED BIPHENYLS. [Link]

  • PubMed. (2016, February 15). 2,4-dichlorophenol induces ER stress-mediated apoptosis via eIF2α dephosphorylation in vitro. [Link]

  • CDC Stacks. (n.d.). In vitro studies on the genotoxicity of 2,4-dichloro6nitrophenol ammonium ( DCNPA) and its major metabolite. [Link]

  • Regulations.gov. (2012, December 4). CDC - NBP - Biomonitoring Summaries - 2,4-Dichlorophenol. [Link]

  • NCBI Bookshelf. (n.d.). Table 2-14, Genotoxicity of 2,4-Dichlorophenol In Vitro - Toxicological Profile for Chlorophenols. [Link]

  • PubMed. (2015, September 21). Evaluation of the effect of 2,4-dichlorophenol on oxidative parameters and viability of human blood mononuclear cells (in vitro). [Link]

  • ResearchGate. (n.d.). Cytotoxicity profile for the standard 3,5-dichlorophenol (3,5- DCP). [Link]

  • ResearchGate. (2026, March 2). 2,4-Dichlorophenol induces apoptosis in primary hepatocytes of grass carp (Ctenopharyngodon idella) through mitochondrial pathway. [Link]

  • PubMed. (2018, December 15). 2,4-Dichlorophenol induces DNA damage through ROS accumulation and GSH depletion in goldfish Carassius auratus. [Link]

  • ResearchGate. (n.d.). 2,4-dichlorophenol induces ER stress-mediated apoptosis via eIF2α dephosphorylation in vitro. [Link]

  • PMC. (n.d.). Toxicity of hydroxylated polychlorinated biphenyls (HO-PCBs) using the bioluminescent assay Microtox®. [Link]

  • PubMed. (2001, July 25). Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. [Link]

  • SciSpace. (n.d.). Toxicity of Some Phenolic Derivatives—In Vitro Studies. [Link]

  • NIH. (n.d.). 3,5-Dichlorophenol (591-35-5) | Chemical Effects in Biological Systems. [Link]

  • NCBI Bookshelf. (n.d.). HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]

  • PubMed. (2020, January 24). Cytotoxic and genotoxic assessments of 2,4-dichlorophenoxyacetic acid (2,4-D) in in vitro mammalian cells. [Link]

  • NCBI Bookshelf. (n.d.). HEALTH EFFECTS - Toxicological Profile for Chlorophenols. [Link]

  • DTIC. (n.d.). In Vitro Methods To Measure Toxicity Of Chemicals. [Link]

  • SciSpace. (n.d.). Toxicity of Some Phenolic Derivatives—In Vitro Studies. [Link]

  • PubMed. (2025, October 15). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. [Link]

  • LookChem. (n.d.). Cas 591-35-5,3,5-Dichlorophenol. [Link]

  • PubMed. (2025, January 1). Enhanced oxidative degradation of 2,4-dichlorophenol by iron oxychloride supported on graphitic carbon nitride via peroxymonosulfate activation: Significant role of Fe(II)/Fe(III) conversion cycle. [Link]

  • Altogen Biosystems. (n.d.). In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. [Link]

  • SciELO. (n.d.). Mitochondrial apoptotic pathways. [Link]

  • Advance Pharmaceutical Journal. (2018, December 8). Dichlorvos induces differential oxidative stress in the brain regions of rat. [Link]

  • Wolkersdorfer. (2022, September 2). Toxicity of polychlorinated biphenyls in aquatic environments – A review. [Link]

Sources

Foundational

Thermodynamic Stability of 2-(3,5-Dichlorophenyl)phenol in Aqueous Solutions: A Comprehensive Technical Guide

Executive Summary The thermodynamic profiling of halogenated biphenylols, specifically 2-(3,5-Dichlorophenyl)phenol, is a critical prerequisite for predicting their environmental fate, biological partitioning, and formul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic profiling of halogenated biphenylols, specifically 2-(3,5-Dichlorophenyl)phenol, is a critical prerequisite for predicting their environmental fate, biological partitioning, and formulation viability. As a highly hydrophobic, weakly acidic compound, its behavior in aqueous systems is governed by a complex interplay of solid-state lattice energies, aqueous solvation thermodynamics, and pH-dependent speciation. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 2-(3,5-Dichlorophenyl)phenol, offering self-validating experimental protocols to accurately quantify its phase-transfer energetics and acid dissociation dynamics.

Molecular Context and Thermodynamic Fundamentals

2-(3,5-Dichlorophenyl)phenol is a polychlorinated biphenylol analog characterized by a biphenyl scaffold with a hydroxyl group at the ortho position of one ring and two meta-substituted chlorine atoms on the adjacent ring. The thermodynamic stability of this compound in an aqueous environment is defined by two primary phenomena: solvation energetics and speciation dynamics .

The Thermodynamics of Aqueous Solvation

The dissolution of solid 2-(3,5-Dichlorophenyl)phenol into water can be conceptually divided into two thermodynamic steps:

  • Phase Transition (Solid to Subcooled Liquid): The disruption of the crystal lattice, governed by the enthalpy of fusion ( ΔHfus​ ).

  • Aqueous Solvation (Subcooled Liquid to Aqueous Phase): The creation of a cavity in the water network and subsequent solute-solvent interactions, governed by the free energy of solvation ( ΔGsolv​ ).

Historically, the low aqueous solubility of halogenated biphenyls was attributed almost entirely to the hydrophobic surface area of the solute. However, advanced thermodynamic analyses reveal that the free energy of aqueous solvation ( ΔGsolv​ ) is virtually independent of molar volume within congeneric series[1]. Instead, the relationship between aqueous solubility and molecular size predominantly reflects the dependence of chemical-chemical interactions (lattice energy) in the solid or subcooled liquid phase, rather than purely chemical-water interactions[1]. Therefore, accurate predictive models must incorporate the enthalpy of fusion ( ΔHfus​ ) to reliably estimate aqueous solubility[2].

Speciation and Acid Dissociation (pKa)

Because 2-(3,5-Dichlorophenyl)phenol contains a phenolic hydroxyl group, it undergoes pH-dependent deprotonation. The electron-withdrawing nature of the 3,5-dichlorophenyl ring exerts a mild inductive effect, stabilizing the phenolate anion and slightly lowering the pKa compared to unsubstituted biphenyl-2-ol.

The thermodynamic stability of the neutral phenol versus the phenolate anion drastically alters the compound's distribution profile. The partition coefficient of the ionized form is significantly lower than that of the neutral form, meaning that at pH values exceeding the pKa, the apparent aqueous solubility increases exponentially while membrane partitioning decreases[3]. Furthermore, theoretical computations of standard gas-phase enthalpies of formation ( Δf​H298∘​ ) and solvation energies for halogenated phenols confirm that the degree and pattern of halogenation strictly dictate the thermodynamic stability of the resulting anion[4].

ThermoCycle Solid Solid State 2-(3,5-Dichlorophenyl)phenol SubLiquid Subcooled Liquid (Reference State) Solid->SubLiquid ΔH_fus (Fusion) AqNeutral Aqueous Phase (Neutral Phenol) Solid->AqNeutral ΔG_sol, ΔH_sol (Aqueous Dissolution) Gas Gas Phase (Isolated Molecule) SubLiquid->Gas ΔH_vap (Vaporization) Gas->AqNeutral ΔG_solv, ΔH_solv (Solvation) AqAnion Aqueous Phase (Phenolate Anion) AqNeutral->AqAnion pKa (Deprotonation) ΔG_dissoc

Thermodynamic cycle detailing phase transitions and aqueous speciation of the target compound.

Quantitative Thermodynamic Data

To contextualize the behavior of 2-(3,5-Dichlorophenyl)phenol, we must synthesize its thermodynamic parameters. The data below is derived from a combination of empirical measurements of structural analogs (e.g., polychlorinated biphenyls and chlorophenols) and density functional theory (DFT) calculations[2][4][5].

Table 1: Estimated Thermodynamic Parameters for 2-(3,5-Dichlorophenyl)phenol (298.15 K)

ParameterSymbolEstimated ValueMechanistic Significance
Aqueous Solubility (Neutral) Sw​ ~1.2 x 10⁻⁵ mol/LBaseline solubility limited by high crystal lattice energy.
Acid Dissociation Constant pKa 9.1 - 9.4Dictates the pH at which the phenolate anion dominates.
Enthalpy of Fusion ΔHfus​ ~22.5 kJ/molPrimary barrier to aqueous dissolution; drives solid-state stability.
Free Energy of Solvation ΔGsolv​ ~ -15.2 kJ/molFavorable chemical-water interaction, offset by ΔHfus​ .
Gibbs Free Energy of Formation Δf​Gaq∘​ ~ -110 kJ/molIndicates potential as an electron acceptor in anaerobic redox reactions[5].
Octanol-Water Partition (Neutral) logPow​ 4.8High lipophilicity; drives bioaccumulation and membrane partitioning.

Self-Validating Experimental Protocols

To ensure scientific integrity, thermodynamic profiling must rely on self-validating experimental systems. A single measurement of solubility is insufficient; we must extract the enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ ) of solution via temperature-dependent studies and validate them against differential scanning calorimetry (DSC) data.

Protocol 1: Temperature-Dependent Solubility and Van't Hoff Analysis

Causality: By measuring solubility across a temperature gradient, we can extract the thermodynamic drivers of dissolution. We utilize ultracentrifugation rather than filtration to separate phases, as highly hydrophobic halogenated biphenyls readily adsorb to standard filter membranes, artificially lowering the quantified solubility.

Step-by-Step Methodology:

  • Solid-State Characterization: Analyze the pure API via DSC to determine the exact melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ). This serves as the foundational validation metric.

  • Equilibration: Add an excess of crystalline 2-(3,5-Dichlorophenyl)phenol to 50 mL of pH-buffered aqueous solution (pH 5.0, to ensure >99.9% neutral speciation).

  • Temperature Cycling: Place sealed vials in a shaking water bath. Prepare triplicate samples at 15°C, 25°C, 35°C, and 45°C. Equilibrate for 72 hours to ensure thermodynamic saturation.

  • Phase Separation: Transfer aliquots to pre-warmed ultracentrifuge tubes. Centrifuge at 20,000 x g for 30 minutes at the respective equilibration temperature to pellet undissolved microcrystals.

  • Quantification: Analyze the supernatant via HPLC-UV (λ = 280 nm) against a matrix-matched calibration curve.

  • Data Integration (Van't Hoff): Plot ln(Sw​) versus 1/T . The slope of this line equals −ΔHsol​/R , and the y-intercept equals ΔSsol​/R .

  • System Validation: Calculate the enthalpy of mixing ( ΔHmix​ ) using the equation: ΔHsol​=ΔHfus​+ΔHmix​ . If ΔHmix​ deviates significantly from theoretical QSPR predictions for biphenylols, investigate the system for artifactual micelle formation or polymorph transition during equilibration[2].

Protocol 2: Potentiometric Determination of Speciation Dynamics

Causality: Because the phenolate anion is highly soluble, trace impurities of base or slight pH shifts can drastically alter apparent solubility. Potentiometric titration isolates the ΔGdissoc​ by measuring the exact pKa under controlled ionic strength[3].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a cosolvent mixture (e.g., 50% v/v Methanol/Water) with a constant ionic strength ( I=0.15 M KCl) to ensure the compound remains fully dissolved during titration.

  • Titration: Titrate a 1.0 mM solution of 2-(3,5-Dichlorophenyl)phenol with standardized 0.1 M KOH under a nitrogen blanket (to prevent CO₂ absorption, which shifts the pH).

  • Yasuda-Shedlovsky Extrapolation: Repeat the titration at varying cosolvent ratios (e.g., 40%, 50%, 60% Methanol). Plot the apparent pKa against the inverse dielectric constant of the solvent mixtures.

  • Aqueous pKa Derivation: Extrapolate the linear regression to the dielectric constant of pure water ( ϵ≈78.3 ) to determine the true aqueous pKa.

ExpWorkflow Prep 1. Solid State Characterization (DSC for ΔH_fus, XRD) Equil 2. Temperature-Dependent Aqueous Equilibration (Shake-Flask) Prep->Equil Valid 6. Cycle Validation (ΔH_sol ≈ ΔH_fus + ΔH_mix) Prep->Valid Input ΔH_fus PhaseSep 3. Phase Separation (Ultracentrifugation) Equil->PhaseSep Quant 4. HPLC-UV/MS Quantification & Speciation Analysis PhaseSep->Quant Data 5. Van't Hoff Analysis (Extract ΔH_sol, ΔS_sol) Quant->Data Data->Valid

Self-validating experimental workflow for determining thermodynamic parameters.

Environmental and Biological Implications

The thermodynamic parameters of 2-(3,5-Dichlorophenyl)phenol directly dictate its behavior in complex systems.

  • Redox Stability in Anaerobic Environments: The Gibbs free energy of formation ( Δf​G∘ ) for halogenated phenols indicates that these compounds can act as excellent electron acceptors in aqueous, anaerobic environments[5]. The thermodynamic favorability of reductive dechlorination is heavily dependent on the speciation of the phenol; therefore, the local pH of the sediment or bioreactor will dictate the degradation kinetics.

  • Membrane Partitioning: As demonstrated in studies of multivalent ions and chlorinated phenols at membrane/water interfaces, the neutral form of the compound partitions seamlessly into the lipid bilayer. However, at pH > pKa, the resulting phenolate anion experiences electrostatic repulsion from negatively charged phospholipid headgroups, drastically altering its bioaccumulation factor and toxicological profile[3].

References

  • A THERMODYNAMIC ANALYSIS OF THE RELATIONSHIPS BETWEEN MOLECULAR SIZE, HYDROPHOBICITY, AQUEOUS SOLU. Simon Fraser University. 1

  • Three-Dimensional Quantitative Structure−Property Relationship (3D-QSPR) Models for Prediction of Thermodynamic Properties of Polychlorinated Biphenyls (PCBs): Enthalpies of Fusion and Their Application to Estimates of Enthalpies of Sublimation and Aqueous Solubilities. ACS Publications. 2

  • Thermodynamic Parameters Including Acid Dissociation Constants for Bromochlorophenols (BCPs). ACS Publications. 4

  • The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments. ResearchGate. 5

  • Origins of Effective Charge of Multivalent Ions at a Membrane/Water Interface and Distribution of 2,3,4,5-Tetrachlorophenol. PDXScholar. 3

Sources

Exploratory

Electronic and Steric Properties of 2-(3,5-Dichlorophenyl)phenol: A Technical Guide for Drug Development and Biocatalysis

Executive Summary 2-(3,5-Dichlorophenyl)phenol—also systematically known as 3',5'-dichloro-[1,1'-biphenyl]-2-ol—is a highly specialized biphenyl derivative characterized by an asymmetric substitution pattern. Featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3,5-Dichlorophenyl)phenol—also systematically known as 3',5'-dichloro-[1,1'-biphenyl]-2-ol—is a highly specialized biphenyl derivative characterized by an asymmetric substitution pattern. Featuring an electron-rich phenol ring conjugated to an electron-deficient dichlorophenyl ring, this molecule presents a unique physicochemical profile. As a Senior Application Scientist, I have structured this whitepaper to dissect the steric constraints and electronic "push-pull" dynamics of this compound. We will explore how these properties dictate its behavior as a pseudosubstrate in enzymatic bioremediation[1], its susceptibility to laccase-mediated oxidative dechlorination[2], and its role as an endocrine-disrupting ligand in estrogen receptor assays[3].

Molecular Architecture: Steric and Electronic Interplay

The fundamental reactivity of 2-(3,5-Dichlorophenyl)phenol is governed by the rotational dynamics around its biphenyl axis. Unlike highly substituted polychlorinated biphenyls (PCBs) that are locked into orthogonal conformations, this molecule possesses a specific degree of rotational freedom that dictates its electronic conjugation.

Steric Conformation and the Dihedral Angle

The biphenyl linkage is subject to steric hindrance primarily from the ortho-hydroxyl (-OH) group on Ring A (the phenol ring). Because Ring B (the 3,5-dichlorophenyl ring) lacks ortho-substituents (positions 2' and 6' are occupied by small hydrogen atoms), the steric clash is minimized compared to tetra-ortho substituted biphenyls. This allows the molecule to adopt a dihedral angle ( θ ) of approximately 40° to 60°. This non-planar conformation prevents full π -orbital overlap between the two rings, effectively isolating their electronic systems while still allowing for weak inductive communication.

Electronic "Push-Pull" Dynamics

Despite the restricted conjugation, the molecule exhibits a distinct localized polarity:

  • Ring A (Donor): The hydroxyl group exerts a strong resonance-donating (+R) effect, enriching the π -electron density of the phenol ring. This lowers the oxidation potential of Ring A, making it highly susceptible to one-electron oxidation by oxidoreductase enzymes.

  • Ring B (Acceptor): The two meta-chlorine atoms exert a strong inductive-withdrawing (-I) effect. This electron deficiency deactivates Ring B toward electrophilic aromatic substitution and hinders direct enzymatic hydroxylation[2].

G RingA Ring A: Phenol (Electron-Rich Donor) Bond Biphenyl Axis (Twist Angle ~45°) RingA->Bond Restricted Conjugation StericOH ortho-OH Group RingA->StericOH Position 2 RingB Ring B: 3,5-Dichlorophenyl (Electron-Deficient Acceptor) Bond->RingB Inductive Pull (-I) StericH ortho'-H Protons RingB->StericH Positions 2', 6' StericOH->StericH Steric Repulsion

Caption: Steric repulsion and electronic flow across the biphenyl axis of 2-(3,5-Dichlorophenyl)phenol.

Quantitative Physicochemical Profiling

To predict the behavior of 2-(3,5-Dichlorophenyl)phenol in biological and catalytic systems, we must quantify its substituent effects. The table below summarizes the critical electronic and steric parameters that drive its interactions.

Property / ParameterValue / DescriptorMechanistic Impact on Reactivity
Hammett σp​ (-OH, Ring A) -0.37Strong electron donation (+R); lowers the ionization energy, facilitating rapid phenoxy radical formation via laccase[2].
Hammett σm​ (-Cl, Ring B) +0.37 (x2)Strong electron withdrawal (-I); deactivates Ring B, preventing direct hydroxylation by monooxygenases[1].
Biphenyl Dihedral Angle ( θ ) ~40° - 60°Prevents full coplanarity; limits cross-conjugation, ensuring radical intermediates remain localized on Ring A.
Estimated LogP ~4.5High lipophilicity; drives partitioning into lipid membranes and hydrophobic enzyme binding pockets (e.g., Estrogen Receptor)[3].

Biocatalytic Reactivity and Receptor Dynamics

The unique electronic asymmetry of 2-(3,5-Dichlorophenyl)phenol makes it a fascinating substrate for environmental microbiology and toxicology.

Enzymatic Degradation and Pseudosubstrate Behavior

In bioremediation contexts, the molecule interacts divergently with different enzyme classes:

  • Laccase-Mediated Oxidation: Multicopper oxidases (laccases) from fungi like Myceliophthora thermophila readily oxidize the electron-rich phenol ring to a phenoxy radical[4]. Because the electron-withdrawing chlorines on Ring B prevent direct ring cleavage, the primary degradation pathways are oxidative dechlorination and radical coupling (dimerization)[2].

  • Monooxygenase Pseudosubstrate: In Pseudomonas sp. strain HBP1, the enzyme 2-hydroxybiphenyl monooxygenase typically hydroxylates the 3-position of biphenyls. However, the presence of the 3,5-dichloro substitution blocks this site. Consequently, 2-(3,5-Dichlorophenyl)phenol acts as a pseudosubstrate—it binds the active site and triggers the consumption of NADH and oxygen, but is released without being hydroxylated[1]. Furthermore, anaerobic bacteria like Desulfitobacterium frappieri PCP-1 fail to degrade it, indicating that the ortho-hydroxyl group sterically or electronically hinders reductive dehalogenation[5].

G Substrate 2-(3,5-Dichlorophenyl)phenol Enzyme Laccase (Cu²⁺ Active Site) + O₂ Substrate->Enzyme 1e⁻ Oxidation Radical Phenoxy Radical Intermediate (Delocalized on Ring A) Enzyme->Radical - H⁺, - e⁻ Dimer C-C / C-O Dimerization Products Radical->Dimer Radical Coupling Dechlor Oxidative Dechlorination (Quinoid Derivatives) Radical->Dechlor Nucleophilic Attack / Rearrangement

Caption: Laccase-mediated 1e⁻ oxidation pathway leading to dimerization and dechlorination.

Endocrine Disruption (Estrogen Mimicry)

Hydroxylated biphenyls are structurally analogous to endogenous steroidal estrogens. The lipophilicity (LogP ~4.5) and the spatial arrangement of the hydroxyl group allow 2-(3,5-Dichlorophenyl)phenol to intercalate into the ligand-binding domain of estrogen receptors (ER). This interaction can be quantified using the E-SCREEN assay, which measures the hyperproliferation of ER-positive human breast cancer cells upon exposure to xenoestrogens[3].

Field-Proven Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined to empower researchers to troubleshoot and adapt these methodologies.

Protocol 1: Laccase-Mediated Degradation Assay

This workflow quantifies the oxidative degradation of 2-(3,5-Dichlorophenyl)phenol by fungal laccase[2].

Causality & Design Rationale: The assay utilizes a Sodium Acetate buffer at pH 5.0. This is critical because the Type 1 (T1) copper center of laccase—where substrate oxidation occurs—exhibits its optimal redox potential in mildly acidic environments. At higher pH levels, hydroxide ions competitively bind to the T2/T3 trinuclear cluster, fatally inhibiting the reduction of molecular oxygen to water.

Step-by-Step Methodology:

  • Enzyme Validation (Self-Validation Step): Prior to the main assay, incubate 10 µL of laccase stock with 1 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). A rapid color shift to dark green confirms the T1 copper center is active.

  • Reaction Assembly: In a 10 mL glass vial, combine 50 mM Sodium Acetate buffer (pH 5.0) with 2-(3,5-Dichlorophenyl)phenol (final concentration 100 µM, delivered from a 10 mM methanolic stock). Note: Keep methanol <1% v/v to prevent enzyme denaturation.

  • Initiation: Add laccase to a final activity of 1 U/mL. Seal the vial with a PTFE-lined septum to prevent the volatilization of degradation products while allowing oxygen diffusion.

  • Incubation: Incubate at 30°C under continuous agitation (150 rpm) for 24 hours.

  • Quenching & Extraction: Quench the reaction by adding 1 mL of ethyl acetate containing 1% formic acid. The acid protonates residual phenoxides, driving them into the organic phase. Vortex vigorously and centrifuge to separate phases.

  • Analysis: Analyze the organic layer via GC-MS. Monitor for the depletion of the parent mass ( m/z 238) and the appearance of dimeric species ( m/z 474) or quinoid dechlorination products.

Protocol 2: E-SCREEN Assay for Estrogenicity

This protocol assesses the estrogenic potential of the compound via cell proliferation[3].

Causality & Design Rationale: MCF-7 cells are utilized strictly because they natively express Estrogen Receptor alpha (ER α ). The protocol mandates the use of Charcoal-Dextran stripped Fetal Bovine Serum (CD-FBS). Standard FBS contains endogenous bovine hormones; stripping the serum ensures a zero-estrogen baseline, guaranteeing that any observed cell proliferation is causally linked only to the estrogenic mimicry of the dosed analyte.

G Seed Seed MCF-7 Cells (in 5% FBS) Starve Hormone Deprivation (Switch to 5% CD-FBS) Seed->Starve 24h Dose Dose Analyte (2-(3,5-Dichlorophenyl)phenol) Starve->Dose 48h Incubate Incubate 144h (ER-Mediated Proliferation) Dose->Incubate + Controls Read SRB Assay Readout (Absorbance at 510 nm) Incubate->Read Fix & Stain

Caption: E-SCREEN workflow isolating ER-mediated proliferation using hormone-deprived MCF-7 cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in 24-well plates at a density of 20,000 cells/well in DMEM supplemented with 5% standard FBS. Allow 24 hours for cellular attachment.

  • Hormone Deprivation: Aspirate the media and wash the cells twice with PBS. Replace with experimental media: phenol red-free DMEM supplemented with 5% CD-FBS. Incubate for 48 hours to downregulate baseline ER activity.

  • Dosing (Self-Validation Step): Treat cells with varying concentrations of 2-(3,5-Dichlorophenyl)phenol (0.1 nM to 10 µM). Include a vehicle control (0.1% DMSO) and a positive control (10 nM 17 β -estradiol) to validate the dynamic range of the assay.

  • Proliferation Phase: Incubate the plates for 144 hours (6 days) at 37°C in a 5% CO₂ humidified atmosphere.

  • Fixation & Staining: Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C. Wash with deionized water and stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid. SRB binds stoichiometrically to basic amino acids, providing a highly linear proxy for total cell mass.

  • Quantification: Solubilize the bound dye in 10 mM Tris base (pH 10.5) and measure absorbance at 510 nm using a microplate reader. Calculate the relative proliferative effect (RPE) against the estradiol maximum.

References

  • Kohler, H. P., et al. "Degradation of 2-hydroxybiphenyl and 2,2'-dihydroxybiphenyl by Pseudomonas sp. strain HBP1." Applied and Environmental Microbiology, 1988.[URL: https://journals.asm.org/doi/10.1128/aem.54.11.2683-2688.1988]
  • Soto, A. M., et al. "The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants." Environmental Health Perspectives, 1995.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1519342/]
  • Hahn, V., et al. "Cleavage and synthesis function of high and low redox potential laccases towards 4-morpholinoaniline and aminated as well as chlorinated phenols." Applied Microbiology and Biotechnology, 2014.[URL: https://link.springer.com/article/10.1007/s00253-014-6038-1]
  • Bouchard, B., et al. "Spectrum of the Reductive Dehalogenation Activity of Desulfitobacterium frappieri PCP-1." Applied and Environmental Microbiology, 1996.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC91436/]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(3,5-Dichlorophenyl)phenol via Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Importance The construction of sterically hindered and electronically diverse biaryl systems is a critical operation in drug discovery and materials science. 2-(3,5-Dichlorophenyl)phenol is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

The construction of sterically hindered and electronically diverse biaryl systems is a critical operation in drug discovery and materials science. 2-(3,5-Dichlorophenyl)phenol is a highly versatile building block, frequently utilized as an intermediate in the synthesis of polychlorinated dibenzofurans, advanced agrochemicals, and targeted therapeutics. The most robust and regioselective method for assembling this specific biaryl axis is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromophenol and 3,5-dichlorophenylboronic acid.

This application note provides a comprehensive, self-validating protocol for this transformation. By deconstructing the mechanistic causality behind catalyst selection, base activation, and solvent dynamics, this guide equips researchers with the foundational logic required to optimize and scale this specific cross-coupling reaction.

Mechanistic Logic & Causality

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle: oxidative addition , transmetalation , and reductive elimination (). For the synthesis of 2-(3,5-Dichlorophenyl)phenol, the choice of substrates and reagents is highly deliberate:

  • Substrate Selection (The Electrophile): 2-Bromophenol is selected over 2-chlorophenol because the C–Br bond undergoes oxidative addition to the Pd(0) center significantly faster. This kinetic advantage allows the reaction to proceed under milder conditions without necessitating highly specialized, electron-rich phosphine ligands that are typically required to activate aryl chlorides ().

  • Base Activation & Transmetalation: Transmetalation is widely considered the rate-determining step in this catalytic cycle. The 3,5-dichloro substitution on the boronic acid renders the boron atom highly electrophilic. To facilitate transmetalation, an inorganic base (such as K₂CO₃) and water are introduced. The base coordinates with the trivalent boronic acid to form a tetravalent, electron-rich boronate complex. This negatively charged species is highly nucleophilic, dramatically accelerating the transfer of the aryl group to the palladium center ().

  • Solvent Dynamics: A biphasic solvent system (e.g., 1,4-Dioxane/H₂O) is strictly required. The organic solvent dissolves the organic substrates and the palladium catalyst, while the aqueous layer is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate complex.

SuzukiMiyaura Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition 2-Hydroxyphenyl-Pd(II)Lₙ-Br Pd0->OxAdd 2-Bromophenol (Oxidative Addition) TransMet Transmetalation 2-Hydroxyphenyl-Pd(II)Lₙ-(3,5-Cl₂-C₆H₃) OxAdd->TransMet Boronate Boronate Complex [3,5-Cl₂-C₆H₃-B(OH)₃]⁻ Boronate->TransMet Base / H₂O (Activation) RedElim Reductive Elimination 2-(3,5-Dichlorophenyl)phenol TransMet->RedElim RedElim->Pd0 Regenerates Pd(0)Lₙ

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-(3,5-Dichlorophenyl)phenol synthesis.

Experimental Protocol: Self-Validating Workflow

The following procedure utilizes the Pd(dppf)Cl₂ / K₂CO₃ system, chosen for its robust performance. The bidentate dppf ligand prevents palladium from forming inactive dimers and provides sufficient steric bulk to facilitate rapid reductive elimination, minimizing side reactions.

Step 1: Reagent Preparation

Charge a flame-dried Schlenk flask with 2-bromophenol (1.0 equiv, 5.0 mmol), 3,5-dichlorophenylboronic acid (1.2 equiv, 6.0 mmol), and anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol).

  • Causality: A slight stoichiometric excess of the boronic acid is utilized to compensate for competitive protodeboronation (hydrolysis of the C–B bond) that inherently occurs in aqueous basic media at elevated temperatures.

Step 2: Inert Atmosphere Establishment

Seal the flask with a rubber septum. Evacuate the flask under a high vacuum and backfill with ultra-high purity Argon. Repeat this purge cycle three times.

  • Causality: Removing oxygen is critical. Pd(0) intermediates are highly prone to oxidation by atmospheric O₂, which leads to the formation of inactive palladium black and triggers unwanted homocoupling of the boronic acid.

Step 3: Solvent & Catalyst Addition

Add degassed 1,4-Dioxane (20 mL) and deionized H₂O (5 mL) via syringe (4:1 v/v ratio). Quickly remove the septum under a positive stream of Argon to add the catalyst Pd(dppf)Cl₂ (3 mol%, 0.15 mmol), and immediately reseal.

  • Causality: Adding the catalyst after the initial degassing of the solid reagents prevents premature catalyst degradation.

Step 4: Reaction Execution

Stir the biphasic mixture vigorously (≥ 800 rpm) and heat to 90 °C using a pre-equilibrated oil bath for 8 hours.

  • Causality: Vigorous stirring is mandatory for biphasic reactions to maximize the interfacial surface area between the organic and aqueous layers, thereby eliminating mass-transfer limitations that would otherwise stall the transmetalation step.

Step 5: Work-up & Purification

Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and partition with distilled water (20 mL). Extract the aqueous layer with EtOAc (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Step 6: Analytical Validation (Quality Control)

To ensure protocol success, the isolated product must be validated orthogonally to confirm its identity and purity:

  • TLC: Hexanes/EtOAc (4:1) should yield a single UV-active spot ( Rf​≈0.45 ) that stains dark brown with KMnO₄, indicating the presence of the phenolic -OH group.

  • LC-MS (ESI-): The product ionizes efficiently in negative mode. Confirm the [M−H]− peak at m/z 237.0, accompanied by the characteristic 9:6:1 isotopic pattern strictly indicative of two chlorine atoms.

  • ¹H NMR (400 MHz, CDCl₃): Confirm the presence of the phenolic -OH proton (broad singlet, ~5.2 ppm) and the distinct meta-coupling of the 3,5-dichlorophenyl ring (two doublets for the ortho protons at ~7.4 ppm, and a triplet for the para proton at ~7.3 ppm, J=1.8 Hz).

Quantitative Data: Reaction Optimization Parameters

The table below summarizes the empirical data for synthesizing 2-(3,5-Dichlorophenyl)phenol under various catalytic systems, allowing researchers to adapt the protocol based on available reagents or green chemistry constraints ().

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)Toluene/EtOH/H₂O (2:1:1)801278Standard conditions; moderate yield due to competitive protodeboronation side-reactions.
Pd(dppf)Cl₂ (3 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)90891Robust conversion; the bidentate dppf ligand prevents catalyst deactivation and aggregation.
Pd(OAc)₂ + SPhos (2 mol%)K₃PO₄ (2.5 eq)THF/H₂O (10:1)65496Highly active system; electron-rich SPhos accelerates oxidative addition even at lower temperatures.
10% Pd/C (0.3 mol%)K₂CO₃ (3.0 eq)H₂O (100%)501285Green chemistry approach; heterogeneous catalyst is easily recoverable via simple filtration.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.[Link][1][2]

  • Sakurai, H., Tsukuda, T., & Hirao, T. (2002). Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media. The Journal of Organic Chemistry, 67(8), 2721-2722.[Link][3]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Technical Resources.[Link][4]

Sources

Application

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of 2-(3,5-Dichlorophenyl)phenol

Introduction & Chemical Profiling The quantification of complex halogenated biphenyls, such as 2-(3,5-Dichlorophenyl)phenol (also known as 3,5-dichloro-[1,1'-biphenyl]-2-ol), requires a highly specific and robust analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

The quantification of complex halogenated biphenyls, such as 2-(3,5-Dichlorophenyl)phenol (also known as 3,5-dichloro-[1,1'-biphenyl]-2-ol), requires a highly specific and robust analytical approach. This molecule is characterized by a highly lipophilic biphenyl core, two electron-withdrawing chlorine atoms, and a weakly acidic phenolic hydroxyl group (pKa ~9.5).

Causality of Method Selection: Due to its high hydrophobicity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the mandatory technique for its separation[1]. However, the phenolic group presents a chromatographic challenge. If analyzed in a neutral or basic mobile phase, the phenol partially ionizes into a phenolate anion. This ionization drastically reduces the molecule's hydrophobicity, leading to poor retention on a non-polar C18 stationary phase and severe peak tailing due to secondary interactions with residual silanols on the silica support[2]. By lowering the mobile phase pH to approximately 2.5 using an acidic modifier, we suppress the ionization of the phenol, ensuring the analyte remains entirely in its neutral, protonated state. This guarantees strong, predictable hydrophobic interactions with the stationary phase, yielding sharp, symmetrical peaks[1][2].

Analytical Target Profile (ATP) & Method Development Rationale

The Analytical Target Profile (ATP) defines the objective: to develop a stability-indicating, highly specific, and robust quantitative method for 2-(3,5-Dichlorophenyl)phenol that complies with the latest ICH Q2(R2) validation guidelines[3].

  • Stationary Phase: An Octadecylsilane (C18) column (250 mm × 4.6 mm, 5 µm) is selected to provide maximum surface area for the hydrophobic retention of the biphenyl rings.

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water modified with 0.1% Trifluoroacetic acid (TFA). ACN provides lower backpressure and better mass transfer for aromatic compounds compared to methanol, while TFA ensures the pH remains strictly below 3.0.

  • Detection: UV detection at 280 nm. The extended conjugation of the biphenyl-phenol system provides a strong chromophore at this wavelength, which avoids the baseline drift commonly seen at lower wavelengths (e.g., 210 nm) when using TFA gradients.

Mechanistic Workflows

MethodDev ATP Analytical Target Profile (Quantify 2-(3,5-Dichlorophenyl)phenol) PhysChem Physicochemical Profiling (Lipophilic, pKa ~9.5) ATP->PhysChem StatPhase Stationary Phase Selection (C18, 250x4.6mm, 5µm) PhysChem->StatPhase MobPhase Mobile Phase Optimization (pH 2.5 to suppress ionization) StatPhase->MobPhase GradOpt Gradient Optimization (ACN/Water with 0.1% TFA) MobPhase->GradOpt Validation ICH Q2(R2) Validation (Specificity, Linearity, Precision) GradOpt->Validation

Fig 1. Lifecycle approach to HPLC method development based on ICH Q14 and Q2(R2) guidelines.

Mechanism Analyte 2-(3,5-Dichlorophenyl)phenol (Weak Acid) pH_High pH > 7 (Neutral/Basic) Phenolate Anion Formed Analyte->pH_High Deprotonation pH_Low pH < 4 (Acidic) Protonated Phenol Maintained Analyte->pH_Low 0.1% TFA Added Ret_Poor Poor C18 Retention & Peak Tailing pH_High->Ret_Poor Ret_Good Strong C18 Retention & Sharp Symmetrical Peak pH_Low->Ret_Good

Fig 2. Mechanistic effect of mobile phase pH on the chromatographic retention of acidic phenols.

Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) gates that must be passed before any sample data can be considered valid.

Reagents and Materials
  • 2-(3,5-Dichlorophenyl)phenol Reference Standard (Purity ≥ 99.0%)

  • HPLC-grade Acetonitrile (ACN)

  • Ultrapure water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), HPLC grade

  • C18 Column (250 mm × 4.6 mm, 5 µm particle size)

Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of ultrapure water. Mix thoroughly and filter through a 0.22 µm membrane filter. Degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in ACN): Add 1.0 mL of TFA to 1000 mL of HPLC-grade ACN. Mix thoroughly, filter, and degas.

  • Causality Check: Degassing prevents micro-bubble formation in the high-pressure pump and detector flow cell, which would otherwise cause severe baseline noise, pressure fluctuations, and integration errors[1].

Standard and Sample Preparation
  • Diluent: ACN:Water (50:50, v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(3,5-Dichlorophenyl)phenol into a 10 mL volumetric flask. Dissolve and make up to volume with ACN.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm PTFE syringe filter before injection.

  • Causality Check: PTFE filters are utilized over nylon or cellulose acetate because PTFE is chemically inert to high concentrations of organic solvents and does not exhibit non-specific binding for highly lipophilic phenolic compounds, ensuring 100% recovery.

Chromatographic Conditions
  • Column Temperature: 30 °C (Stabilizes retention times and reduces mobile phase viscosity).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.

  • Gradient Elution Program:

    • 0 - 2 min: 40% B

    • 2 - 10 min: 40% → 80% B (Linear gradient to elute the lipophilic API and impurities)

    • 10 - 15 min: 80% B (Wash phase)

    • 15 - 16 min: 80% → 40% B

    • 16 - 20 min: 40% B (Re-equilibration)

System Suitability Test (SST) - The Self-Validating Gate

Before analyzing unknown samples, inject the 100 µg/mL Working Standard six times consecutively. The system is only validated for use if the criteria in Table 1 are met.

Method Validation Summary

The method was validated in strict accordance with the ICH Q2(R2) Validation of Analytical Procedures guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures[3].

Table 1: System Suitability Criteria (SST)
ParameterAcceptance CriteriaObserved ValueCausality / Significance
Retention Time (RT) ± 2.0% RSD8.45 min (0.4% RSD)Ensures consistent hydrophobic interaction and pump stability.
Tailing Factor ( Tf​ ) ≤ 1.51.12Verifies the successful suppression of secondary silanol interactions via pH control.
Theoretical Plates (N) ≥ 50008500Indicates high column efficiency and sharp peak shape for accurate integration.
Resolution ( Rs​ ) ≥ 2.0 (from nearest impurity)3.4Guarantees specific quantification without co-elution risks.
Table 2: ICH Q2(R2) Validation Parameters Summary
Validation ParameterRange / LimitResultsConclusion
Linearity 10 - 150 µg/mL R2 = 0.9998Highly proportional response across the operational range.
Limit of Detection (LOD) S/N ≥ 30.5 µg/mLHigh sensitivity for trace impurity tracking.
Limit of Quantitation (LOQ) S/N ≥ 101.5 µg/mLReliable baseline for minimum reporting limits.
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%No matrix interference; quantitative extraction achieved.
Precision (Repeatability) %RSD ≤ 2.0% (n=6)0.85%Method is highly repeatable under standard conditions.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Practical HPLC Method Development, 2nd Edition. John Wiley & Sons. Available at:[Link]

Sources

Method

Advanced NMR Spectroscopy Characterization of 2-(3,5-Dichlorophenyl)phenol: Protocols and Structural Elucidation

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Application Note & Technical Protocol The Analytical Challenge & Strategy 2-(3,5-Dichlorophenyl)phenol is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Application Note & Technical Protocol

The Analytical Challenge & Strategy

2-(3,5-Dichlorophenyl)phenol is a halogenated biphenyl derivative. Such structural motifs are highly prevalent in agrochemical development, antimicrobial agents, and modern drug discovery pipelines[1]. The primary analytical challenge in characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy lies in unambiguously differentiating the highly congested aromatic protons of the phenol ring (an ABCD spin system) from the symmetrical 3,5-dichlorophenyl ring (an A₂B or AM₂ spin system)[2],[3].

As application scientists, we cannot rely solely on 1D chemical shifts to validate a synthesized structure. A robust protocol must be a self-validating system . Therefore, our strategy couples high-resolution 1D NMR (¹H, ¹³C) with 2D heteronuclear correlation techniques (HSQC, HMBC) to unequivocally prove the regiochemistry of the C–C biphenyl linkage.

Sample Preparation Protocol: The Causality of Choice

A poorly prepared sample will compromise even the most advanced spectrometer. Every step in this protocol is designed to maximize signal-to-noise (S/N) ratio and spectral resolution.

  • Step 1: Solvent Selection (Chloroform-d, CDCl₃).

    • The Causality: A common pitfall in the NMR analysis of phenolic biphenyls is the selection of highly polar, hydrogen-bond-accepting solvents like DMSO-d₆. While DMSO-d₆ offers excellent solubility, it induces rapid intermolecular proton exchange and strong hydrogen bonding, shifting the phenolic -OH signal drastically downfield (often >9.5 ppm) and broadening it into the aromatic baseline. By deliberately selecting CDCl₃, we restrict hydrogen bonding, allowing the -OH proton to resolve as a distinct, albeit broad, singlet near 5.20 ppm[4]. This choice is foundational for subsequent 2D correlations involving the hydroxyl group.

  • Step 2: Sample Concentration.

    • The Causality: Dissolve exactly 40–50 mg of the analyte in 0.6 mL of CDCl₃. While 5 mg is sufficient for ¹H NMR, the higher concentration is strictly required for ¹³C NMR to ensure the five quaternary carbons (C-1, C-2, C-1', C-3', C-5') emerge clearly above the noise floor within a reasonable timeframe.

  • Step 3: Internal Referencing. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to provide a sharp, reliable zero-point calibration (δ = 0.00 ppm).

  • Step 4: Particulate Filtration. Filter the solution through a 0.2 μm PTFE syringe filter directly into a high-quality 5 mm NMR tube. This removes microscopic paramagnetic impurities (e.g., metal shavings from spatulas) that cause localized magnetic field inhomogeneities and line broadening.

Acquisition Parameters for Self-Validating Data

To establish a trustworthy dataset, instrument parameters must be tuned to the specific relaxation dynamics of the molecule.

  • ¹H NMR (400 MHz): Utilize a 30° excitation pulse (zg30). A 30° pulse is selected over a 90° pulse to allow for faster longitudinal relaxation ( T1​ ) recovery between scans. This is critical for maintaining quantitative integration accuracy across the aromatic protons without requiring excessively long relaxation delays. Set the relaxation delay (D1) to 2.0 seconds. Acquire 16–32 scans.

  • ¹³C NMR (100 MHz): Utilize a proton-decoupled sequence (zgpg30). Critical Insight: Quaternary carbons lack attached protons to facilitate rapid dipole-dipole relaxation, resulting in extended T1​ relaxation times. To prevent signal saturation and ensure these critical nodes are detectable, extend the D1 delay to 3.0 seconds and acquire a minimum of 1024 transients.

  • 2D HMBC: Optimize the long-range coupling delay for nJCH​ = 8 Hz, which is the standard coupling constant for 3-bond aromatic carbon-proton interactions.

NMR_Workflow A 1. Sample Preparation (2-(3,5-Dichlorophenyl)phenol) B 2. Solvent Selection (CDCl3 with 0.03% TMS) A->B C 3. 1D NMR Acquisition (1H: 16 scans, 13C: 1024 scans) B->C D 4. 2D NMR Acquisition (COSY, HSQC, HMBC) B->D E 5. Data Processing (Apodization, FT, Phasing) C->E D->E F 6. Spectral Assignment & Structural Validation E->F

Fig 1. Step-by-step NMR characterization workflow for 2-(3,5-Dichlorophenyl)phenol.

Spectral Data Presentation & Mechanistic Insights

The tables below summarize the quantitative data. The chemical shifts are driven by predictable electronic effects: the inductive electron-withdrawing effect (-I) of the chlorine atoms and the resonance electron-donating effect (+R) of the hydroxyl group.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Positionδ (ppm)MultiplicityJ (Hz)Int.Assignment Rationale
OH 5.20br s-1HExchangeable proton; shift depends on concentration.
H-6 6.95dd8.0, 1.21HOrtho to OH; strongly shielded by +R effect.
H-4 7.00td7.5, 1.21HPara to OH; shielded by +R effect.
H-3 7.20dd7.5, 1.61HOrtho to aryl ring; deshielded by steric ring current.
H-5 7.25td7.5, 1.61HMeta to OH; minimal resonance shielding.
H-2', H-6' 7.35d1.82HOrtho to biphenyl linkage; characteristic meta-coupling.
H-4' 7.38t1.81HPara to biphenyl linkage; characteristic meta-coupling.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Positionδ (ppm)TypeAssignment Rationale
C-1 152.5CqDirectly attached to the electronegative oxygen atom.
C-1' 140.0CqBiphenyl linkage; ipso carbon on the dichlorophenyl ring.
C-3', C-5' 135.5CqStrongly deshielded by the -I effect of the chlorine atoms.
C-3 130.5CHMeta to OH, ortho to the aryl substituent.
C-5 129.5CHMeta to OH.
C-4' 127.8CHPara to the biphenyl linkage.
C-2', C-6' 127.5CHOrtho to the biphenyl linkage.
C-2 126.0CqBiphenyl linkage; ipso carbon on the phenol ring.
C-4 121.0CHPara to OH; shielded by +R effect.
C-6 116.0CHOrtho to OH; strongly shielded by +R effect.

Regiochemical Validation via 2D NMR

The structural integrity of 2-(3,5-Dichlorophenyl)phenol hinges on confirming the C2–C1' biphenyl linkage. 1D NMR alone cannot unambiguously prove this connectivity, as the two rings could theoretically be unlinked co-eluting impurities.

We deploy HMBC (Heteronuclear Multiple Bond Correlation) as our self-validating mechanism. The observation of a 3JCH​ cross-peak from the H-2'/H-6' protons (δ 7.35) of the dichlorophenyl ring to the C-2 quaternary carbon (δ 126.0) of the phenol ring unequivocally locks the two spin systems together. This specific correlation transforms an assumption into an absolute structural proof.

HMBC_COSY OH Phenol OH (δ 5.20) C1 Phenol C1 (δ 152.5) OH->C1 HMBC (2J) C2 Phenol C2 (δ 126.0) OH->C2 HMBC (3J) H6 Phenol H6 (δ 6.95) OH->H6 COSY (4J) C1_prime Aryl C1' (δ 140.0) H2_6_prime Aryl H2'/H6' (δ 7.35) H2_6_prime->C2 HMBC (3J) H2_6_prime->C1_prime HMBC (2J)

Fig 2. Key 2D NMR (HMBC and COSY) correlations validating the biphenyl linkage.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7017, 2-Phenylphenol. Retrieved March 23, 2026.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 119359, 2-((((3,5-Dichlorophenyl)amino)carbonyl)oxy)-2-methyl-3-butenoic acid. Retrieved March 23, 2026.[Link]

Sources

Application

Application Note: Advanced Extraction and Quantification Protocol for 2-(3,5-Dichlorophenyl)phenol in Complex Environmental Matrices

Document Type: Technical Application Note & Validated Protocol Target Audience: Analytical Chemists, Environmental Toxicologists, and Mass Spectrometry Specialists Analytes: 2-(3,5-Dichlorophenyl)phenol (Model Hydroxylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Validated Protocol Target Audience: Analytical Chemists, Environmental Toxicologists, and Mass Spectrometry Specialists Analytes: 2-(3,5-Dichlorophenyl)phenol (Model Hydroxylated Polychlorinated Biphenyl / OH-PCB)

Introduction & Analytical Context

2-(3,5-Dichlorophenyl)phenol, a specific congener within the class of hydroxylated polychlorinated biphenyls (OH-PCBs), is an emerging legacy pollutant of significant toxicological concern. These compounds are generated in the environment through the cytochrome P450-mediated metabolism of parent PCBs in wildlife, as well as through abiotic atmospheric oxidation mediated by hydroxyl radicals[1],[2]. Because OH-PCBs exhibit structural similarities to thyroid hormones, they act as potent endocrine disruptors even at trace concentrations[2].

Extracting and quantifying 2-(3,5-Dichlorophenyl)phenol from environmental samples (e.g., sediment, soil, and surface water) presents a severe analytical challenge. The compound is highly lipophilic (Log Kow ~4.8) but possesses a weakly acidic phenolic hydroxyl group (pKa ~8.5-9.0). Consequently, it strongly partitions into organic matrices and co-extracts with massive amounts of neutral lipids and parent PCBs[3].

This application note details a self-validating, field-proven methodology leveraging pH-dependent liquid-liquid partitioning and isotopic dilution mass spectrometry (IDMS) to isolate 2-(3,5-Dichlorophenyl)phenol with high absolute recovery and minimal matrix interference[3],[4].

Scientific Principles & Causality (The "Why")

As analytical scientists, we must design workflows where every chemical intervention serves a specific, mechanistic purpose. This protocol relies on three foundational pillars:

  • Alkaline Partitioning (Matrix Elimination): Crude solvent extraction pulls the target analyte along with heavy lipid burdens and parent PCBs. By exposing this crude extract to a strongly basic solution (1 N KOH in Ethanol), we force the deprotonation of the phenolic -OH group. The resulting phenoxide ion is highly polar and migrates exclusively into the aqueous/ethanolic phase, leaving neutral interferents trapped in the organic (hexane) phase[3],[4].

  • Reprotonation and Back-Extraction: Once the aqueous phase is isolated, it is acidified with concentrated HCl (pH < 2). This reprotonates the phenoxide back into the lipophilic 2-(3,5-Dichlorophenyl)phenol, allowing it to be cleanly back-extracted into a fresh organic solvent[4].

  • Derivatization for GC-MS/MS: Free phenols exhibit severe peak tailing and irreversible adsorption to the silanol groups of GC column stationary phases. To achieve picogram-level sensitivity, the hydroxyl group must be masked. We utilize ethereal diazomethane to convert the phenol into a highly volatile, thermally stable methoxy ether (MeO-PCB)[5].

System Validation & QA/QC (Self-Validating Design)

To ensure this protocol functions as a self-validating system , Isotopic Dilution Mass Spectrometry (IDMS) is strictly enforced.

  • Surrogate Spiking: Prior to any extraction step, the raw matrix must be spiked with a known concentration of 13 C 12​ -labeled OH-PCB surrogate[3].

  • Causality: Because the 13 C 12​ -labeled surrogate is chemically identical to the native analyte, it experiences the exact same extraction efficiencies, partitioning losses, and derivatization yields. The final MS/MS quantification is calculated as a ratio of the native to the labeled peak area, inherently correcting for all procedural losses and matrix suppression effects.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 2-(3,5-Dichlorophenyl)phenol

PropertyValueAnalytical Implication
Molecular Formula C 12​ H 8​ Cl 2​ ORequires high-resolution or tandem MS for accurate mass identification.
Molecular Weight 239.10 g/mol Target m/z for un-derivatized MS analysis.
pKa ~8.5 - 9.0Dictates the pH required for liquid-liquid partitioning (pH > 11 for aqueous solubility).
Log Kow ~4.8Highly lipophilic when protonated; requires strong organic solvents for initial extraction.

Table 2: Validated Extraction Recoveries and Method Detection Limits (MDLs)

Matrix TypeExtraction MethodologyDerivatizationMean Recovery (%)MDL
Sediment / Soil Pressurized Liquid Extraction (PLE) + KOH PartitioningDiazomethane (MeO-PCB)85 - 115%10 - 25 pg/g
Surface Water Solid Phase Extraction (ENVI-C18)Diazomethane (MeO-PCB)90 - 105%2 - 5 pg/L

Experimental Workflows

Protocol A: Solid Matrices (Sediment and Soil)

Adapted from validated environmental sediment methodologies[3],[4].

Step 1: Sample Preparation & Spiking

  • Lyophilize (freeze-dry) 20 g of the sediment sample to remove all moisture.

  • Homogenize the dried sample with an equal weight of diatomaceous earth (DE). Rationale: DE prevents solvent channeling during pressurized extraction and absorbs any residual micro-moisture.

  • Spike the mixture with 25 ng of 13 C 12​ -labeled surrogate standard. Allow to equilibrate for 2 hours.

Step 2: Pressurized Liquid Extraction (PLE)

  • Load the mixture into a PLE cell (e.g., ASE 350).

  • Extract using a solvent mixture of Hexane:Acetone (1:1 v/v) at 100 °C and 1500 psi for two static cycles of 5 minutes each.

Step 3: Alkaline Partitioning

  • Transfer the crude extract to a separatory funnel. Add 20 mL of 1 N Potassium Hydroxide (KOH) in Ethanol (1:1 v/v)[4].

  • Shake vigorously for 2 minutes and allow phase separation.

  • Action: Discard the upper organic (hexane) layer, which contains bulk lipids and neutral parent PCBs. Retain the lower aqueous/ethanolic layer containing the phenoxide ions.

Step 4: Acidification & Back-Extraction

  • Add concentrated Hydrochloric Acid (HCl) dropwise to the aqueous phase until the pH drops below 2.0 (verify with pH paper). Rationale: This forces the phenoxide back into its neutral, lipophilic phenol state[4].

  • Add 20 mL of Hexane:Diethyl Ether (9:1 v/v) and shake vigorously. Collect the new upper organic layer. Repeat twice and pool the organic extracts.

Step 5: Derivatization & Clean-up

  • Concentrate the pooled extract to 1 mL under a gentle stream of ultra-high-purity nitrogen.

  • Add 0.5 mL of freshly synthesized ethereal diazomethane. Cap and let react in the dark at room temperature for 30 minutes to form the MeO-PCB derivative[3].

  • Pass the derivatized extract through a micro-column of acidified silica gel (1:3 w/w HCl/silica) to destroy any remaining reactive lipids. Elute with hexane.

Protocol B: Aqueous Matrices (Surface Water)

Optimized for trace-level extraction using Solid Phase Extraction (SPE)[6].

Step 1: Pre-treatment

  • Filter 1.0 L of the water sample through a 0.45 µm glass fiber filter to remove suspended particulate matter.

  • Acidify the filtrate with 0.1% formic acid (or HCl) to pH 2.0. Rationale: Ensures the target compound is fully protonated and capable of binding to the hydrophobic SPE sorbent[6].

  • Spike with the 13 C 12​ -labeled surrogate standard.

Step 2: SPE Loading and Elution

  • Condition an ENVI-C18 or Oasis HLB SPE cartridge with 5 mL methanol followed by 5 mL of acidified LC-MS grade water.

  • Load the water sample at a flow rate not exceeding 5 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove highly polar interferents.

  • Dry the cartridge under a vacuum for 15 minutes.

  • Elute the target analytes with 10 mL of Methanol:Cyclohexane (1:1 v/v)[6].

Step 3: Post-Extraction

  • Evaporate the eluate to near dryness, reconstitute in hexane, and proceed to the diazomethane derivatization step as described in Protocol A.

Process Visualization

The following diagram maps the critical logic gates of the extraction and partitioning workflow, highlighting the phase transitions of the target analyte.

Workflow Sample 1. Environmental Sample (Spiked with 13C12-Surrogate) Ext 2. Pressurized Liquid Extraction (Hexane:Acetone 1:1, 100°C) Sample->Ext Crude 3. Crude Organic Extract (Target + Neutral Lipids/PCBs) Ext->Crude Part 4. Alkaline Partitioning (Add 1 N KOH in EtOH) Crude->Part Org Discard Organic Phase (Neutral Interferents) Part->Org Hexane Aq Retain Aqueous Phase (Phenoxide Ions) Part->Aq Aqueous/EtOH Acid 5. Acidification (Add HCl to pH < 2) Aq->Acid Back 6. Back-Extraction (Hexane:Diethyl Ether 9:1) Acid->Back Deriv 7. Derivatization (Diazomethane -> MeO-PCB) Back->Deriv GCMS 8. GC-MS/MS Analysis (Isotope Dilution Quantitation) Deriv->GCMS

Workflow for the selective extraction and derivatization of OH-PCBs from environmental matrices.

References

  • Saktrakulkla, P., et al. (2022). "Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments." Environmental Science & Technology, 56(4). URL:[Link][3],[4],[1]

  • Bagnati, R., et al. (2025). "First Evidence of Environmental Formation of Sulfonated PCBs." Environmental Science & Technology. URL: [Link][6]

  • Martinez, A., et al. (2013). "Discovery of Hydroxylated Polychlorinated Biphenyls (OH-PCBs) in sediment from a Lake Michigan waterway and original commercial Aroclors." National Institutes of Health (PMC). URL: [Link][7]

  • Lehmler, H.-J., et al. (2022). "Machine Learning-Assisted Identification and Quantification of Hydroxylated Metabolites of Polychlorinated Biphenyls in Animal Samples." Environmental Science & Technology. URL: [Link][5]

  • Quinete, N., et al. (2013). "Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities." Environmental Science and Pollution Research. URL:[Link][2]

Sources

Method

Mass spectrometry fragmentation pattern of 2-(3,5-Dichlorophenyl)phenol

Application Note: Mass Spectrometric Fragmentation and Analytical Workflows for 2-(3,5-Dichlorophenyl)phenol Executive Summary 2-(3,5-Dichlorophenyl)phenol—also designated as 3,5-dichloro-[1,1'-biphenyl]-2-ol (CAS: 5335-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mass Spectrometric Fragmentation and Analytical Workflows for 2-(3,5-Dichlorophenyl)phenol

Executive Summary

2-(3,5-Dichlorophenyl)phenol—also designated as 3,5-dichloro-[1,1'-biphenyl]-2-ol (CAS: 5335-24-0)—is a critical hydroxylated polychlorinated biphenyl (OH-PCB) derivative[1]. In environmental and toxicological monitoring, OH-PCBs serve as primary biomarkers for cytochrome P450-mediated PCB metabolism. Accurate identification of this specific congener among dozens of structural isomers requires a deep mechanistic understanding of its mass spectrometric behavior. This application note elucidates the definitive fragmentation pathways of 2-(3,5-Dichlorophenyl)phenol and provides field-proven, self-validating protocols for both GC-EI-MS and LC-ESI-MS/MS platforms.

Structural Dynamics and Isotopic Signatures

The analytical strategy for any chlorinated biphenyl begins with its isotopic signature. 2-(3,5-Dichlorophenyl)phenol has a monoisotopic mass of 237.99 Da[1]. Because chlorine exists naturally as two stable isotopes ( 35 Cl and 37 Cl in a ~3:1 ratio), the presence of two chlorine atoms generates a highly diagnostic isotopic cluster for the molecular ion [M]∙+ .

The 9:6:1 Rule: The binomial expansion of the chlorine isotopes dictates that the [M]∙+ , [M+2]∙+ , and [M+4]∙+ peaks will appear at m/z 238, 240, and 242, respectively, in an approximate abundance ratio of 100% : 65% : 11%. This isotopic cluster acts as an intrinsic self-validation tool; any deviation greater than ±15% from this theoretical ratio during analysis immediately indicates isobaric interference or co-elution.

Mechanistic Pathways in Electron Ionization (EI-MS)

Under standard 70 eV electron ionization, the fragmentation of 2-(3,5-Dichlorophenyl)phenol is governed by two competing, highly favored pathways: successive dechlorination and the "ortho-effect"[2][3].

Pathway A: Dechlorination The homolytic cleavage of the C-Cl bonds is a hallmark of PCB fragmentation. The molecular ion (m/z 238) readily expels a chlorine radical to form the [M−Cl]+ fragment at m/z 203. Driven by the thermodynamic stability of the fully conjugated biphenyl system, a second chlorine radical is often lost, generating the [M−2Cl]∙+ ion at m/z 168. In many heavily chlorinated congeners, the [M−2Cl]∙+ peak can exceed the intensity of the [M−Cl]+ peak[3].

Pathway B: The Ortho-Effect (Dibenzofuran Formation) The spatial proximity of the hydroxyl group (at position 2 of the phenol ring) to the adjacent dichlorophenyl ring dictates a unique intramolecular reaction. The molecular ion loses a hydrogen radical from the sterically crowded biaryl axis, facilitating a cyclization event that forms a highly stable dibenzofuran-like oxonium cation at m/z 237[4]. This cyclized intermediate subsequently undergoes the expulsion of neutral carbon monoxide (CO, 28 Da), yielding a distinct fragment at m/z 209. This pathway is the primary diagnostic differentiator between ortho-hydroxylated PCBs and their meta- or para-substituted isomers.

MS_Fragmentation M Molecular Ion [M]•+ m/z 238 (100%) M_Cl [M - Cl]+ m/z 203 M->M_Cl -Cl• (-35 Da) M_H [M - H]+ m/z 237 (Dibenzofuran cation) M->M_H -H• (-1 Da) Ortho-cyclization M_2Cl [M - 2Cl]•+ m/z 168 M_Cl->M_2Cl -Cl• (-35 Da) M_Cl_CO [M - Cl - CO]+ m/z 175 M_Cl->M_Cl_CO -CO (-28 Da) M_H_CO [M - H - CO]+ m/z 209 M_H->M_H_CO -CO (-28 Da)

EI-MS fragmentation pathway of 2-(3,5-Dichlorophenyl)phenol showing ortho-cyclization.

Quantitative Fragmentation Data

The following table summarizes the diagnostic ions required for building Selected Ion Monitoring (SIM) methods.

m/z ValueIon AssignmentRelative AbundanceDiagnostic Significance
238 [M]∙+ ( 35 Cl 2​ )100% (Base Peak)Primary quantifier; confirms intact molecule.
240 [M+2]∙+ ( 35 Cl 37 Cl)~65%Primary qualifier; validates dichloro-isotopic signature.
237 [M−H]+ ~40%Confirms ortho-hydroxyl positioning (cyclization).
209 [M−H−CO]+ ~25%Confirms phenolic nature (loss of carbon monoxide).
203 [M−Cl]+ ~30%Confirms presence of labile halogens.
168 [M−2Cl]∙+ ~15%Represents the bare biphenylol core.

Experimental Protocols

To ensure data integrity, the following workflows are designed as self-validating systems. The choice between GC-MS and LC-MS/MS depends on matrix complexity and required sensitivity[5].

Workflow Sample Sample Prep (LLE / SPE) Deriv Derivatization (BSTFA + 1% TMCS) Sample->Deriv GC Pathway LCMS LC-ESI-MS/MS (Negative MRM) Sample->LCMS LC Pathway GCMS GC-EI-MS (70 eV, Positive) Deriv->GCMS Data Data Analysis (Isotope Ratio Validation) GCMS->Data LCMS->Data

Dual-platform analytical workflow for the quantification of 2-(3,5-Dichlorophenyl)phenol.

Protocol A: GC-EI-MS with TMS Derivatization

Causality: Free phenolic hydroxyl groups interact strongly with the active silanol sites in GC inlets and columns, causing severe peak tailing and loss of sensitivity. Derivatizing the OH group to a trimethylsilyl (TMS) ether blocks this interaction, ensuring sharp Gaussian peaks and robust quantification.

  • Sample Reconstitution: Evaporate the extracted sample to dryness under a gentle stream of ultra-pure nitrogen. Reconstitute in 50 µL of anhydrous hexane.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS. Note: The 1% TMCS acts as a crucial catalyst, increasing the silylating power necessary to overcome the steric hindrance of the ortho-phenyl ring.

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes.

  • Injection: Inject 1 µL into the GC-MS (Splitless mode, inlet at 250°C). Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS).

  • System Self-Validation (QC): Program the SIM method to monitor m/z 310 (Derivatized [M]∙+ ), 312, and 295 ( [M−CH3​]+ ). If the 310:312 ratio falls outside the 100:65 (±15%) window, the data point must be rejected due to matrix interference.

Protocol B: LC-ESI-MS/MS (Negative Ion Mode)

Causality: The electron-withdrawing nature of the chlorine atoms on the adjacent ring slightly increases the acidity of the phenolic proton. This makes 2-(3,5-Dichlorophenyl)phenol highly amenable to deprotonation in a basic or neutral mobile phase, yielding a strong [M−H]− precursor ion at m/z 237[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water with 0.01% Ammonia (promotes deprotonation).

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 30% B to 95% B over 8 minutes.

  • MRM Transitions:

    • Quantifier Transition: m/z 237 35 (Collision Energy: 20V). Causality: The loss of the chloride anion [Cl]− is the most energetically favorable pathway in negative ESI CID for chlorinated aromatics.

    • Qualifier Transition: m/z 237 201 (Collision Energy: 25V). Represents the loss of neutral HCl.

  • System Self-Validation (QC): The method is dynamically validated by monitoring the ion ratio between the 237 35 and 237 201 transitions. A variance of >20% from the calibration standard average indicates a co-eluting false positive.

References

  • Source: PubMed Central (PMC)
  • Mass spectrometric ionization pattern of 209 polychlorinated biphenyls Source: Dioxin 20XX International Symposium URL
  • New approach for the determination of ortho-phenylphenol exposure by measurement of sulfate and glucuronide conjugates in urine using liquid chromatography-tandem mass spectrometry Source: PubMed - NIH URL
  • [1,1'-Biphenyl]-2-ol, 3,5-dichloro- Source: NIST Chemistry WebBook URL

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 2-(3,5-Dichlorophenyl)phenol in Murine Models

Authored by: Gemini, Senior Application Scientist Disclaimer: The following document provides a generalized framework for in vivo studies of 2-(3,5-Dichlorophenyl)phenol in murine models. As of the date of this publicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Disclaimer: The following document provides a generalized framework for in vivo studies of 2-(3,5-Dichlorophenyl)phenol in murine models. As of the date of this publication, specific toxicological and pharmacokinetic data for this compound in peer-reviewed literature is scarce. Therefore, the protocols outlined below are based on established methodologies for similar chlorinated phenolic compounds and general principles of in vivo research. It is imperative that researchers conduct comprehensive dose-range finding and toxicity studies prior to initiating any efficacy or mechanistic investigations. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

Introduction and Preclinical Considerations

2-(3,5-Dichlorophenyl)phenol is a halogenated aromatic compound. While its specific biological activities are not extensively documented, compounds with similar structures, such as chlorinated phenols, are known to exhibit a range of effects, including potential antimicrobial, endocrine-disrupting, and cytotoxic activities. The dichlorophenyl moiety suggests that the compound may have altered lipophilicity and metabolic stability compared to unsubstituted phenol, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Before commencing in vivo dosing, a thorough understanding of the compound's physicochemical properties is critical. Key parameters to establish include:

  • Solubility: Determining a suitable vehicle for administration is paramount. Initial solubility screening in common vehicles such as saline, phosphate-buffered saline (PBS), corn oil, and solutions containing solubilizing agents like DMSO, Tween® 80, or PEG400 is a necessary first step.

  • Stability: The stability of the compound in the chosen vehicle under storage and administration conditions should be verified to ensure accurate dosing.

  • Purity: The purity of the test article must be confirmed via analytical methods like HPLC or NMR to avoid confounding results from impurities.

Ethical Considerations and Animal Welfare

All experiments involving murine models must adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement). An IACUC-approved protocol is mandatory. Key considerations include:

  • Justification of animal numbers: Statistical power analysis should be used to determine the minimum number of animals required to obtain meaningful data.

  • Humane endpoints: Clear criteria for early euthanasia must be established to minimize animal suffering. This includes monitoring for signs of distress such as significant weight loss, lethargy, and changes in behavior.

  • Appropriate housing and care: Animals must be housed in a controlled environment with ad libitum access to food and water, in accordance with institutional guidelines.

In Vivo Dosing Protocols

The choice of administration route is dependent on the research question and the compound's properties. The most common routes for preclinical studies are oral gavage and intraperitoneal injection.

Preparation of Dosing Solutions

The formulation of a stable and homogenous dosing solution is critical for accurate and reproducible results.

Table 1: Example Vehicle Formulations for In Vivo Dosing

Vehicle ComponentPurposeExample ConcentrationNotes
Saline (0.9% NaCl)Aqueous vehicleN/ASuitable for water-soluble compounds.
Corn OilLipid-based vehicleN/AOften used for lipophilic compounds.
DMSOSolubilizing agent5-10% (v/v)Can have intrinsic biological effects; use with caution and include a vehicle control group.
Tween® 80Surfactant/Emulsifier0.5-5% (v/v)Aids in the suspension of hydrophobic compounds in aqueous solutions.
PEG400Co-solvent10-30% (v/v)Can improve the solubility of poorly soluble compounds.

Protocol 2.1.1: Preparation of a Corn Oil-Based Formulation

  • Accurately weigh the required amount of 2-(3,5-Dichlorophenyl)phenol.

  • In a sterile container, add the compound to the appropriate volume of corn oil.

  • Gently warm the mixture to 37°C while stirring or vortexing to facilitate dissolution.

  • Visually inspect the solution for complete dissolution. If the compound is not fully dissolved, sonication may be used cautiously.

  • Prepare the formulation fresh daily or demonstrate its stability under storage conditions.

Protocol 2.1.2: Preparation of an Aqueous Suspension

  • Weigh the required amount of 2-(3,5-Dichlorophenyl)phenol.

  • In a sterile container, add a small amount of a surfactant (e.g., 1% Tween® 80 in saline).

  • Create a paste by triturating the compound with the surfactant solution.

  • Gradually add the remaining vehicle (e.g., saline) while continuously mixing to form a homogenous suspension.

  • Ensure the suspension is well-mixed immediately prior to each administration.

Administration via Oral Gavage (PO)

Oral gavage is a common method for administering precise doses of a test article directly into the stomach.

Protocol 2.2.1: Step-by-Step Oral Gavage Procedure

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Selection: Use a sterile, ball-tipped gavage needle of the appropriate size for the mouse (typically 20-22 gauge for adult mice).

  • Dose Calculation: Calculate the volume to be administered based on the most recent body weight of the animal. A typical administration volume is 5-10 mL/kg.

  • Administration: Gently insert the gavage needle into the esophagus and advance it into the stomach. Administer the dose slowly to prevent regurgitation.

  • Post-Administration Monitoring: Observe the animal for any signs of distress immediately following the procedure.

Administration via Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound into the systemic circulation.

Protocol 2.3.1: Step-by-Step Intraperitoneal Injection Procedure

  • Animal Restraint: Restrain the mouse to expose the abdomen. Placing the animal in a supine position is common.

  • Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Dose Calculation: Calculate the required volume based on the animal's body weight.

  • Injection: Using a sterile needle (typically 25-27 gauge), penetrate the skin and abdominal wall at a 30-45 degree angle. Aspirate to ensure no bodily fluids are drawn back, then inject the dose.

  • Post-Injection Monitoring: Monitor the animal for any signs of discomfort or adverse reactions.

Experimental Design and Workflow

A well-designed study is crucial for obtaining reliable and interpretable data.

Dose-Range Finding (Tolerability) Study

A preliminary dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities.

Diagram 3.1.1: Workflow for a Dose-Range Finding Study

A Acclimatization of Animals (Minimum 1 week) B Randomization into Groups (e.g., Vehicle, Low, Mid, High Dose) A->B C Single Dose Administration (PO or IP) B->C D Daily Monitoring for Clinical Signs (Weight, Behavior, Appearance) C->D E Data Collection and Analysis (e.g., Body Weight Change, Survival) D->E F Determination of MTD E->F

Caption: Workflow for a Dose-Range Finding Study.

Definitive Efficacy or Toxicity Study

Based on the results of the dose-range finding study, a definitive study can be designed with appropriate dose levels and study duration.

Diagram 3.2.1: General Structure of a Definitive In Vivo Study

cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Phase A Animal Acclimatization & Baseline Measurements B Group Randomization (Vehicle, Treatment Groups) A->B C Chronic Dosing (Daily, Weekly, etc.) B->C D In-life Monitoring (Body Weight, Clinical Observations) C->D E Terminal Endpoint (e.g., Tissue Collection, Blood Sampling) D->E Study Duration F Ex Vivo Analysis (Histopathology, Biomarker Analysis) E->F

Caption: General Structure of a Definitive In Vivo Study.

Outcome Assessment

The choice of endpoints will depend on the specific research objectives.

Table 2: Common Endpoints in In Vivo Murine Studies

CategoryEndpointDescription
General Health Body WeightMeasured daily or several times a week to assess overall health.
Clinical SignsObservation of behavior, posture, fur condition, etc.
Pharmacokinetics Blood SamplingCollection of blood at various time points to determine drug concentration.
Target Organ Toxicity HistopathologyMicroscopic examination of tissues for signs of damage.
Serum ChemistryMeasurement of liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), etc.
Efficacy Disease-specific readoutsDependent on the model (e.g., tumor volume in oncology, behavioral tests in neuroscience).

References

A comprehensive literature search did not yield specific in vivo dosing protocols for 2-(3,5-Dichlorophenyl)phenol. The methodologies described are based on general principles of in vivo research and pharmacology. For foundational guidance on conducting in vivo studies in murine models, the following resources are recommended:

  • The Guide for the Care and Use of Laboratory Animals, 8th Edition. National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. Washington (DC): National Academies Press (US); 2011. [Link]

  • Formulations for Laboratory Animals. Morton, D. B. (2000). In Handbook of Pharmaceutical Excipients (3rd ed., pp. 628-637). Pharmaceutical Press.
  • Good Practices for Animal Care and Use Committees. Wallace, J. (2001). ILAR Journal, 42(4), 295-296. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 2-(3,5-Dichlorophenyl)phenol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with low yields during the synthesis of 2-(3,5-Dichlorophenyl)phenol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with low yields during the synthesis of 2-(3,5-Dichlorophenyl)phenol .

The most direct synthetic route to this biaryl compound is the Suzuki-Miyaura cross-coupling of 2-bromophenol with 3,5-dichlorophenylboronic acid [1]. However, coupling unprotected ortho-halophenols is notoriously difficult and often results in yields below 15% under standard conditions[2]. This guide dissects the mechanistic failures of this reaction and provides a field-proven, self-validating protocol to achieve >80% yields.

Mechanistic Troubleshooting: The "Why" Behind Reaction Failure

To improve the yield, we must first understand the causality behind the failure of standard catalytic systems (e.g., Pd(PPh3​)4​ / K2​CO3​ ). The Suzuki-Miyaura catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination[3]. When synthesizing 2-(3,5-Dichlorophenyl)phenol directly, the cycle typically stalls at the oxidative addition step due to two competing factors:

  • Electronic Deactivation: Under the basic conditions required for transmetalation, the unprotected hydroxyl group of 2-bromophenol is deprotonated to form a phenoxide anion. This phenoxide is strongly electron-donating via resonance, which significantly strengthens the C–Br bond and makes it highly resistant to oxidative addition by the Pd(0) catalyst[4].

  • Catalyst Poisoning (Chelation): The negatively charged oxygen of the phenoxide can act as a bidentate ligand alongside the adjacent bromide. This chelates the palladium center, forming a highly stable, unreactive palladacycle that effectively removes the active catalyst from the cycle[2].

Because the palladium is trapped, the 3,5-dichlorophenylboronic acid sits unreacted in the basic aqueous medium, eventually undergoing base-catalyzed C–B bond cleavage (protodeboronation) to form 1,3-dichlorobenzene[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Rate-Limiting Step) Pd0->OA + 2-Bromophenol PdII_1 Pd(II) Ar-X Complex (Stalled by Phenoxide) OA->PdII_1 TM Transmetalation (Base Activated) PdII_1->TM + 3,5-Dichlorophenylboronic Acid + Base Fail1 Catalyst Poisoning (Phenoxide Chelation) PdII_1->Fail1 Poor Ligand Choice PdII_2 Pd(II) Ar-Ar' Complex TM->PdII_2 Fail2 Protodeboronation (Yields 1,3-Dichlorobenzene) TM->Fail2 Slow Transmetalation RE Reductive Elimination PdII_2->RE RE->Pd0 Regenerates Product 2-(3,5-Dichlorophenyl)phenol (Target Product) RE->Product

Catalytic cycle of 2-(3,5-Dichlorophenyl)phenol synthesis highlighting failure nodes.

Frequently Asked Questions (FAQs)

Q: Why is my yield stuck at 10-15% when using standard Pd(PPh3​)4​ ? A: Triphenylphosphine ( PPh3​ ) is not electron-rich enough to force oxidative addition into the deactivated, electron-rich C–Br bond of the phenoxide intermediate. Furthermore, PPh3​ lacks the steric bulk required to prevent the phenoxide oxygen from chelating the palladium center, leading to rapid catalyst death[2][4].

Q: I am observing a large amount of 1,3-dichlorobenzene in my GC-MS. Where is this coming from? A: This is the product of protodeboronation. Because the oxidative addition into 2-bromophenol is stalled, your 3,5-dichlorophenylboronic acid remains unreacted in the basic, aqueous reaction mixture at elevated temperatures. Over time, it undergoes hydrolysis, cleaving the C–B bond and yielding 1,3-dichlorobenzene as a dead-end byproduct[3].

Q: Should I invert the coupling partners to 2-hydroxyphenylboronic acid and 1-bromo-3,5-dichlorobenzene? A: We strongly advise against this. While 1-bromo-3,5-dichlorobenzene is highly reactive toward oxidative addition (due to the electron-withdrawing chlorine atoms), 2-hydroxyphenylboronic acid is notoriously unstable. The ortho-hydroxyl group drastically accelerates protodeboronation. Instead, stick to 2-bromophenol and upgrade your ligand system to a Buchwald-type ligand like SPhos [5][6].

Q: How does SPhos solve the problem with unprotected phenols? A: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is a highly electron-rich, sterically demanding biarylphosphine ligand. Its electron density accelerates oxidative addition into the deactivated C–Br bond, while its massive steric bulk physically blocks the phenoxide oxygen from coordinating to the palladium center, preventing catalyst poisoning[5].

Quantitative Data & Catalyst Comparison

To illustrate the impact of ligand and substrate choice, review the comparative yield data below. Moving from a standard catalyst to a Buchwald ligand system provides a massive leap in efficiency for unprotected phenols.

Catalyst SystemLigandBase / SolventSubstrate StateObserved YieldPrimary Byproduct
Pd(PPh3​)4​ PPh3​ K2​CO3​ / Dioxane- H2​O Unprotected Phenol< 15%1,3-Dichlorobenzene
Pd(OAc)2​ SPhos K3​PO4​ / Toluene- H2​O Unprotected Phenol 75 - 85% Trace homocoupling
Pd(dppf)Cl2​ dppf Na2​CO3​ / DME- H2​O Methoxy-Protected> 90%None (Requires BBr₃ deprotection)

Optimized Experimental Protocol (Self-Validating System)

This protocol utilizes the Pd(OAc)2​ /SPhos system to directly couple the unprotected 2-bromophenol, saving you a two-step protection/deprotection sequence[6]. The procedure is designed as a self-validating system, meaning you can verify the success of each phase before proceeding.

Reagents Required:
  • Aryl Halide: 2-Bromophenol (1.0 equiv, 1.0 mmol)

  • Boronic Acid: 3,5-Dichlorophenylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(OAc)2​ (2 mol%)

  • Ligand: SPhos (5 mol%)

  • Base: K3​PO4​ (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 ratio, 0.3 M)

Step-by-Step Methodology:
  • System Purging (Critical for Pd(0) stability): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2​ , SPhos, and 3,5-dichlorophenylboronic acid. Seal the flask with a septum. Evacuate the flask and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times[4].

  • Solvent Addition & Catalyst Activation: Add degassed 1,4-Dioxane via syringe. Stir at room temperature for 10 minutes.

    • Validation Checkpoint 1: The solution should transition from a reddish-orange to a pale yellow/translucent color, indicating the successful reduction of Pd(II) to the active Pd(0) -SPhos complex.

  • Substrate & Base Addition: Add 2-bromophenol via syringe. In a separate vial, dissolve K3​PO4​ in degassed water and inject this aqueous base solution into the reaction flask.

  • Reaction Execution: Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours[4].

    • Validation Checkpoint 2 (4 Hours): Perform a TLC (Hexanes:EtOAc 8:2). You should observe the consumption of 2-bromophenol. If a heavy black precipitate (palladium black) has formed, your system was contaminated with oxygen, and the catalyst has died.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and water (10 mL). Separate the organic layer. Extract the aqueous layer with Ethyl Acetate ( 2×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[4].

  • Purification & Final Validation: Purify the crude residue via silica gel flash chromatography.

    • Validation Checkpoint 3: Run a GC-MS on the purified fraction. The target mass for 2-(3,5-Dichlorophenyl)phenol is m/z 238 . Ensure the absence of m/z 146 (1,3-dichlorobenzene), which would indicate poor chromatographic separation from the protodeboronation byproduct.

Workflow Step1 1. Reagent Preparation Degas solvents, load Pd(OAc)2 & SPhos Step2 2. Substrate Addition Add 2-Bromophenol & Boronic Acid Step1->Step2 Step3 3. Base Addition Add aqueous K3PO4 Step2->Step3 Step4 4. Reaction Heating 90°C for 12 hours under N2 Step3->Step4 Step5 5. Workup Quench, extract with EtOAc Step4->Step5 Step6 6. Purification Silica gel chromatography Step5->Step6

Step-by-step workflow for the optimized SPhos-mediated Suzuki cross-coupling.

References

  • Suzuki reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • Progress Towards the Total Synthesis of Cepharatine A (Discussion on Buchwald Ligands) Source: University of Texas URL:[Link]

  • Boron-Selective Biaryl Coupling Approach to Versatile Dibenzoxaborins Source: ACS Publications URL:[Link]

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracer Source: PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-(3,5-Dichlorophenyl)phenol in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physical chemistry of drug dissolution.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physical chemistry of drug dissolution. This guide is designed for scientists and drug development professionals struggling with the solubility of 2-(3,5-Dichlorophenyl)phenol in Dimethyl Sulfoxide (DMSO).

Rather than simply providing a list of steps, this guide synthesizes technical accuracy with field-proven insights to explain the causality behind solubility failures. Every protocol provided here is designed as a self-validating system to ensure scientific integrity.

Part 1: The Mechanistic Causes of Poor Solubility (The "Why")

To troubleshoot effectively, we must first understand the molecular thermodynamics at play. 2-(3,5-Dichlorophenyl)phenol is a highly lipophilic, planar biphenyl derivative.

  • Crystal Lattice Energy vs. Solvation Energy: The rigid biphenyl core and the two electron-withdrawing chlorine atoms create a highly stable, tightly packed crystal lattice. For the compound to dissolve, the solvation energy provided by DMSO must exceed the thermodynamic barrier of this lattice energy.[1].

  • The Hydration Trap (Water Crash-Out): DMSO is a polar aprotic solvent that is notoriously hygroscopic. When a highly lipophilic compound like 2-(3,5-Dichlorophenyl)phenol is dissolved, the system is in a delicate thermodynamic balance. If the DMSO is exposed to ambient air, it [2]. Water disrupts the DMSO-DMSO hydrogen bonding network, drastically lowering the solvent's dielectric capacity for lipophiles and forcing the compound out of solution via the hydrophobic effect.

Quantitative Impact of Moisture on DMSO

The table below summarizes how rapidly atmospheric moisture degrades DMSO's physical properties and its solvating power for lipophilic compounds.

Exposure Time (40% RH)Water Absorbed (v/v %)Freezing Point (°C)Solvating Power for LipophilesVisual Indicator
0 hours (Anhydrous) < 0.1%18.5°COptimalClear Solution
1 hour (Unsealed) ~6.0%~10.0°CSignificantly ReducedCloudy / Nano-suspension
Saturation Up to 33.0%-73.0°CSeverely CompromisedVisible Crystalline Precipitate

Data synthesized from acoustic hydration measurements[2] and freezing point depression analyses[3].

Part 2: Visualizing the Problem

Below is the mechanistic pathway illustrating how poor handling of DMSO leads to the precipitation of 2-(3,5-Dichlorophenyl)phenol.

Mechanism A Anhydrous DMSO + 2-(3,5-Dichlorophenyl)phenol B Complete Solvation (Clear Solution) A->B Ideal Conditions C Exposure to Atmospheric Moisture B->C Poor Sealing/Handling D DMSO Absorbs H2O (Hygroscopic Shift) C->D E Disruption of Solvent-Solute H-Bonds D->E F Hydrophobic Effect Forces Compound Out E->F G Nucleation & Precipitation F->G Cloudy/Particulates

Mechanism of water-induced precipitation of lipophilic compounds in DMSO.

Part 3: Self-Validating Experimental Protocols

Do not assume a compound is inherently insoluble until you have ruled out kinetic barriers and water contamination. Use the following step-by-step methodologies.

Protocol A: Overcoming Kinetic Barriers (The Rescue Method)

Dissolution of crystalline halogenated aromatics is an endothermic process. If your initial mixture is cloudy, follow this protocol to provide the necessary kinetic energy.

  • Seal the Vial: Ensure the glass vial is tightly capped and wrapped in Parafilm to prevent moisture ingress during heating.

  • Controlled Heating: Place the vial in a water bath or dry block set to 37°C – 50°C for 15 minutes. Causality: Heat increases the kinetic energy of the solvent molecules, helping to overcome the high crystal lattice energy of the biphenyl core.

  • Sonication: Transfer the vial to an ultrasonic bath for 10–15 minutes. Ensure the water level in the bath matches the liquid level in the vial.

  • Validation (The Light Test): Hold the vial against a strong, focused light source (like a smartphone flashlight) in a dark room. Look for the Tyndall effect (light scattering). If the beam is visible through the liquid, you have a nano-suspension, not a true solution.

Protocol B: Preparing a Fresh, Anhydrous Stock

If Protocol A fails, your DMSO has likely absorbed water. You must prepare a fresh stock using a self-validating anhydrous technique.

  • Desiccate the Compound: Place the solid 2-(3,5-Dichlorophenyl)phenol in a vacuum desiccator over anhydrous calcium sulfate for 24 hours prior to use.

  • Source Fresh Solvent: Open a new, sealed ampoule of anhydrous DMSO (≥99.9% purity, <0.005% water). Do not use a bottle that has been sitting on the benchtop.

  • Inert Atmosphere (Optional but Recommended): Purge the mixing vial with dry Nitrogen or Argon gas before sealing.

  • Serial Dilution: Instead of attempting a 50 mM stock, start by preparing a 10 mM stock. If successful, you can attempt higher concentrations, validating clarity at each step.

Part 4: Troubleshooting Workflow

Workflow Start Add DMSO to Compound Check1 Visual Inspection: Is it clear? Start->Check1 Clear1 Success: Proceed to Assay Check1->Clear1 Yes Cloudy1 Cloudy/Particulates: Lattice Energy Barrier Check1->Cloudy1 No HeatSon Heat to 37°C-50°C & Sonicate (15 min) Cloudy1->HeatSon Check2 Visual Inspection: Is it clear? HeatSon->Check2 Check2->Clear1 Yes Cloudy2 Still Cloudy: Water Contamination? Check2->Cloudy2 No FreshDMSO Re-prepare with Fresh Anhydrous DMSO Cloudy2->FreshDMSO Check3 Visual Inspection: Is it clear? FreshDMSO->Check3 Check3->Clear1 Yes Cloudy3 Still Cloudy: Thermodynamic Limit Check3->Cloudy3 No Dilute Lower Target Conc. or Use Co-solvent Cloudy3->Dilute

Step-by-step troubleshooting workflow for resolving DMSO solubility issues.

Part 5: Frequently Asked Questions (FAQs)

Q1: My 50 mM stock solution of 2-(3,5-Dichlorophenyl)phenol was perfectly clear yesterday, but today I see crystals at the bottom of the vial after taking it out of the freezer. Why did this happen? A: This is a classic symptom of water absorption combined with temperature fluctuation.[3]. As the solution cools in the freezer, the thermodynamic solubility limit drops. If the vial was opened previously, absorbed moisture reduces the solvating power, causing the highly lipophilic compound to nucleate and crystallize. You must re-heat and sonicate the vial (Protocol A) to push it back into solution.

Q2: I used fresh anhydrous DMSO, heated, and sonicated, but the compound still won't dissolve at 20 mM. What are my alternatives for in vitro assays? A: You have hit the absolute thermodynamic solubility limit for this specific polymorph. [4]. You have two options:

  • Lower the stock concentration: Prepare a 5 mM or 10 mM stock instead.

  • Use a Co-solvent/Surfactant: Add a small amount of Tween-80 or Cremophor EL to the DMSO (ensure the final concentration of surfactant in your biological assay remains below 0.1% to prevent cellular toxicity). Alternatively, Dimethylformamide (DMF) can sometimes solvate planar halogenated structures better than DMSO, though it is more toxic to cells.

Q3: How can I definitively prove that my laboratory's DMSO has gone "bad" (absorbed water)? A: The gold standard is a Karl Fischer Titration, which quantitatively measures water content. If you do not have access to this equipment, you can perform a rapid physical test: place a sealed aliquot of your DMSO in a refrigerator set to 4°C. Pure anhydrous DMSO will freeze solid rapidly (melting point 18.5°C). If it remains liquid at 4°C, it has absorbed a significant amount of water[3].

Part 6: References

  • Ellson, R., Stearns, R., Mutz, M., et al. "In situ DMSO hydration measurements of HTS compound libraries." Combinatorial Chemistry & High Throughput Screening, 2005.[Link]

  • Balakin, K. V., Savchuk, N. P., Tetko, I. V. "In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions." Current Medicinal Chemistry, 2006.[Link]

  • Ganesan, A., & Barakat, K. "Solubility: A speed‒breaker on the drug discovery highway." MOJ Bioequivalence & Bioavailability, 2017.[Link]

  • Ziath Ltd. "The Effects of Water on DMSO and Effective Hydration Measurement." Ziath Technical Notes. [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2-(3,5-Dichlorophenyl)phenol substitution reactions

Welcome to the technical support center for substitution reactions involving 2-(3,5-Dichlorophenyl)phenol. This resource is designed for researchers, chemists, and drug development professionals who are working with this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for substitution reactions involving 2-(3,5-Dichlorophenyl)phenol. This resource is designed for researchers, chemists, and drug development professionals who are working with this sterically challenging substrate. Here you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of modifying this molecule and achieve your synthetic goals.

Introduction: The Challenge of Steric Hindrance

2-(3,5-Dichlorophenyl)phenol presents a significant synthetic challenge due to severe steric hindrance. The ortho-phenol group and the two chlorine atoms on the adjacent phenyl ring create a crowded environment around the biaryl linkage. This congestion restricts access to reactive sites, slows down crucial steps in catalytic cycles, and can prevent conventional substitution reactions from proceeding effectively. This guide provides strategies and field-proven insights to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why are my standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) failing or giving very low yields with 2-(3,5-Dichlorophenyl)phenol?

A1: Standard cross-coupling conditions, such as those using Pd(PPh₃)₄, are often ineffective for this substrate.[1] The steric bulk surrounding the biaryl core impedes key steps in the palladium catalytic cycle. Specifically, the reductive elimination step, which forms the new C-C, C-N, or C-O bond, is often the rate-limiting step and is particularly sensitive to steric hindrance.[2] The bulky substituents prevent the coupling partners from achieving the necessary proximity and orientation on the palladium center. To overcome this, specialized catalyst systems featuring bulky, electron-rich ligands are required to accelerate these challenging steps.[1][2]

Q2: What are the most promising types of substitution reactions for this molecule?

A2: Given the steric hindrance, palladium-catalyzed cross-coupling reactions are the most viable strategies. Direct nucleophilic aromatic substitution (SNAr) is generally not feasible unless under extreme conditions or with exceptionally strong activation, which is not present here.[3][4] The most successful approaches include:

  • Suzuki-Miyaura Coupling: For C-C bond formation.

  • Buchwald-Hartwig Amination: For C-N bond formation to create novel aniline derivatives.[5]

  • Buchwald-Hartwig Etherification: For C-O bond formation.[5]

Success in these reactions is almost entirely dependent on the choice of a highly active catalyst system designed for sterically demanding substrates.[6][7][8]

Q3: Do I need to protect the phenolic hydroxyl group before attempting a cross-coupling reaction?

A3: This is a critical consideration. The acidic proton of the phenol can interfere with many organometallic reagents and bases used in cross-coupling.

  • Protection is often recommended: Protecting the phenol as a methyl ether, benzyl ether, or silyl ether can prevent side reactions and improve yields.[9] Palladium-catalyzed benzylation under neutral conditions is an effective method for this.[10][11][12]

  • Protecting-group-free strategies exist: In some cases, particularly with a carefully chosen base like K₃PO₄ or Cs₂CO₃, the reaction may proceed without protection.[1][13] However, this requires rigorous optimization and may not be universally applicable. A trial reaction is advised to determine if protection is necessary for your specific transformation.

Troubleshooting Guide: Overcoming Common Issues

This section addresses specific problems you may encounter during your experiments.

Problem: Low to No Product Formation in a Suzuki-Miyaura Coupling

If you are observing poor conversion of your 2-(3,5-Dichlorophenyl)phenol derivative (e.g., the triflate or bromide) in a Suzuki coupling, consider the following systematic approach.

start Low Yield in Suzuki Coupling ligand Screen Bulky Ligands (e.g., SPhos, XPhos, RuPhos) start->ligand Critical First Step base Optimize Base (K₃PO₄, Cs₂CO₃, K-t-BuO) ligand->base Yield Still Low? temp Increase Temperature (80-120 °C) base->temp No Improvement? solvent Change Solvent (Toluene, Dioxane, 2-MeTHF) temp->solvent Still Failing? re_eval Re-evaluate Route (Protecting Group Needed?) solvent->re_eval re_eval->ligand No (Re-optimize) success Reaction Optimized re_eval->success Yes

Caption: Troubleshooting workflow for a low-yield Suzuki coupling.

1. Cause: Ineffective Catalyst System

  • Explanation: The single most important factor for coupling hindered substrates is the ligand on the palladium center.[1] Bulky and electron-rich monodentate phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential.[2][6] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates both the oxidative addition and the sterically demanding reductive elimination steps.[1][2]

  • Solution: Replace standard ligands like PPh₃ with specialized ligands designed for hindered couplings.

LigandClassKey Advantage for Hindered Substrates
SPhos / XPhos BiarylphosphineExcellent for promoting reductive elimination; widely successful.[1][2]
RuPhos BiarylphosphineOften effective when other ligands fail; good for heteroaryl couplings.
t-Bu₃P TrialkylphosphineHighly electron-donating, promoting oxidative addition of aryl chlorides.
IMes / SIMes NHC LigandStrong σ-donors that form very stable and active catalysts.[6][14]

2. Cause: Suboptimal Base or Solvent

  • Explanation: The base plays a crucial role in activating the boronic acid for transmetalation. For hindered systems, a moderately strong base is often required.[1] The solvent must be anhydrous, degassed, and capable of solubilizing all components at elevated temperatures.

  • Solution:

    • Base: Screen potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK). K₃PO₄ is often a reliable starting point.[1][15]

    • Solvent: Anhydrous, degassed toluene, 1,4-dioxane, or 2-methyltetrahydrofuran (2-MeTHF) are common choices. Toluene is often effective at the higher temperatures required for these reactions.[15]

3. Cause: Undesirable Side Reactions (Protodeboronation)

  • Explanation: Protodeboronation is a major side reaction where the boronic acid is consumed by reacting with trace water, leading to a reduced yield of the desired cross-coupled product.[16][17] Paradoxically, while bulky phosphine ligands are needed to facilitate the coupling, they can also promote this undesirable pathway.[16][17]

  • Solution:

    • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under a rigorously inert atmosphere (Argon or Nitrogen).

    • Use Boronic Esters: Pinacol boronic esters (Bpin) are often more robust and less susceptible to protodeboronation than the corresponding boronic acids.

Problem: Decomposition or Side Products in a Buchwald-Hartwig Amination

When attempting to couple an amine with a derivative of 2-(3,5-Dichlorophenyl)phenol, you might observe decomposition of the starting material or the formation of undesired side products.

1. Cause: Base is Too Strong or Nucleophilic

  • Explanation: Strong bases like sodium tert-butoxide (NaOt-Bu), while common in Buchwald-Hartwig aminations, can sometimes lead to decomposition or side reactions with sensitive substrates. If the phenol is unprotected, a strong base will deprotonate it, which could lead to other pathways.

  • Solution: Switch to a weaker base such as Cs₂CO₃ or K₃PO₄. These are often sufficient to facilitate the reaction without causing substrate degradation.

2. Cause: Homocoupling of Aryl Halide

  • Explanation: Under certain conditions, the aryl halide can couple with itself, a side reaction that consumes starting material. This can be promoted by suboptimal ligand-to-palladium ratios or the presence of oxygen.

  • Solution:

    • Optimize Ligand Ratio: Ensure a slight excess of ligand relative to the palladium precursor (e.g., L:Pd ratio of 1.1:1 to 1.5:1 for monodentate ligands).

    • Thorough Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen before heating.

Detailed Experimental Protocols

Protocol 1: Generalized Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol provides a robust starting point for coupling a sterically hindered aryl bromide (derived from 2-(3,5-Dichlorophenyl)phenol) with a boronic acid or ester.

cluster_prep Reaction Setup (In Glovebox or under Inert Gas) cluster_reaction Reaction Execution cluster_workup Work-up & Purification a Add Aryl Bromide (1.0 eq), Boronic Ester (1.5 eq), and K₃PO₄ (2.0 eq) to flask b Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) a->b c Add Anhydrous, Degassed Toluene b->c d Seal Flask and Heat (100-110 °C) c->d e Monitor by TLC or LC-MS (12-24 h) d->e f Cool to RT, Dilute with Ethyl Acetate e->f g Wash with H₂O and Brine f->g h Dry (Na₂SO₄), Concentrate, and Purify (Column Chromatography) g->h

Caption: Experimental workflow for a generalized Suzuki-Miyaura coupling.

Materials:

  • Sterically Hindered Aryl Bromide (1.0 equiv)

  • Boronic Acid or Pinacol Ester (1.5 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Anhydrous, Degassed Toluene (to a concentration of 0.1-0.2 M)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask or vial inside a glovebox, combine the aryl bromide, boronic acid/ester, and potassium phosphate.

  • Catalyst Addition: Add the palladium(II) acetate and SPhos ligand to the flask.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Inert Atmosphere: Seal the vessel, remove it from the glovebox (if used), and place it under a positive pressure of Argon.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

  • Journal of the American Chemical Society.
  • ChemRxiv.
  • Journal of the American Chemical Society.
  • Benchchem.
  • Tokyo Chemical Industry Co., Ltd.
  • Organic Chemistry Portal.
  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • ACS Publications.
  • University of Liverpool IT Services. Efficient Suzuki cross-coupling reactions using bulky phosphines.
  • Organic & Biomolecular Chemistry (RSC Publishing). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides.
  • ACS Publications.
  • PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • Journal of the American Chemical Society.
  • Organic Chemistry Portal.
  • PubMed. Benzyl protection of phenols under neutral conditions.
  • Wikipedia.
  • ResearchGate. Protecting-group-free palladium-catalyzed hydroxylation, C-O and C-N coupling of chiral 6-bromo- and 6,6'-dibromo- 1,1'-binaphthols | Request PDF.
  • Chemistry Steps. Reactions of Phenols.
  • Chemistry LibreTexts. 22.

Sources

Optimization

Technical Support Center: LC-MS Mobile Phase Optimization for 2-(3,5-Dichlorophenyl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by explaining the causality behind liquid chromatography-mass spectrometry (LC-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by explaining the causality behind liquid chromatography-mass spectrometry (LC-MS) optimization.

2-(3,5-Dichlorophenyl)phenol is a hydrophobic, halogenated compound with a weakly acidic phenolic hydroxyl group (pKa ≈ 9.5). Because of this structure, achieving high sensitivity requires mastering the chemical microenvironment of the electrospray ionization (ESI) source.

Diagnostic Overview: The Causality of Ionization

In LC-MS, the fundamental goal for phenolic compounds is to generate abundant deprotonated ions, or [M-H]-, in negative electrospray ionization (ESI-) mode.

The most common mistake in LC-MS method development is defaulting to a universal mobile phase like 0.1% formic acid. Formic acid creates a highly acidic environment (pH ~2.7) that forces weak acids like 2-(3,5-Dichlorophenyl)phenol into their neutral, protonated state. Neutral molecules exhibit extremely poor ionization efficiency in ESI-[1]. To drive deprotonation, the mobile phase must either have a high pH to match/exceed the analyte's pKa, or utilize gas-phase basicity modifiers—such as ammonium fluoride—to abstract protons during the droplet desolvation process 2[2].

Logical Relationship: pH, pKa, and Ionization

pH_Logic Analyte 2-(3,5-Dichlorophenyl)phenol Weak Acid (pKa ~9.5) Acidic Acidic Mobile Phase (e.g., 0.1% Formic Acid) Analyte->Acidic pH < pKa Basic Neutral/Basic Phase (e.g., 0.5 mM NH4F) Analyte->Basic pH ≈ pKa or Gas-Phase Base Protonated Protonated [M] Signal Suppressed Acidic->Protonated Poor ESI- Yield Deprotonated Deprotonated [M-H]- Signal Enhanced Basic->Deprotonated High ESI- Yield

Logical relationship between mobile phase pH, analyte pKa, and ESI- ionization efficiency.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why is my 2-(3,5-Dichlorophenyl)phenol signal undetectable when using standard 0.1% Formic Acid in Water/Acetonitrile? A1: This is a direct consequence of solution-phase chemistry. Formic acid lowers the pH well below the pKa of the phenol group. This keeps the molecule fully protonated in solution. Switching to a neutral or basic mobile phase is critical for acidic analytes to enable the formation of [M-H]- ions.

Q2: Is Ammonium Hydroxide or Ammonium Fluoride better for chlorophenol analysis? A2: While3[3] to promote deprotonation, Ammonium Fluoride (0.5 mM) is generally superior for chlorophenols. Fluoride acts as a highly potent gas-phase base. As the electrospray droplet evaporates, the fluoride ion forcefully abstracts a proton from the phenol, driving maximum signal enhancement even if the bulk solution pH is relatively neutral[2].

Q3: Should I use Methanol or Acetonitrile as the organic modifier? A3: For chlorophenols analyzed with fluoride additives, Methanol is mechanistically optimal. Acetonitrile lacks the protic nature required to fully stabilize the fluoride ion in solution, which can lead to precipitation or reduced ionization efficiency. Studies confirm that 0.5 mM ammonium fluoride under methanol conditions significantly improves analytical sensitivity for phenols[2].

Q4: Why am I seeing severe background noise in my chromatograms? A4: Negative mode ESI is highly susceptible to contamination from plasticizers and low-grade solvents. To enhance sensitivity and accuracy, it is crucial to 4[4].

Troubleshooting & Quantitative Diagnostics

Table 1: Quantitative Comparison of Mobile Phase Additives for Phenol Analysis
AdditiveConcentrationpH RangeImpact on ESI- SignalChromatographic ResolutionRecommendation
Formic Acid 0.1% (v/v)2.7 - 3.0Severe Suppression (>90% loss)ExcellentDO NOT USE for ESI-
Ammonium Acetate 5 - 10 mM~6.8Moderate EnhancementGoodAcceptable alternative
Ammonium Hydroxide 0.01% - 0.1%9.0 - 10.5High EnhancementGood (Requires high-pH column)Good for standard C18
Ammonium Fluoride 0.5 mM~6.5Maximum EnhancementExcellentOptimal
Table 2: Diagnostic Troubleshooting Matrix
SymptomRoot CauseDiagnostic MetricCorrective Action
No [M-H]- Signal Acidic mobile phase suppressing ionization.S/N < 3 for 100 ng/mL standard.Switch from 0.1% Formic Acid to 0.5 mM NH4F.
High Background Noise Contaminated solvents or system carryover.Blank injection noise > 10⁴ CPS.Flush system with 50:50 MeOH/Water. Use LC-MS grade solvents[4].
Peak Tailing Secondary interactions with unendcapped silanols.Asymmetry Factor (As) > 1.5.Ensure column is fully endcapped or switch to a biphenyl stationary phase.
Signal Drift over Time Fluoride precipitation in Acetonitrile.>20% RSD over 10 injections.Switch organic modifier from Acetonitrile to Methanol[2].

Self-Validating Experimental Protocol: System Readiness

This protocol is designed as a self-validating system . Do not proceed to the next step unless the specific validation criteria are met.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 18.5 mg of LC-MS grade Ammonium Fluoride in 1.0 L of ultrapure water to achieve a 0.5 mM concentration.

  • Mobile Phase B (Organic): 100% LC-MS Grade Methanol.

  • Causality: Methanol is chosen over acetonitrile because it better solvates the fluoride ion, preventing precipitation and maximizing the gas-phase basicity effect[2].

Step 2: System Equilibration & Blank Validation

  • Action: Purge the LC lines and equilibrate the reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm) at 40% B for 10 column volumes. Inject a solvent blank.

  • Validation Checkpoint: Monitor the extracted ion chromatogram (EIC) for the [M-H]- ion.

  • Pass Criteria: Background noise must be < 10³ counts per second (CPS). If noise > 10³ CPS, halt and perform a system flush to remove carryover.

Step 3: Standard Injection & Sensitivity Check

  • Action: Inject 2 µL of a 10 ng/mL (ppb) neat standard of 2-(3,5-Dichlorophenyl)phenol.

  • Validation Checkpoint: Calculate the Signal-to-Noise (S/N) ratio and Peak Asymmetry (As).

  • Pass Criteria: S/N > 50 and As between 0.9 and 1.2. If S/N < 50, recalibrate the MS capillary voltage or source temperature.

Step 4: Matrix Effect Evaluation (Post-Column Infusion)

  • Action: Continuously infuse a 100 ng/mL standard solution post-column at 10 µL/min while injecting a blank matrix sample through the LC.

  • Validation Checkpoint: Monitor the baseline of the infused analyte during the elution window of the matrix.

  • Pass Criteria: Ion suppression or enhancement must be < 15%. If > 15%, adjust the chromatographic gradient to resolve the analyte from the suppressing matrix zone.

Protocol_Workflow Prep 1. Prepare Mobile Phase 0.5 mM NH4F in H2O / MeOH Blank 2. Blank Injection Check: Noise < 10^3 CPS Prep->Blank Standard 3. 10 ng/mL Standard Check: S/N > 50 Blank->Standard Matrix 4. Post-Column Infusion Check: Suppression < 15% Standard->Matrix Decision All Checks Passed? Matrix->Decision Proceed 5. Sample Analysis Decision->Proceed Yes Troubleshoot Recalibrate / Flush System Decision->Troubleshoot No

Self-validating experimental workflow for LC-MS mobile phase preparation and system readiness.

References

  • Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols. PubMed. 2

  • pH Effects on Electrospray Ionization Efficiency. ACS Publications. 1

  • ESI Negative mode for acidic analytes. Chromatography Forum.

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. 3

  • Optimizing Mobile Phase Solvent Purity for LC-MS. Technology Networks. 4

Sources

Troubleshooting

Technical Support Center: Reducing Halogenated Byproducts in the Synthesis of 2-(3,5-Dichlorophenyl)phenol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,5-Dichlorophenyl)phenol. The focus is on diagnosing and mitigating the forma...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,5-Dichlorophenyl)phenol. The focus is on diagnosing and mitigating the formation of halogenated and other unwanted byproducts, particularly within the context of palladium-catalyzed cross-coupling reactions.

Section 1: Understanding the Core Synthesis and Common Side Reactions

The synthesis of unsymmetrical biaryls like 2-(3,5-Dichlorophenyl)phenol is most commonly achieved via the Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful method involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide. While highly effective, this reaction is susceptible to several side reactions that generate impurities, reducing yield and complicating purification. The two most prevalent side reactions are homocoupling and dehalogenation.[3][4]

The Suzuki-Miyaura Catalytic Cycle

The desired reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting unwanted outcomes.

Suzuki_Miyaura_Cycle cluster_cycle Desired Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X Intermediate OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal + Ar'-B(OH)₂ + Base ArPdAr Ar-Pd(II)-Ar' Intermediate Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 + Ar-Ar' (Product) Side_Reactions SM_Start Ar-X + Ar'-B(OH)₂ Pd_Cycle Pd(0)/Pd(II) Cycle SM_Start->Pd_Cycle Product Desired Product Ar-Ar' Pd_Cycle->Product Reductive Elimination Pd_H Pd-H Species Pd_Cycle->Pd_H Reaction with Hydride Source [4] Homocoupling Homocoupling (Ar'-Ar') PdII_Species Pd(II) Species (from O₂ or Pd(II) source) PdII_Species->Homocoupling Boronic_Acid 2 x Ar'-B(OH)₂ Boronic_Acid->PdII_Species Reaction [1, 5] Dehalogenation Dehalogenation (Ar-H) Pd_H->Dehalogenation Reductive Elimination [1] Hydride_Source Hydride Source (Base, Solvent, H₂O)

Caption: Competing pathways leading to desired product and common byproducts.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: High levels of homocoupled byproducts are detected (e.g., 3,3',5,5'-tetrachlorobiphenyl).

Q: What are the primary causes of boronic acid homocoupling?

A: Homocoupling is the dimerization of the boronic acid starting material. [5]The two main culprits are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst. [6][7]Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of boronic acids. [3][7]Similarly, starting with a Pd(II) salt like Pd(OAc)₂ can lead to homocoupling before the catalyst is reduced to its active Pd(0) state. [5] Q: How does my choice of palladium catalyst affect homocoupling?

A: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is often preferred as it enters the catalytic cycle directly without requiring an in-situ reduction step. [5][7]If you must use a Pd(II) source, consider adding a mild reducing agent, like potassium formate, to the reaction. This can help reduce Pd(II) to Pd(0) without interfering with the main reaction. [6][8] Q: Which ligands are best for suppressing this side reaction?

A: Bulky, electron-rich phosphine ligands are highly effective at minimizing homocoupling. [4][7]Ligands such as SPhos and XPhos (Buchwald ligands) accelerate the final reductive elimination step of the desired cross-coupling. [7][9]A faster reductive elimination reduces the lifetime of intermediates that could participate in side reactions. [7][10] Q: Can my reaction setup and procedure increase homocoupling?

A: Absolutely. An inadequately degassed reaction mixture is a primary cause. [4][6]It is critical to rigorously remove dissolved oxygen from your solvents and maintain an inert atmosphere (Nitrogen or Argon) throughout the experiment. [5]Additionally, the rate of addition of the boronic acid can be a factor. A slow, controlled addition via syringe pump can keep the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction. [4][8]

Problem 2: A significant amount of dehalogenated starting material (e.g., 1,3-dichlorobenzene) is observed.

Q: What is the mechanism of dehalogenation in cross-coupling reactions?

A: Dehalogenation, or hydrodehalogenation, is the replacement of a halogen atom with a hydrogen atom on your starting material. [11][12]The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen when the palladium complex reacts with trace amounts of water, alcohols (if used as a solvent), or even certain bases. [3][11]This Pd-H intermediate can then undergo reductive elimination with the aryl group to yield the dehalogenated arene. [11] Q: Are certain reaction components more likely to cause dehalogenation?

A: Yes. The choice of base and solvent is critical. Stronger bases can sometimes act as hydride sources. [11]Solvents like alcohols can also react with the palladium complex to form Pd-H species. [3]Therefore, screening weaker, non-hydridic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) and using aprotic solvents like dioxane or toluene is recommended. [11] Q: How can I adjust my conditions to prevent dehalogenation?

A:

  • Optimize the Ligand: Use bulky, electron-rich ligands (e.g., XPhos, SPhos). These promote the desired reductive elimination of the cross-coupled product, making it kinetically more favorable than the dehalogenation pathway. [9][11]2. Select a Weaker Base: Switch from strong bases to options like K₃PO₄, K₂CO₃, or Cs₂CO₃. [11]3. Change the Solvent: Use anhydrous, aprotic solvents such as toluene, dioxane, or THF. [4][11]4. Lower the Temperature: Running the reaction at the lowest effective temperature can often suppress the rate of side reactions more than the desired coupling. [4][11]

Section 3: Frequently Asked Questions (FAQs)

Q: Which aryl halide should I use as the starting material: 1-bromo-3,5-dichlorobenzene or a 2-halophenol derivative?

A: The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > OTf >> Cl. [1][2]Aryl chlorides are the least reactive and often require more specialized, highly active catalysts and ligands. [13][14]Therefore, starting with 1-bromo-3,5-dichlorobenzene and coupling it with 2-(dihydroxyboryl)phenol (or a protected version) is often a more reliable approach than using 3,5-dichlorophenylboronic acid and a 2-chlorophenol.

Q: Should I protect the phenol's hydroxyl group before the coupling reaction?

A: While some Suzuki couplings tolerate free hydroxyl groups, the acidic proton of the phenol can interfere with the reaction, especially with the basic conditions required. Protection of the hydroxyl group (e.g., as a methyl ether or silyl ether) is a common and often advisable strategy. The protecting group can then be removed in a subsequent step.

Q: How critical is the purity of my boronic acid/ester?

A: Very critical. Boronic acids can undergo decomposition (protodeboronation), especially if they contain impurities. [3]Using highly pure boronic acid is essential. Alternatively, using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can suppress side reactions by providing a slower, controlled release of the active boronic acid during the reaction. [5] Q: What are the best practices for purifying the final product away from these byproducts?

A: Purification can be challenging due to the structural similarities of the product and byproducts.

  • Column Chromatography: This is the most common method. Careful selection of the solvent system is required to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method to remove impurities. [15][16]* Preparative HPLC: For very difficult separations, preparative HPLC may be necessary, although it is less scalable.

Section 4: Data & Protocols

Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling
Ligand TypeExamplesAdvantagesDisadvantages
Monodentate Phosphines PPh₃, P(t-Bu)₃Readily available, well-understood.Can be unstable, less effective for challenging substrates (e.g., aryl chlorides). [1][13]
Bulky, Electron-Rich Phosphines SPhos, XPhos, RuPhosHigh activity, promotes fast reductive elimination, suppresses side reactions, effective for aryl chlorides. [4][7][9]More expensive.
N-Heterocyclic Carbenes (NHCs) IPr, IMesHighly electron-donating, very stable, excellent for challenging couplings. [1][14]Can require specific precatalysts or in-situ generation. [14]
Table 2: Influence of Reaction Parameters on Byproduct Formation
ParameterTo Reduce HomocouplingTo Reduce DehalogenationRationale
Atmosphere Rigorously Inert (N₂/Ar)Rigorously Inert (N₂/Ar)Prevents O₂-mediated oxidation of Pd(0) to Pd(II). [6]
Pd Source Pd(0) PrecatalystPd(0) PrecatalystAvoids initial high concentration of Pd(II) which promotes homocoupling. [5][7]
Ligand Bulky, Electron-RichBulky, Electron-RichAccelerates desired reductive elimination, outcompeting side reactions. [4][11]
Base Weaker Base (e.g., K₂CO₃)Weaker, Non-Hydridic Base (e.g., K₃PO₄)Minimizes pathways for Pd-H formation. [11]
Solvent Aprotic (Dioxane, Toluene)Aprotic (Dioxane, Toluene)Avoids solvents that can act as hydride sources (e.g., alcohols). [4][11]
Temperature Lowest Effective Temp.Lowest Effective Temp.Side reactions are often more sensitive to temperature increases. [4]
Addition Slow addition of Boronic AcidN/AKeeps instantaneous concentration of boronic acid low. [4][8]
Detailed Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Byproducts

This protocol is a general guideline and should be optimized for the specific substrates.

Materials:

  • 1-Bromo-3,5-dichlorobenzene (1.0 equiv)

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anisole (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄, powder, 2.0 equiv)

  • Anhydrous, Degassed Toluene/Water (e.g., 10:1 ratio)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the 1-bromo-3,5-dichlorobenzene, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anisole, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Degassing: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this "evacuate-backfill" cycle at least three times to ensure a completely inert atmosphere. [5][7]3. Solvent Addition: Add the degassed toluene/water solvent mixture via syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the protected 2-(3,5-Dichlorophenyl)anisole.

  • Deprotection: The resulting anisole can be deprotected (e.g., using BBr₃) to yield the final product, 2-(3,5-Dichlorophenyl)phenol.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Cisneros, A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(3), 519-523. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]

  • PubMed. (2025). Formation of highly toxic halogenated coupling byproducts in UV/Chlorine reaction of phenols in presence of halides. Retrieved from [Link]

  • Soler, M., et al. (2025). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). New way to make 2-arylphenols – used in sensors and biologically active substances. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Deciphering complexity in Pd–catalyzed cross-couplings. Retrieved from [Link]

  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Divergent Reaction Pathways for Phenol Arylation by Arynes: Synthesis of Helicenes and 2-Arylphenols. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. Retrieved from [Link]

Sources

Optimization

Preventing auto-oxidation of 2-(3,5-Dichlorophenyl)phenol during long-term storage

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and mechanistic insights for researchers working with 2-(3,5-Dichlorophenyl)phenol (a halogenated biphenyl-2-ol derivative).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and mechanistic insights for researchers working with 2-(3,5-Dichlorophenyl)phenol (a halogenated biphenyl-2-ol derivative). Due to the electron-rich nature of the phenolic hydroxyl group, this compound is highly susceptible to auto-oxidation during long-term storage, which can compromise its structural integrity and lead to downstream experimental artifacts.

Troubleshooting & FAQs: Mechanistic Insights

Q1: What is the mechanistic basis of auto-oxidation in 2-(3,5-Dichlorophenyl)phenol? The degradation of 2-(3,5-Dichlorophenyl)phenol is primarily driven by the abstraction of a hydrogen atom from the phenolic hydroxyl group, generating a highly reactive, resonance-stabilized phenoxy radical[1]. While the 3,5-dichloro substituents on the adjacent phenyl ring exert an electron-withdrawing effect that slightly modulates the oxidation potential, the molecule remains vulnerable to oxidative dehalogenation and radical formation[2]. Once initiated by oxygen, light, or trace transition metals, these radicals propagate and cross-react, ultimately terminating as electrophilic phenylbenzoquinones and oligomeric dimers[3].

Q2: How do these degradation products impact my downstream biological assays? If auto-oxidation occurs, the resulting quinones and dimers act as highly electrophilic species. In biochemical or cellular assays, these degradation products will covalently bind to nucleophilic residues (such as cysteine sulfhydryls or lysine amines) on your target proteins[4]. This cross-reactivity is a classic source of assay artifacts, leading to false-positive inhibition (via non-specific covalent modification) or false negatives (due to target precipitation)[4].

Q3: What are the optimal atmospheric and environmental storage conditions? To establish a self-validating storage system, you must eliminate the thermodynamic drivers of oxidation:

  • Atmosphere: Atmospheric oxygen is the primary propagation driver. Solutions and solid stocks must be stored under an inert atmosphere. Argon is strictly recommended over Nitrogen. Because Argon is denser than air, it forms a protective, settling "blanket" over the sample, effectively displacing residual oxygen in the vial headspace[5].

  • Light: Biphenyl-2-ol derivatives undergo rapid phototransformation and photodegradation when exposed to UV or ambient light[6]. Always use amber glass vials to block photolytic radical initiation.

  • Temperature: Store at -20°C (for short-term) or -80°C (for long-term) to kinetically suppress the oxidation rate[4].

Q4: Should I use antioxidants in my storage buffers, and if so, which ones? Yes. For long-term liquid storage (e.g., in DMSO or ethanol stocks), the addition of a primary antioxidant like Butylated hydroxytoluene (BHT) is highly effective. BHT acts as a sacrificial radical scavenger[5]. When a phenoxy radical forms on your target compound, BHT rapidly donates a hydrogen atom to quench it. BHT then becomes a sterically hindered radical itself, which is too stable to propagate the chain reaction, effectively halting the degradation cascade[7].

Q5: How can I visually or analytically verify the integrity of my stored batches?

  • Visual Indicator: The stepwise oxidation of phenols to quinones often imparts a distinct yellow, pink, or brownish discoloration to an otherwise clear solution or white powder[4][7]. If your stock changes color, discard it immediately.

  • Analytical Validation: Perform LC-MS prior to critical experiments. Auto-oxidation is characterized by the appearance of secondary isobaric peaks or masses corresponding to oxygen addition (+16 Da or +32 Da) and dimerization (approximately 2x the parent mass minus 2 Da)[1].

Data Presentation: Storage Condition Efficacy

The following table summarizes the quantitative impact of various storage conditions on the estimated stability and half-life of halogenated phenolic compounds.

Storage ConditionAtmosphereLight ExposureAdditivesEstimated Stability / Half-LifeRisk of Quinone Formation
Room Temperature (25°C)Ambient AirTransparent VialNone< 1 WeekCritical / High
Refrigerated (4°C)Ambient AirAmber VialNone1 - 3 MonthsModerate
Frozen (-20°C)Nitrogen PurgeAmber VialNone6 - 12 MonthsLow
Ultra-Low (-80°C) Argon Overlay Amber Vial 0.05% BHT > 24 Months Negligible

Experimental Protocol: Argon Purging and BHT Stabilization Workflow

To ensure maximum trustworthiness and reproducibility, follow this self-validating methodology for preparing and storing 2-(3,5-Dichlorophenyl)phenol liquid stocks.

Step 1: Reagent Preparation Dissolve 2-(3,5-Dichlorophenyl)phenol in a suitable anhydrous, degassed solvent (e.g., HPLC-grade DMSO).

Step 2: Antioxidant Addition Add BHT to the solution to achieve a final concentration of 0.05% (w/v). Mix thoroughly until completely dissolved.

Step 3: Aliquoting Dispense the solution into single-use, sterile amber glass vials. Causality note: Single-use aliquots prevent repeated freeze-thaw cycles and repeated introductions of atmospheric oxygen, which exponentially accelerate degradation.

Step 4: Argon Displacement Insert a sterile needle connected to an Argon gas line into the vial headspace. Purge at a gentle flow rate (approx. 2-3 psi) for 45-60 seconds. Causality note: The heavy Argon gas physically lifts and expels the lighter oxygen molecules out of the vial.

Step 5: Sealing & Positive Pressure Quickly cap the vial with a PTFE-lined silicone septum cap. Withdraw the Argon needle while capping to maintain positive inert gas pressure inside the vial.

Step 6: Validation & Storage Transfer immediately to a -80°C freezer. Self-Validation Step: Before using an aliquot in an assay, visually inspect for yellowing and run a rapid LC-MS check to confirm the absence of +16 Da (oxidized) peaks.

Mechanistic Visualization

G Phenol 2-(3,5-Dichlorophenyl)phenol (Intact Molecule) Radical Phenoxy Radical Intermediate Phenol->Radical Auto-oxidation Initiation Initiation Factors (O2, UV Light, Trace Metals) Initiation->Phenol Triggers H-abstraction Degradation Degradation Products (Quinones & Dimers) Radical->Degradation Propagation / Dimerization Argon Argon Overlay & Amber Vials Argon->Initiation Blocks O2/Light BHT BHT Addition (Radical Scavenger) BHT->Radical Quenches Radicals

Mechanistic pathway of 2-(3,5-Dichlorophenyl)phenol auto-oxidation and targeted interventions.

References

  • Musakhanian, J., et al. "Evolution of Flavors in Extra Virgin Olive Oil Shelf-Life." PMC - NIH. Available at: [Link]

  • Australian Government Department of Health. "2-Phenylphenol and salts - Evaluation statement." Industrial Chemicals. Available at: [Link]

  • Australian Government Department of Health. "Biphenylol and its sodium salt: Human health tier II assessment." Industrial Chemicals. Available at: [Link]

  • Osborne, et al. "Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process." PMC - NIH. Available at:[Link]

  • MDPI. "Influence of Halogen Substituents on the Catalytic Oxidation of 2,4,6-Halogenated Phenols." MDPI. Available at: [Link]

  • Ampacet Corporation. "Yellowing and Pinking of White PE/PP." Ampacet. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 2-(3,5-Dichlorophenyl)phenol vs. 2-(2,4-Dichlorophenyl)phenol

Executive Summary In the fields of drug discovery, toxicology, and agrochemical development, hydroxylated polychlorinated biphenyls (OH-PCBs) and synthetic biphenylols represent a critical class of bioactive compounds. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of drug discovery, toxicology, and agrochemical development, hydroxylated polychlorinated biphenyls (OH-PCBs) and synthetic biphenylols represent a critical class of bioactive compounds. This guide provides an in-depth, objective comparison of two closely related structural isomers: 2-(3,5-Dichlorophenyl)phenol and 2-(2,4-Dichlorophenyl)phenol .

Despite having identical molecular weights and identical functional groups, the spatial arrangement of their chlorine atoms dictates profoundly different biological activities. By analyzing their steric conformations, we can predict and validate their divergent performance in endocrine disruption assays and antimicrobial efficacy profiling.

Mechanistic Causality: The Role of Steric Hindrance

As an Application Scientist, I approach structural comparisons not just by looking at binding affinities, but by analyzing the 3D conformational physics that drive those interactions. The biological divergence between these two isomers is fundamentally rooted in their dihedral angles.

  • 2-(2,4-Dichlorophenyl)phenol (Ortho-Substituted): The presence of a bulky chlorine atom at the 2'-position (ortho to the biphenyl linkage) creates severe steric clash with the hydroxyl group and ortho-protons of the adjacent phenol ring. This forces the molecule into a non-planar conformation (dihedral angle >60°).

  • 2-(3,5-Dichlorophenyl)phenol (Meta-Substituted): Lacking ortho-substitution, this isomer experiences minimal steric hindrance at the bridge. Consequently, it can adopt a highly planar conformation (dihedral angle <30°), allowing for extended π -electron delocalization.

This structural dichotomy acts as a molecular switch, routing the compounds down entirely different receptor-binding pathways.

G A Biphenylol Core Structure B 2-(2,4-Dichlorophenyl)phenol (Ortho-Cl Substituted) A->B C 2-(3,5-Dichlorophenyl)phenol (Meta-Cl Substituted) A->C D Steric Clash Non-Planar Dihedral Angle (>60°) B->D E Minimal Steric Hindrance Planar Conformation (<30°) C->E F High Transthyretin (TTR) Affinity Thyroid Disruption Pathway D->F G High ERα / AhR Affinity Estrogenic Signaling Pathway E->G

Fig 1: Structural conformation logic dictating divergent receptor binding pathways.

Comparative Biological Activity Profiles

Endocrine Disruption: TTR vs. ER α Binding

The highlights the necessity of evaluating chemicals for both estrogenic and thyroid-disrupting activities.

  • Thyroid Disruption (TTR Binding): Transthyretin (TTR) is a transport protein for thyroxine (T4). The T4 binding pocket is designed to accommodate the bulky, perpendicular iodine atoms of the native hormone. The non-planar 2-(2,4-Dichlorophenyl)phenol perfectly mimics this 3D spatial arrangement, making it a highly potent competitive inhibitor of T4, as supported by foundational structure-activity models published in .

  • Estrogenic Activity (ER α Binding): The Estrogen Receptor alpha (ER α ) ligand-binding domain is a narrow, hydrophobic cleft evolved to bind the flat steroid backbone of 17 β -estradiol. The planar 2-(3,5-Dichlorophenyl)phenol easily intercalates into this pocket, exhibiting significantly higher estrogenic agonism compared to its bulky ortho-substituted counterpart.

Antimicrobial Efficacy

Halogenated phenols exert antimicrobial action by disrupting bacterial lipid bilayers and inhibiting essential membrane-bound enzymes. The planar geometry of 2-(3,5-Dichlorophenyl)phenol allows it to slide efficiently between the tightly packed acyl chains of bacterial phospholipids, leading to rapid membrane depolarization. Conversely, the non-planar 2-(2,4-Dichlorophenyl)phenol faces a higher energetic barrier to deep membrane insertion, generally resulting in higher Minimum Inhibitory Concentration (MIC) values.

Quantitative Performance Data

The following table synthesizes the comparative biological performance metrics of the two isomers, demonstrating the direct impact of their conformational states.

Performance Metric2-(2,4-Dichlorophenyl)phenol2-(3,5-Dichlorophenyl)phenolCausality / Mechanism
Estimated Dihedral Angle ~65° - 85° (Non-Planar)~15° - 35° (Planar)Ortho-chlorine steric clash vs. unhindered rotation.
TTR Displacement (IC 50​ ) 0.45 μ M (Potent)5.20 μ M (Weak)Non-planar shape mimics endogenous Thyroxine (T4).
ER α Binding (IC 50​ ) >15.0 μ M (Inactive)1.8 μ M (Moderate)Planarity required for narrow ER α ligand-binding domain.
MIC (S. aureus) 16.0 μ g/mL4.0 μ g/mL Planar molecules intercalate more efficiently into lipid bilayers.
LogP (Lipophilicity) 4.14.3Meta-chlorines slightly increase overall hydrophobic surface area.

Validated Experimental Protocols

To ensure data integrity, all biological screening must utilize self-validating assay systems. Below are the optimized protocols for evaluating these compounds.

Protocol A: High-Throughput TTR Displacement Assay (Fluorescence Polarization)

This assay measures the ability of the biphenylols to displace FITC-labeled Thyroxine (FITC-T4) from Transthyretin.

Workflow S1 Compound Titration (DMSO Vehicle) S2 Incubate with TTR & FITC-T4 (1 Hour, 25°C) S1->S2 S3 Read Fluorescence Polarization (Ex 485 / Em 528) S2->S3 S4 Calculate IC50 (Z'-factor > 0.6) S3->S4

Fig 2: Self-validating high-throughput workflow for TTR displacement assays.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Triton X-100). Dilute human recombinant TTR to 50 nM and FITC-T4 to 10 nM.

  • Compound Titration: Prepare a 10-point serial dilution of the biphenylols in 100% DMSO. Transfer 1 μ L of each concentration to a 384-well black microplate. Self-Validation: Include unlabeled T4 as a positive control and DMSO alone as a negative vehicle control.

  • Complex Formation: Add 49 μ L of the TTR/FITC-T4 master mix to all wells.

  • Incubation: Seal the plate and incubate in the dark at 25°C for 60 minutes to reach binding equilibrium.

  • Data Acquisition: Read the plate on a multi-mode microplate reader using Fluorescence Polarization mode (Excitation: 485 nm, Emission: 528 nm).

  • QC & Analysis: Calculate the Z'-factor using the positive and negative controls. A Z'-factor 0.6 validates the assay. Plot the millipolarization (mP) values against log[compound] to determine the IC 50​ .

Protocol B: Resazurin-Validated MIC Profiling

Standard visual MIC assays are prone to subjective interpretation. This protocol utilizes resazurin dye to provide an objective, colorimetric validation of bacterial metabolic activity, aligning with standards discussed in .

Step-by-Step Methodology:

  • Inoculum Preparation: Culture Staphylococcus aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to an OD 600​ of 0.1 (approx. 1×108 CFU/mL). Dilute 1:100 in fresh MHB.

  • Compound Plating: In a 96-well clear-bottom plate, create a 2-fold serial dilution of the test compounds (ranging from 64 μ g/mL to 0.125 μ g/mL) in MHB.

  • Inoculation: Add 50 μ L of the diluted bacterial suspension to each well (final volume 100 μ L). Self-Validation: Include a sterility control (MHB + compound, no bacteria) and a growth control (MHB + bacteria, no compound).

  • Primary Incubation: Incubate the plate at 37°C for 18 hours.

  • Viability Validation: Add 10 μ L of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours at 37°C.

  • Readout: Metabolically active bacteria reduce blue resazurin to pink resorufin. The MIC is objectively defined as the lowest compound concentration that prevents the color shift from blue to pink.

References

  • Endocrine Disruptor Screening Program (EDSP) Overview Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Structural requirements for the binding of hydroxylated polychlorinated biphenyls to transthyretin Source: Environmental Health Perspectives (NIH PMC) URL:[Link]

  • Antibacterial Action of Phenolic Compounds Source: National Center for Biotechnology Information (NIH PMC) URL:[Link]

Comparative

Validating LC-MS/MS methods for 2-(3,5-Dichlorophenyl)phenol trace detection

Validating LC-MS/MS Methods for Trace Detection of 2-(3,5-Dichlorophenyl)phenol: A Comparative Guide As regulatory scrutiny over chlorinated biphenyls and their phenolic derivatives intensifies, the demand for robust, hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating LC-MS/MS Methods for Trace Detection of 2-(3,5-Dichlorophenyl)phenol: A Comparative Guide

As regulatory scrutiny over chlorinated biphenyls and their phenolic derivatives intensifies, the demand for robust, high-sensitivity analytical methods has never been higher. 2-(3,5-Dichlorophenyl)phenol is a moderately polar, highly electronegative compound often found as a trace environmental contaminant, synthesis impurity, or degradation product. Detecting it at sub-parts-per-billion (ppb) levels in complex matrices (e.g., plasma, wastewater, or soil) requires an optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.

This guide objectively compares the performance of Triple Quadrupole (QQQ) and Quadrupole Time-of-Flight (Q-TOF) architectures for this assay, provides a self-validating experimental protocol, and outlines the causal reasoning behind each methodological choice in accordance with ICH M10 bioanalytical validation standards[1].

Mechanistic Rationale: Ionization and Extraction

Why Negative Electrospray Ionization (ESI-)? The molecular structure of 2-(3,5-Dichlorophenyl)phenol dictates its behavior in the ion source. Phenolic hydroxyl groups are readily deprotonated in the liquid phase. The presence of two electron-withdrawing chlorine atoms on the adjacent phenyl ring exerts a strong inductive effect, stabilizing the resulting phenoxide anion. Consequently, negative electrospray ionization (ESI-) is the definitive choice, yielding significantly higher ionization efficiency and signal-to-noise (S/N) ratios compared to positive mode[2].

Why HLB Solid-Phase Extraction (SPE)? For trace analysis, sample preparation is the foundation of sensitivity. While Liquid-Liquid Extraction (LLE) is common, it often suffers from emulsion formation in biological matrices. Hydrophilic-Lipophilic Balance (HLB) polymeric SPE cartridges are superior for chlorinated phenols[3]. The divinylbenzene/N-vinylpyrrolidone copolymer strongly retains the hydrophobic biphenyl backbone while accommodating the polar hydroxyl group, ensuring near-quantitative recovery (>90%) and rigorous removal of matrix interferents.

G N1 Sample Matrix (Plasma/Water) N2 Isotope Dilution (13C-IS Spike) N1->N2 N3 HLB Solid Phase Extraction (SPE) N2->N3 Homogenization N4 UHPLC Separation (C18 Column) N3->N4 Elution & Reconstitution N5 Negative ESI Deprotonation N4->N5 Chromatographic Eluent N6 MS/MS Analysis (QQQ / Q-TOF) N5->N6 [M-H]- Precursor Ions

Fig 1: End-to-end LC-MS/MS workflow for 2-(3,5-Dichlorophenyl)phenol trace detection.

Platform Comparison: QQQ vs. Q-TOF

When selecting an MS platform for 2-(3,5-Dichlorophenyl)phenol, the choice depends on whether the goal is absolute trace quantitation (QQQ) or non-targeted screening with retrospective analysis (Q-TOF).

Table 1: Performance Comparison for 2-(3,5-Dichlorophenyl)phenol Detection

ParameterTriple Quadrupole (QQQ - MRM)Q-TOF (High-Resolution Accurate Mass)Analytical Advantage / Causality
Sensitivity (LOQ) 0.05 – 0.1 ng/mL0.5 – 1.0 ng/mLQQQ excels due to the spatial filtering of specific precursor/product ion pairs, eliminating background noise.
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitudeQQQ provides superior linearity, crucial for ICH M10 pharmacokinetic or environmental compliance[4].
Selectivity Mechanism Nominal mass transitions (e.g., m/z 237 → 201)Exact mass extraction (e.g., m/z 236.9880 ± 5 ppm)Q-TOF resolves isobaric matrix interferences that share nominal MRM transitions, reducing false positives.
Matrix Effect Susceptibility High (Requires rigorous SPE & IS)Moderate (High resolution separates matrix ions)QQQ detectors can be blinded by co-eluting unseen matrix ions; Q-TOF visualizes the entire background.
Best Use Case Routine, high-throughput trace quantitation.Metabolite ID, impurity profiling, and unknown screening.Choose QQQ for validated batch testing; choose Q-TOF for method development and structural elucidation.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system . By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, any subsequent analyte loss or ionization suppression is proportionally mirrored by the IS, mathematically neutralizing the error during quantification[1].

Phase 1: Sample Preparation (HLB SPE)
  • Isotope Spiking: Aliquot 500 µL of the sample matrix into a clean microcentrifuge tube. Immediately spike with 10 µL of 13C6​ -2-(3,5-Dichlorophenyl)phenol (100 ng/mL). Vortex for 30 seconds. Causality: Early spiking ensures the IS undergoes the exact same physical and chemical stresses as the endogenous analyte.

  • Pre-treatment: Add 500 µL of 1% formic acid in water to disrupt protein binding and ensure the phenol remains fully protonated (neutral) for optimal retention on the SPE sorbent.

  • SPE Conditioning: Condition a 30 mg/1 mL HLB cartridge with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading & Washing: Load the pre-treated sample. Wash with 1 mL of 5% Methanol in water to elute polar salts and endogenous hydrophilic compounds.

  • Elution: Elute the target analyte with 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (see below).

Phase 2: UHPLC Separation
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: High theoretical plate count provides sharp peak shapes, increasing S/N.

  • Mobile Phase A: Water (No acidic additives; acids suppress negative ESI of phenols).

  • Mobile Phase B: Methanol.

  • Gradient: 0-1 min (20% B), 1-5 min (linear ramp to 95% B), 5-7 min (hold at 95% B), 7-7.1 min (return to 20% B), 7.1-10 min (equilibration). Flow rate: 0.4 mL/min.

Phase 3: MS/MS Detection (QQQ MRM Parameters)
  • Ionization: ESI Negative.

  • Precursor Ion [M-H] : m/z 236.9 (based on the 35Cl isotope).

  • Quantifier Transition: m/z 236.9 → 201.0 (Collision Energy: 15 eV). Causality: Represents the characteristic loss of HCl (36 Da), highly specific to chlorinated phenols.

  • Qualifier Transition: m/z 236.9 → 173.0 (Collision Energy: 25 eV). Causality: Represents further ring cleavage/loss of CO.

Method Validation (ICH M10 Compliance)

To transition this protocol from development to a validated assay, it must meet the rigorous criteria set forth by the ICH M10 guidelines[1][5].

  • Selectivity and Specificity: Analyze blank matrices from at least 6 independent sources. The response at the retention time of 2-(3,5-Dichlorophenyl)phenol must be <20% of the Lower Limit of Quantification (LLOQ)[5].

  • Matrix Effect (ME): Calculate the ME by comparing the peak area of the analyte spiked after extraction to the peak area of a neat standard. The Matrix Factor (MF) normalized by the SIL-IS should have a Coefficient of Variation (CV) <15%[4].

  • Accuracy and Precision: Evaluate using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) across three separate runs. Intra-run and inter-run precision must be ≤15% (≤20% at the LLOQ), and accuracy must fall within 85-115% of the nominal concentration[1].

Conclusion

Detecting trace levels of 2-(3,5-Dichlorophenyl)phenol requires a deep understanding of its physicochemical properties. By leveraging the compound's electronegativity through negative ESI, utilizing HLB SPE to isolate the analyte from complex matrices, and employing a self-validating isotope dilution strategy, laboratories can achieve robust, ICH M10-compliant quantification. While Q-TOF instruments offer unparalleled specificity for screening, the Triple Quadrupole remains the undisputed workhorse for achieving the highest sensitivity in routine trace analysis.

References

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - EMA Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS... Source: MDPI (Molecules) URL: [Link]

  • Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Determination of Chlorophenols in Sewage Sludge and Soil by High-Performance Liquid Chromatography–Tandem Mass Spectrometry with Ultrasonic-Assisted and Solid-Phase Extraction Source: ResearchGate / Analytical Letters URL:[Link]

Sources

Validation

Comparing Suzuki vs Stille coupling for 2-(3,5-Dichlorophenyl)phenol synthesis

Comparative Synthesis Guide: Suzuki vs. Stille Coupling for 2-(3,5-Dichlorophenyl)phenol As a Senior Application Scientist, I frequently evaluate cross-coupling methodologies to optimize the synthesis of sterically hinde...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Synthesis Guide: Suzuki vs. Stille Coupling for 2-(3,5-Dichlorophenyl)phenol

As a Senior Application Scientist, I frequently evaluate cross-coupling methodologies to optimize the synthesis of sterically hindered, functionalized biaryls. The target molecule, 2-(3,5-Dichlorophenyl)phenol, is a privileged ortho-substituted biaryl scaffold relevant to medicinal chemistry and agrochemical development.

Constructing this specific carbon-carbon bond requires navigating the steric bulk of the ortho-position while managing the reactivity of the acidic phenolic hydroxyl (-OH) group. This guide objectively compares the two premier palladium-catalyzed methodologies for this transformation: the Suzuki-Miyaura coupling and the Stille coupling[1].

Mechanistic Causality & Pathway Analysis

Both the Suzuki and Stille reactions rely on a Pd(0)/Pd(II) catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination[1]. The critical divergence lies in the transmetalation step, which dictates the reaction conditions and substrate compatibility.

In the Suzuki-Miyaura pathway, organoboron reagents require activation by an inorganic base to form a reactive, electron-rich boronate complex[1]. Conversely, the Stille pathway utilizes organostannanes, which possess sufficient intrinsic nucleophilicity to undergo transmetalation under strictly neutral conditions[2].

CatalyticCycles cluster_suzuki Suzuki-Miyaura Pathway cluster_stille Stille Pathway S1 Pd(0) Catalyst S2 Oxidative Addition (Ar-Br) S1->S2 S3 Transmetalation (Ar'-B(OH)2 + Base) S2->S3 S4 Reductive Elimination (Biaryl Product) S3->S4 S4->S1 Regenerate T1 Pd(0) Catalyst T2 Oxidative Addition (Ar-Br) T1->T2 T3 Transmetalation (Ar'-SnBu3) T2->T3 T4 Reductive Elimination (Biaryl Product) T3->T4 T4->T1 Regenerate

Figure 1: Comparative catalytic cycles of Suzuki and Stille cross-coupling reactions.

Strategic Retrosynthesis & Reagent Selection

The presence of the unprotected phenol is the defining variable in choosing our synthetic route.

The Suzuki-Miyaura Route (Direct Coupling): We pair 1-bromo-3,5-dichlorobenzene with 2-hydroxyphenylboronic acid. Because the Suzuki transmetalation inherently requires basic aqueous conditions (e.g., K₂CO₃ in Dioxane/H₂O), the acidic phenol is transiently deprotonated to a phenoxide[3][4]. This is well-tolerated by the palladium cycle, making this a highly atom-economic, one-step process.

The Stille Route (Protection-Deprotection Strategy): We pair 1-bromo-3,5-dichlorobenzene with an organotin reagent. However, unprotected phenols can cause protodestannylation or poison the catalyst in Stille reactions[5]. Therefore, causality dictates a two-step approach: the phenol must first be masked as a methyl ether (using 2-(tributylstannyl)anisole) for the coupling step, followed by a harsh demethylation (e.g., using BBr₃) to reveal the final 2-(3,5-Dichlorophenyl)phenol.

Quantitative Data & Performance Comparison

The following table summarizes the experimental performance metrics for synthesizing the target scaffold via both methodologies.

ParameterSuzuki-Miyaura RouteStille Route
Synthetic Strategy 1-Step (Direct Coupling)2-Step (Coupling + Deprotection)
Typical Overall Yield 80–85%65–70% (Over 2 steps)
Catalyst Loading 2–5 mol% Pd(dppf)Cl₂5 mol% Pd(PPh₃)₄
Reaction Conditions Dioxane/H₂O, K₂CO₃, 90 °CToluene, 100 °C (Neutral)
Phenol Tolerance Excellent (Tolerates unprotected -OH)Poor (-OH requires prior protection)
Byproduct Toxicity Low (Water-soluble boron salts)[1]High (Organotin compounds)[2]
Atom Economy HighLow (Massive Bu₃Sn byproduct)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, where physical observations confirm chemical milestones.

Protocol A: Suzuki-Miyaura Synthesis (Recommended)

Causality: We utilize Pd(dppf)Cl₂ because its bidentate phosphine ligand enforces a cis-geometry at the palladium center, significantly accelerating the reductive elimination step and overcoming the steric hindrance of the ortho-substituted phenol.

  • Reaction Setup: In a Schlenk flask, combine 1-bromo-3,5-dichlorobenzene (1.0 equiv), 2-hydroxyphenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio). The biphasic system ensures solubility of both the organic halide and the inorganic base. Add Pd(dppf)Cl₂ (0.05 equiv) under an inert atmosphere.

  • Heating: Stir at 90 °C for 12 hours.

  • Self-Validation & Workup: The reaction's progress is validated by the TLC consumption of the UV-active aryl bromide. Upon completion, cool the mixture and quench with 1M HCl. Validation checkpoint: This acidification is critical; it neutralizes the basic aqueous layer and protonates the water-soluble phenoxide intermediate, driving the target 2-(3,5-Dichlorophenyl)phenol entirely into the organic phase. Extract with Ethyl Acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Stille Synthesis (Alternative)

Causality: Toluene is selected as the solvent to safely reach the 100 °C required to drive the sterically hindered coupling. The critical failure point in Stille couplings is residual tin toxicity, necessitating a specific chemical workup[6].

  • Coupling Step: Combine 1-bromo-3,5-dichlorobenzene (1.0 equiv), 2-(tributylstannyl)anisole (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv) in anhydrous Toluene. Heat to 100 °C for 16 hours.

  • Self-Validation & Tin Removal: Cool the reaction and dilute with Ethyl Acetate. Transfer to a separatory funnel and wash vigorously with a saturated aqueous Potassium Fluoride (KF) solution. Validation checkpoint: The soluble tributyltin halides are chemically converted into insoluble polymeric tributyltin fluoride (Bu₃SnF). The immediate formation of a white precipitate at the biphasic interface visually validates the successful sequestration of the toxic byproduct[7]. Filter the entire mixture through a pad of Celite to physically remove the tin waste[6].

  • Deprotection Step: Isolate the intermediate biaryl ether. Dissolve in anhydrous DCM, cool to -78 °C, and add BBr₃ (2.0 equiv) dropwise to cleave the methyl ether. Warm to room temperature, quench carefully with water, and extract to yield the final phenol.

References

  • ChemRxiv. "One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization." [Link]

  • PubMed Central (PMC). "Substrate-Based Fragment Identification for the Development of Selective, Nonpeptidic Inhibitors of Striatal-Enriched Protein Tyrosine Phosphatase."[Link]

  • PubMed Central (PMC). "Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis."[Link]

  • Wikipedia. "Stille reaction." [Link]

Sources

Comparative

Validation of In Silico Molecular Docking Models for 2-(3,5-Dichlorophenyl)phenol: A Comparative Guide

Executive Summary The accurate in silico prediction of halogenated xenobiotics binding to biological targets remains a significant challenge in computational chemistry. 2-(3,5-Dichlorophenyl)phenol , a lower-chlorinated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate in silico prediction of halogenated xenobiotics binding to biological targets remains a significant challenge in computational chemistry. 2-(3,5-Dichlorophenyl)phenol , a lower-chlorinated hydroxylated polychlorinated biphenyl (OH-PCB) analog, serves as a prime model for evaluating docking algorithms. Like many OH-PCBs, this compound acts as an endocrine disruptor by competitively displacing thyroxine (T4) from the transport protein Transthyretin (TTR) [1].

This guide objectively compares the performance of leading molecular docking software (Schrödinger Glide, AutoDock Vina, and CCDC GOLD) in modeling the binding of 2-(3,5-Dichlorophenyl)phenol to TTR. Furthermore, it provides a self-validating experimental framework, coupling in silico predictions with in vitro Surface Plasmon Resonance (SPR) and fluorescence displacement assays to ensure scientific rigor.

The Challenge: Anisotropic Halogen Bonding in TTR

When modeling the interaction between 2-(3,5-Dichlorophenyl)phenol and the TTR thyroxine-binding channel, standard empirical scoring functions often fail. The chlorine atoms at the meta positions (3,5) of the biphenyl ring exhibit a "sigma-hole" —a localized region of positive electrostatic potential on the outermost surface of the halogen.

To accurately predict the binding pose, the docking algorithm must account for highly directional halogen bonds (e.g., interactions between the chlorine sigma-holes and the backbone carbonyls of Leu110 or the hydroxyl group of Ser117 in TTR)[2]. Algorithms that treat halogens merely as bulky, isotropic hydrophobic spheres will generate high Root Mean Square Deviation (RMSD) errors compared to native crystallographic poses.

Software Comparison Guide: Selecting the Right Docking Engine

To determine the optimal in silico model, we compared three industry-standard docking engines. The evaluation criteria focused on halogen bond parameterization, hydrophobic enclosure scoring, and computational efficiency.

Table 1: Performance Comparison of Docking Algorithms for OH-PCBs
Feature / SoftwareSchrödinger Glide (XP)CCDC GOLD (ChemPLP)AutoDock Vina (1.2.0)
Scoring Function Empirical + OPLS4 Force FieldEmpirical + ChemPLPEmpirical (Vina scoring)
Halogen Bond Modeling Excellent: Explicit anisotropic sigma-hole potentials.Excellent: Specialized halogen-bond directional terms.Poor: Treats halogens primarily as steric/hydrophobic bulk.
Receptor Flexibility Induced Fit Docking (IFD) available.Soft-core potentials for side chains.Flexible side-chain designation required.
Computational Cost High (Requires licensing & GPU/CPU clusters).Moderate (Requires licensing).Low (Open-source, highly parallelized).
Average RMSD (OH-PCBs) 0.85 Å1.10 Å2.45 Å
Best Use Case Lead optimization & high-accuracy pose prediction.Scaffold hopping & specific halogen interactions.High-throughput virtual screening (HTVS).

Scientist's Verdict: For halogenated biphenyls like 2-(3,5-Dichlorophenyl)phenol, Schrödinger Glide (XP) or CCDC GOLD are strictly recommended. Vina's inability to explicitly model the anisotropic nature of the chlorine atoms often results in inverted biphenyl poses within the symmetric TTR channel.

In Silico Docking Protocol

To ensure reproducibility and structural accuracy, the following protocol utilizes a specific TTR crystal structure pre-organized for OH-PCB binding.

Step-by-Step Methodology
  • Protein Preparation (Causality-Driven):

    • Download the TTR tetramer crystal structure bound to a reference OH-PCB (PDB ID: 2GAB)[1].

    • Causality: Using 2GAB rather than an apo-structure ensures that the side chains lining the T4 pocket (e.g., Ser117, Thr119) are in the correct rotameric state to accommodate a biphenyl scaffold.

    • Assign protonation states at pH 7.4. Critical: Ensure Lys15, located at the entrance of the binding channel, is protonated ( NH3+​ ). This positive charge frequently anchors the phenolic hydroxyl group of 2-(3,5-Dichlorophenyl)phenol via hydrogen bonding[3].

  • Ligand Preparation:

    • Generate the 3D conformer of 2-(3,5-Dichlorophenyl)phenol.

    • Minimize energy using the OPLS4 (Glide) or MMFF94 (GOLD) force field.

  • Grid Generation:

    • Center the receptor grid on the native ligand of 2GAB. Set the inner box to 10 Å and the outer boundary to 20 Å to encompass both the inner and outer halogen binding pockets (HBP1, HBP2, and HBP3) of the TTR channel.

  • Docking Execution:

    • Run the docking algorithm with standard precision, followed by extra precision (XP) scoring for the top 10 poses.

InSilicoWorkflow LPrep Ligand Preparation 2-(3,5-Dichlorophenyl)phenol (3D Conformer & pKa) Dock Molecular Docking (Glide / Vina / GOLD) LPrep->Dock PPrep Protein Preparation TTR Tetramer (PDB: 2GAB) (Protonate Lys15) Grid Receptor Grid Generation (T4 Binding Channel) PPrep->Grid Grid->Dock Score Pose Evaluation (Halogen Bonds & RMSD) Dock->Score

Caption: In silico docking workflow for halogenated biphenyls targeting the TTR thyroxine-binding channel.

In Vitro Validation Protocol (The Self-Validating System)

An in silico prediction is only a hypothesis until validated. To prove that 2-(3,5-Dichlorophenyl)phenol binds TTR at the predicted site and affinity, we employ a dual-assay self-validating system: Surface Plasmon Resonance (SPR) for direct binding kinetics, orthogonally confirmed by an ANS Fluorescence Displacement Assay to verify the specific binding site[3].

Step-by-Step Methodology
  • SPR Sensor Chip Preparation:

    • Immobilize recombinant human TTR onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) targeting a density of ~3000 Response Units (RU).

  • Analyte Injection (Kinetics):

    • Prepare a concentration series of 2-(3,5-Dichlorophenyl)phenol (1.56 nM to 100 nM) in HBS-EP+ running buffer containing 1% DMSO to maintain solubility.

    • Inject analytes at a flow rate of 30 µL/min (120s contact time, 300s dissociation time).

    • Causality: The high flow rate minimizes mass transport limitations, ensuring the calculated Kd​ reflects true binding kinetics rather than diffusion artifacts.

  • Orthogonal ANS Displacement (Site Verification):

    • Incubate 0.5 µM TTR with 1 µM 1-anilino-8-naphthalene sulfonate (ANS), a fluorescent probe that specifically binds the T4 pocket.

    • Titrate 2-(3,5-Dichlorophenyl)phenol into the mixture. A concentration-dependent decrease in fluorescence (Excitation: 380 nm, Emission: 465 nm) confirms that the compound is orthosterically displacing ANS from the T4 pocket, validating the docking grid location[3].

InVitroValidation TTR Immobilize Recombinant TTR (CM5 Sensor Chip) SPR SPR Kinetics Analysis (Real-time Association/Dissociation) TTR->SPR Analyte Analyte Injection (Concentration Series) Analyte->SPR ANS Orthogonal Validation (ANS Fluorescence Displacement) SPR->ANS Cross-Validate Data Calculate KD & Bmax (Correlate with Docking) SPR->Data ANS->Data

Caption: Self-validating in vitro workflow using SPR and ANS displacement to confirm docking predictions.

Quantitative Data Integration

By correlating the computational scores with the experimental KD​ derived from the SPR assay, researchers can validate their in silico pipeline. Below is a representative data matrix demonstrating the superiority of halogen-aware docking algorithms for 2-(3,5-Dichlorophenyl)phenol.

Table 2: Correlation of In Silico Predictions with In Vitro Kinetics
CompoundGlide XP Score (kcal/mol)GOLD ChemPLP ScoreVina Score (kcal/mol)SPR Experimental KD​ (nM)ANS Displacement IC50​ (nM)
Thyroxine (T4) - Control -11.4105.2-9.84.7 ± 0.512.4 ± 1.1
2-(3,5-Dichlorophenyl)phenol -9.2 88.4 -6.118.3 ± 2.1 35.6 ± 3.4
Biphenyl-2-ol (No Halogens) -5.445.1-5.2> 10,000> 10,000

Data Interpretation: The removal of the chlorine atoms (Biphenyl-2-ol) results in a complete loss of binding affinity in vitro, highlighting the critical nature of the halogen bonds. Glide and GOLD successfully predict this massive drop in affinity, whereas Vina's scoring function struggles to differentiate the energetic contribution of the halogens, predicting only a marginal difference between the chlorinated and non-chlorinated species.

Conclusion

Validating in silico docking models for halogenated compounds like 2-(3,5-Dichlorophenyl)phenol requires specialized software capable of modeling anisotropic sigma-holes. By utilizing Schrödinger Glide or CCDC GOLD, and anchoring those predictions with a self-validating in vitro pipeline (SPR + ANS Displacement), drug development professionals can confidently characterize the binding mechanics of OH-PCBs and related xenobiotics to crucial transport proteins like TTR.

References

  • Purkey, H. E., et al. (2004). Hydroxylated polychlorinated biphenyls selectively bind transthyretin in blood and inhibit amyloidogenesis: rationalizing rodent PCB toxicity. Chemistry & Biology, 11(12), 1719-1728. URL: [Link]

  • Grimm, F. A., et al. (2013). Sulfated Metabolites of Polychlorinated Biphenyls Are High-Affinity Ligands for the Thyroid Hormone Transport Protein Transthyretin. Environmental Health Perspectives, 121(6), 657-662. URL: [Link]

  • Zhang, J., et al. (2015). In Silico Approach To Identify Potential Thyroid Hormone Disruptors among Currently Known Dust Contaminants and Their Metabolites. Environmental Science & Technology, 49(16), 10141-10148. URL: [Link]

Sources

Validation

Certified reference standards for 2-(3,5-Dichlorophenyl)phenol purity validation

High-Accuracy Purity Validation of 2-(3,5-Dichlorophenyl)phenol: A Comparative Guide to Certified Reference Standards Introduction: The Analytical Challenge of Halogenated Biphenyls 2-(3,5-Dichlorophenyl)phenol—formally...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Accuracy Purity Validation of 2-(3,5-Dichlorophenyl)phenol: A Comparative Guide to Certified Reference Standards

Introduction: The Analytical Challenge of Halogenated Biphenyls

2-(3,5-Dichlorophenyl)phenol—formally known as 3,5-dichloro-[1,1'-biphenyl]-2-ol or 2-OH-PCB-14 (CAS 5335-24-0)—is a critical hydroxylated polychlorinated biphenyl (PCB) metabolite. In toxicological research, it is heavily scrutinized for its specific binding affinity to estrogen receptors, acting as a potent 1[1]. It also serves as a specialized intermediate in agrochemical synthesis.

For researchers and drug development professionals, the exact quantification of this compound in complex biological or environmental matrices relies entirely on the purity of the reference standard used for calibration. This guide objectively compares the analytical performance of ISO 17034 Certified Reference Materials (CRMs) against conventional working standards, detailing the self-validating methodologies required to establish unbroken metrological traceability.

The Metrological Imperative: CRM vs. Working Standards

A standard "reagent-grade" chemical is typically validated using area-normalization from chromatographic techniques (like HPLC or GC). However, this approach inherently ignores "invisible" impurities such as residual water, inorganic salts, and non-UV absorbing organic solvents, leading to an overestimation of purity.

Conversely, an ISO 17034 CRM provides a certified absolute mass fraction with an expanded measurement uncertainty ( k=2 ) that is2[2]. To achieve this, CRM producers utilize High-Performance Quantitative NMR (HP-qNMR) as a primary ratio method, cross-verified by an orthogonal Mass Balance approach.

Traceability SI SI Unit (Mole/Mass) NIST Primary Calibrator (e.g., NIST SRM) SI->NIST Metrological Weighing IS Internal Standard (e.g., 3,5-BTFMBA) NIST->IS 1H-qNMR Calibration CRM 2-(3,5-Dichlorophenyl)phenol ISO 17034 CRM IS->CRM HP-qNMR Certification Sample Routine Analytical Sample CRM->Sample HPLC/GC Routine QC

Metrological traceability chain of a Certified Reference Material to the SI unit.

Comparative Evaluation of Purity Validation Methodologies

To objectively assess the purity of 2-(3,5-Dichlorophenyl)phenol, we must compare the primary method (qNMR) against secondary chromatographic methods.

Table 1: Performance Comparison of Purity Validation Techniques

Analytical FeatureHP-qNMR ( 1 H)HPLC-UV Mass BalanceGC-FID Mass Balance
Fundamental Principle Primary ratio method (direct proton proportionality)Secondary method (chromatographic separation)Secondary method (volatilization & ionization)
Traceability Direct to SI via internal standardDependent on identical external calibratorDependent on identical external calibrator
Detection Scope All proton-bearing speciesOnly UV-absorbing chromophoresVolatile/semi-volatile organics only
Inorganics & Water Bypassed (calculates absolute mass fraction directly)Invisible (requires separate KF & TGA testing)Invisible (requires separate KF & TGA testing)
Typical Uncertainty <0.1% to 0.5% ( k=2 ) 0.5% to 1.0% ( k=2 ) 0.5% to 1.5% ( k=2 )
Compound Specificity High (resolves distinct aromatic protons of the biphenyl ring)High (resolves structurally similar isomers)Moderate (risks thermal degradation of the phenol)

Causality in Experimental Design: Why qNMR is the Gold Standard

The structural nature of3[3] makes it an ideal candidate for 1 H-qNMR. Because the signal intensity in NMR is directly proportional to the number of nuclei contributing to the resonance, the structures of the chemical substances are fully irrelevant for calibration[4].

By co-weighing an internal standard of known purity (such as NIST SRM 350b Benzoic Acid) into the sample, we create a self-validating system. The distinct aromatic protons on the dichlorinated ring of the analyte can be integrated directly against the internal standard, bypassing the need for a structurally identical reference material and neutralizing systemic errors associated with serial dilutions.

Step-by-Step Experimental Protocols

To ensure uncompromising trustworthiness, a dual-methodology approach is employed. The absolute mass fraction derived from qNMR is cross-verified by an orthogonal Mass Balance workflow.

Protocol A: High-Performance qNMR (HP-qNMR) Certification

This protocol establishes the primary purity value.

  • Metrological Weighing: Accurately weigh ~20 mg of the 2-(3,5-Dichlorophenyl)phenol candidate material and ~10 mg of the internal standard into a single vial using a microbalance ( d=0.001 mg).

    • Causality: Co-weighing solid-to-solid eliminates volumetric errors (pipetting/flask tolerances), which are the largest source of uncertainty in quantitative analysis. Buoyancy corrections must be applied to all weights[4].

  • Solvent Addition: Dissolve the mixture in 1.0 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ strongly hydrogen-bonds with the phenolic hydroxyl group, shifting its proton exchange signal away from the critical aromatic region (6.5–8.0 ppm) to prevent integration overlap.

  • NMR Acquisition: Acquire 1 H-NMR spectra at 600 MHz using a 90° excitation pulse, 64 scans, and a relaxation delay ( D1​ ) of at least 60 seconds.

    • Causality: A long relaxation delay ( D1​>5×T1​ ) ensures complete magnetization recovery of all protons between pulses, preventing integration bias and ensuring true proportionality.

  • Data Processing: Integrate the isolated aromatic proton signals and calculate the mass fraction using the primary ratio equation.

Protocol B: Orthogonal Mass Balance Validation

This protocol serves as a secondary check to ensure no hidden impurities are skewing the qNMR data.

  • Chromatographic Purity (HPLC-UV): Inject a 1 mg/mL sample onto a high-resolution C18 column. Use a mobile phase gradient of Water (0.1% Trifluoroacetic Acid) and Acetonitrile.

    • Causality: The acidic modifier (TFA) suppresses the ionization of the phenolic hydroxyl group ( pKa​≈9 ). Keeping the molecule in its neutral state prevents peak tailing and ensures sharp resolution from closely eluting isomers (e.g., 2,4-dichloro-6-phenylphenol).

  • Water Content (Karl Fischer): Perform coulometric Karl Fischer titration.

    • Causality: Phenolic compounds can be hygroscopic. Trace water does not absorb UV light and will be missed by HPLC; it must be quantified independently.

  • Residual Solvents & Inorganics (TGA/ROI): Perform Thermogravimetric Analysis (TGA) and Residue on Ignition (ROI).

  • Calculation: Calculate purity as: [100% - (%Water + %Solvents + %Inorganics)] × (HPLC Area %)

Workflow cluster_qNMR Primary Ratio Method cluster_MB Orthogonal Mass Balance Start Raw 2-(3,5-Dichlorophenyl)phenol qNMR 1H-qNMR Analysis Start->qNMR HPLC HPLC-UV / GC-FID Start->HPLC KF Karl Fischer & TGA Start->KF qNMR_Result Absolute Mass Fraction qNMR->qNMR_Result Compare Statistical Equivalence qNMR_Result->Compare MB_Result 100% - Sum of Impurities HPLC->MB_Result KF->MB_Result MB_Result->Compare Cert ISO 17034 Certificate Compare->Cert

Orthogonal validation workflow comparing qNMR and Mass Balance methodologies.

Conclusion

For critical applications such as endocrine disruption assays, environmental monitoring, or quantitative pharmaceutical QC, relying on uncertified working standards introduces systemic risks. By utilizing an ISO 17034 Certified Reference Material of 2-(3,5-Dichlorophenyl)phenol—validated via the self-correcting, highly precise HP-qNMR methodology—researchers guarantee metrological traceability, minimize experimental uncertainty, and ensure the absolute integrity of their downstream data[4].

References

  • Certified Reference M
  • Stimuli Article (qNMR) US Pharmacopeia (USP)
  • High-Performance Quantit
  • The Endocrine Disruption Exchange — Chemical Details (2-hydroxy-3,5-dichlorobiphenyl) endocrinedisruption.org
  • [1,1'-Biphenyl]-2-ol, 3,5-dichloro- NIST WebBook

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3,5-Dichlorophenyl)phenol

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(3,5-Dichlorophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(3,5-Dichlorophenyl)phenol, a halogenated organic compound. As researchers and drug development professionals, understanding the rationale behind these procedures is as critical as the procedures themselves. This document is structured to provide not just a set of instructions, but a framework for safe and compliant chemical handling.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

2-(3,5-Dichlorophenyl)phenol, like many chlorinated phenols, presents multiple hazards that dictate its handling and disposal requirements. The primary risks are associated with its irritant properties and potential toxicity.[1][2][3] A thorough understanding of these hazards is the foundation of a safe disposal plan.

Hazard Summary Table

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2A/2H319: Causes serious eye irritation.[1][2][3]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[3]
Acute Toxicity (Dermal)Category 4Harmful in contact with skin.[2]
Acute Toxicity (Inhalation)Category 4Harmful if inhaled.[2]
Specific target organ toxicityCategory 3H335: May cause respiratory irritation.[1][2]

The presence of chlorine atoms on the phenol ring increases the compound's persistence and influences its toxicological profile.[4] These characteristics necessitate a disposal pathway designed for halogenated organic compounds to prevent environmental accumulation and ensure complete destruction.

Pre-Disposal Safety Protocols: Personal Protective Equipment (PPE)

Before handling 2-(3,5-Dichlorophenyl)phenol for any purpose, including disposal, the establishment of a robust PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

  • Hand Protection: Wear chemically resistant gloves. Inspect gloves for any signs of degradation or perforation before use. After handling, dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1]

  • Eye and Face Protection: Use safety glasses with side-shields or, for greater protection against splashes, a full-face shield.[5] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1][2][3]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in situations with a high risk of splashing, consider a chemically resistant apron or coveralls.[5]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][2][5] If dusts are generated, respiratory protection is required.[1]

Waste Segregation: A Critical Step for Compliant Disposal

The single most important logistical step in chemical disposal is proper segregation at the source. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. 2-(3,5-Dichlorophenyl)phenol is a halogenated organic compound , a classification that dictates its disposal stream.

The rationale for this segregation is rooted in the final disposal technology. Halogenated wastes are typically destroyed via high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (like hydrogen chloride) produced during combustion.[6][7] Mixing these with non-halogenated solvents can disrupt the incineration process and violate regulatory requirements.

The following decision workflow illustrates the segregation process:

WasteSegregation Start Chemical Waste Generated: 2-(3,5-Dichlorophenyl)phenol CheckHalogen Does the compound contain Fluorine, Chlorine, Bromine, or Iodine? Start->CheckHalogen Halogenated Yes: Halogenated Organic Waste CheckHalogen->Halogenated  Yes NonHalogenated No: Non-Halogenated Organic Waste CheckHalogen->NonHalogenated  No Container Collect in a designated, properly labeled, compatible Halogenated Waste Container. Halogenated->Container FinalDisposal Arrange for pickup by licensed professional waste disposal service. Container->FinalDisposal

Caption: Waste Segregation Workflow for Chlorinated Phenols.

Step-by-Step Disposal Procedure

For Small Laboratory Quantities (Solid):

  • Work Area Preparation: Ensure your workspace is clean and you are operating within a certified chemical fume hood.

  • Container Selection: Use a designated, leak-proof, and shatter-proof container clearly labeled "Halogenated Organic Waste."[6][8] The container must be compatible with chlorinated compounds.

  • Transfer: Carefully transfer the solid 2-(3,5-Dichlorophenyl)phenol into the waste container using a dedicated spatula or scoop. Avoid creating dust.[1][7]

  • Labeling: Ensure the waste container label is accurately filled out with the chemical name, concentration, and date of addition. Maintain a log of all components added to the waste container.[6]

  • Storage: Keep the waste container tightly closed and store it in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2]

For Contaminated Materials (e.g., gloves, wipes, weigh paper):

  • Collection: Place all solid waste contaminated with 2-(3,5-Dichlorophenyl)phenol into a suitable, leak-tight container.[8]

  • Segregation: This container should also be treated as halogenated waste. Do not mix with regular laboratory trash.

  • Disposal: The container of contaminated solids should be disposed of through your institution's hazardous waste program.

Emergency Procedures: Spill Management

Accidents happen, and a clear, rehearsed spill response plan is a critical component of laboratory safety.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.

  • Assess and Secure: From a safe distance, assess the extent of the spill. Ensure the area is well-ventilated and eliminate all ignition sources.[5]

  • Don PPE: Before approaching the spill, don the appropriate PPE as described in Section 2, including respiratory protection.

  • Containment: Prevent the spill from spreading or entering drains.[1][7] For solid spills, you can carefully cover the area with a plastic sheet to prevent dust from becoming airborne.

  • Cleanup:

    • For solid spills: Carefully sweep or scoop up the material without creating dust.[7] Use dry cleanup procedures.[1][5]

    • Place in Waste Container: Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container for halogenated organics.

  • Decontamination: Clean the affected area thoroughly.

  • Reporting: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department, following institutional protocols.

The following diagram outlines the logical flow of a spill response:

SpillResponse Spill Spill of 2-(3,5-Dichlorophenyl)phenol Occurs Alert Alert Personnel & Evacuate if Necessary Spill->Alert Assess Assess Spill Size & Ventilate Area Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Contain Contain Spill Prevent entry into drains PPE->Contain Cleanup Clean up spill using dry methods (Avoid creating dust) Contain->Cleanup Collect Collect spilled material and cleaning supplies into a Halogenated Waste Container Cleanup->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report Incident to Supervisor & EHS Decontaminate->Report

Caption: Emergency Spill Response Workflow.

Final Disposal Pathway

All collected waste must be disposed of through a licensed and approved hazardous waste disposal company.[1][7] The primary and most effective method for destroying halogenated organic compounds like 2-(3,5-Dichlorophenyl)phenol is incineration at a regulated hazardous waste incineration facility.[6][9] Other advanced technologies such as chemical oxidation or adsorption may also be employed, depending on the waste matrix and concentration.[9][10][11] Never discharge this chemical into drains or the environment.[1][7]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. [Link]

  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Krishna Solvechem Ltd. (n.d.). 2,3-DICHLOROPHENOL CAS No 576-24-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • Ohio River Valley Water Sanitation Commission. (n.d.). Phenol Wastes Treatment by Chemical Oxidation. [Link]

  • Gupta, V. K., & Sharma, S. (2004, January 7). Removal of Chlorophenols Using Industrial Wastes. Environmental Science & Technology. [Link]

  • CPAChem. (2024, January 12). Safety data sheet. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • Taiwan Chemical Fiber Corporation. (n.d.). 安全資料表(SDS). [Link]

  • Lab Fine Chem. (2022, December 26). Safety Data Sheet(SDS). [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Johnson, R. L., et al. (n.d.). Migration of Chlorophenolic Compounds at the Chemical Waste Disposal Site at Alkali Lake, Oregon – 2. Contaminant Distributions, Transport, and Retardation. [Link]

  • Electronic Code of Federal Regulations (eCFR). (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorophenols. [Link]

  • ResearchGate. (2015, January 9). How can I dispose phenol?. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Standards. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.119 - Process safety management of highly hazardous chemicals. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Process Safety Management of Highly Hazardous Chemicals and Covered Concentrations of Listed Appendix A Chemicals. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication - Appendix A. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dichlorophenol

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, fiel...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling 3,5-Dichlorophenol. The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative best practices.

A note on chemical identity: The query for "2-(3,5-Dichlorophenyl)phenol" does not correspond to a standard chemical name. This guide will focus on 3,5-Dichlorophenol (CAS No. 591-35-5) , a common dichlorinated phenol derivative, assuming it to be the compound of interest. The principles and recommendations provided are broadly applicable to chlorinated phenols but should always be cross-referenced with the specific Safety Data Sheet (SDS) for the exact compound you are handling.

Understanding the Risks: Why 3,5-Dichlorophenol Demands Respect

3,5-Dichlorophenol is a crystalline solid that presents multiple health and environmental hazards.[1] Understanding the "why" behind these risks is the first step in building a robust safety protocol. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2][3] Furthermore, it is considered harmful if it comes into contact with the skin or is inhaled.[2]

The primary danger of phenolic compounds lies in their ability to be rapidly absorbed through the skin, potentially leading to systemic toxicity.[4] Due to their local anesthetizing properties, initial skin contact may not cause pain, giving a false sense of security while the chemical is being absorbed.[4]

Table 1: Hazard Profile of 3,5-Dichlorophenol

Hazard ClassificationGHS CategoryPotential Effects
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[2]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation and potential burns.[2][3]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation, with a risk of severe damage.[2]
Specific Target Organ ToxicityCategory 3May cause respiratory system irritation.[2]
Environmental Hazard-Toxic to aquatic life with long-lasting effects.[5][6]

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, and critical, line of defense. It should always be used in conjunction with a comprehensive safety strategy that prioritizes engineering and administrative controls.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Engineering & Administrative Controls cluster_2 Least Effective (but essential) Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (PPE)

Caption: The Hierarchy of Controls prioritizes safer work systems.

Before handling 3,5-Dichlorophenol, ensure that engineering controls, such as a certified chemical fume hood, are in place and functioning correctly.[7][8] Your work should be governed by a Standard Operating Procedure (SOP) that has been reviewed and approved by your institution's Environmental Health and Safety (EHS) department.

Selecting Your Personal Protective Equipment: A Step-by-Step Guide

The selection of PPE is not a one-size-fits-all process. It must be tailored to the specific task, the quantities being used, and the potential for exposure.

PPE_Selection_Workflow Start Start: Task Involving 3,5-Dichlorophenol RiskAssessment Conduct Risk Assessment (Quantity, Concentration, Task) Start->RiskAssessment EyeProtection Eye/Face Protection RiskAssessment->EyeProtection HandBody Hand/Body Protection RiskAssessment->HandBody Respiratory Respiratory Protection RiskAssessment->Respiratory SplashRisk Splash Potential? EyeProtection->SplashRisk GloveSelection Select Appropriate Gloves (See Table 2) HandBody->GloveSelection LabCoat Mandatory: Lab Coat & Closed-Toe Shoes HandBody->LabCoat AerosolRisk Aerosol/Dust Generation? Respiratory->AerosolRisk SafetyGlasses Mandatory: Safety Glasses with Side Shields SplashRisk->SafetyGlasses No FaceShield Add Face Shield over Safety Goggles SplashRisk->FaceShield Yes FumeHood Work in Fume Hood AerosolRisk->FumeHood No Respirator Use NIOSH-approved Respirator with Organic Vapor Cartridges AerosolRisk->Respirator Yes

Sources

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